6-Chloropyridine-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
6-chloropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-3-1-2-5(4-9)8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRLIKXVRGWTKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444929 | |
| Record name | 6-chloropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54087-03-5 | |
| Record name | 6-chloropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-2-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 6-Chloropyridine-2-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropyridine-2-carbaldehyde
Introduction
This compound, with CAS Number 54087-03-5, is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Structurally, it is a pyridine ring substituted with a chlorine atom at the 6-position and an aldehyde (formyl) group at the 2-position.[2] This arrangement of functional groups imparts a unique reactivity profile, making it a valuable and versatile intermediate in organic synthesis.[2] The presence of the electron-withdrawing chlorine atom and the reactive aldehyde group makes the molecule a key building block for constructing more complex, biologically active molecules.[2][3] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, safety protocols, and synthetic utility, designed for researchers and drug development professionals.
Chemical Identity and Molecular Structure
Correctly identifying a chemical is the foundation of all scientific work. This compound is known by several synonyms, which is important to recognize when searching literature and chemical databases.
Key Identifiers:
-
IUPAC Name: this compound[4]
-
Common Synonyms: 6-Chloropicolinaldehyde, 2-Chloro-6-formylpyridine, 6-Chloro-2-pyridinecarboxaldehyde[1][2][5]
-
CAS Number: 54087-03-5[4]
-
Molecular Weight: 141.56 g/mol [1] (Computed: 141.55 g/mol [4])
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical state and solubility of a compound are critical for determining appropriate reaction conditions, purification methods, and formulation strategies. This compound is typically a white to yellow or brown crystalline powder or solid, depending on its purity.[1][2][7]
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| Physical Form | White to almost white powder/crystal | [2][7] |
| Melting Point | 68-71°C | [1][5][6][7] |
| Boiling Point | 219.0 ± 20.0 °C (Predicted) | [1][8] |
| Density | 1.332 ± 0.06 g/cm³ (Predicted) | [1][8] |
| Flash Point | 86.2 ± 21.8 °C | [7] |
| Solubility | Soluble in organic solvents | [2] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C (Predicted) | [1] |
| XLogP3 | 1.6 | [4][7] |
The aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations, including nucleophilic additions and condensation reactions.[2] The chlorine atom at the 6-position enhances the electrophilic character of the pyridine ring, making the compound a useful substrate in various coupling reactions and nucleophilic aromatic substitution reactions.[2] This dual reactivity is fundamental to its role as a versatile synthetic intermediate.
Analytical Characterization Workflow
Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.
Caption: Standard workflow for the analytical characterization of an organic compound.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. For this compound, the most characteristic absorption is the strong, sharp carbonyl (C=O) stretch of the aldehyde, which typically appears in the 1650–1750 cm⁻¹ region.[9] Other expected signals include aromatic C=C stretching bands around 1450–1600 cm⁻¹ and the C-Cl stretching vibration, which is usually found in the fingerprint region.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The spectrum would show three distinct aromatic proton signals corresponding to the hydrogens on the pyridine ring. The aldehyde proton (-CHO) would appear as a highly deshielded singlet, typically downfield (>9 ppm).
-
¹³C NMR: The spectrum would display six signals: five for the aromatic carbons of the pyridine ring and one for the highly deshielded aldehyde carbonyl carbon (typically >180 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine. Two peaks will be observed: one for the ³⁵Cl isotope (M) and another for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio of intensity. This pattern is a definitive indicator of a monochlorinated compound. The exact mass is 140.9981414 Da.[4]
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound must be handled with appropriate precautions. It is classified as hazardous and requires careful management in a laboratory setting.
GHS Hazard Statements:
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] It is recommended to store under an inert atmosphere to maintain product quality.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10]
Caption: A simplified workflow for the safe handling and storage of chemical reagents.
Synthetic Applications
The primary value of this compound lies in its utility as a synthetic building block. Its bifunctional nature allows for sequential or tandem reactions to construct complex molecular architectures. It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, such as fungicides and herbicides.[2][3] The aldehyde can be converted into other functional groups (e.g., amines, alcohols, acids) or used to form larger structures via reactions like the Wittig or aldol reactions, while the chloro-substituent can be displaced or used in cross-coupling reactions.
Caption: Role as a bifunctional intermediate in chemical synthesis.
Conclusion
This compound is a pivotal chemical intermediate characterized by its distinct physicochemical properties and versatile reactivity. Its structure, featuring both a reactive aldehyde and a synthetically useful chlorine substituent on a pyridine core, makes it an indispensable tool for medicinal and agricultural chemists. A thorough understanding of its properties, analytical profile, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 54087-03-5: this compound [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Chloro-2-pyridinecarboxaldehyde | C6H4ClNO | CID 10796848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Chloropyridine-2-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 6. 6-Chloro-2-pyridinecarboxaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. echemi.com [echemi.com]
- 8. This compound | 54087-03-5 [amp.chemicalbook.com]
- 9. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Synthesis routes for 6-Chloropyridine-2-carbaldehyde
An In-Depth Technical Guide to the Synthesis of 6-Chloropyridine-2-carbaldehyde
Introduction
This compound is a pivotal heterocyclic building block in modern organic synthesis. Characterized by a pyridine ring bearing both a reactive aldehyde group and a chlorine substituent, this molecule serves as a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] The electrophilic nature of the aldehyde allows for a multitude of transformations, including nucleophilic additions and condensations, while the chlorine atom can be displaced via nucleophilic aromatic substitution, providing a gateway to a diverse range of functionalized pyridine derivatives.
This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the primary synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, the rationale behind procedural choices, and a comparative analysis of the most effective methodologies, grounding our discussion in established, verifiable chemical literature.
Chapter 1: Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most intuitive approach involves the oxidation of the corresponding primary alcohol, (6-chloropyridin-2-yl)methanol. A second, more direct strategy targets the selective oxidation of the methyl group of the readily available precursor, 2-chloro-6-methylpyridine.
Caption: Retrosynthetic pathways to this compound.
This guide will focus on these two core strategies, presenting validated protocols for each and evaluating their respective merits in a laboratory setting.
Chapter 2: Synthesis via Oxidation of (6-Chloropyridin-2-yl)methanol
This two-step approach is arguably the most common and reliable method for preparing this compound. It hinges on the initial formation of the alcohol precursor followed by its mild oxidation. The separation of these two distinct operations allows for greater control and often leads to higher purity of the final product.
Step 1: Synthesis of the Precursor, (6-Chloropyridin-2-yl)methanol
The synthesis of the alcohol intermediate typically starts from 2-chloro-6-methylpyridine. A standard method involves a free-radical halogenation of the methyl group, followed by nucleophilic substitution to introduce the hydroxyl group.
Experimental Protocol: Synthesis of (6-Chloropyridin-2-yl)methanol
-
Chlorination: To a solution of 2-chloro-6-methylpyridine (1.0 equiv) in a suitable solvent such as carbon tetrachloride or 1,2-dichloroethane, add N-chlorosuccinimide (NCS) (1.1 equiv) and a radical initiator like benzoyl peroxide (0.05 equiv).
-
Reaction: Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the consumption of the starting material by TLC or GC. The reaction proceeds via a free-radical mechanism to form 2-chloro-6-(chloromethyl)pyridine.
-
Hydrolysis: After cooling, the reaction mixture can be carefully quenched with water. The intermediate is then hydrolyzed to the alcohol. This is often achieved by adding a mild base like sodium bicarbonate in a biphasic mixture and heating, or by using aqueous sodium hydroxide.
-
Workup and Purification: After hydrolysis, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude (6-chloropyridin-2-yl)methanol is then purified by column chromatography on silica gel.
Step 2: Oxidation of (6-Chloropyridin-2-yl)methanol to the Aldehyde
The critical step is the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Modern, chromium-free methods are highly preferred for their mildness, selectivity, and reduced toxicity. We will detail two of the most effective: the Dess-Martin Oxidation and the Swern Oxidation.
Method A: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild, fast, and neutral method for oxidizing primary alcohols to aldehydes.[2][3][4] Its high chemoselectivity makes it suitable for sensitive substrates.[3]
Caption: Experimental workflow for Dess-Martin Periodinane oxidation.
Mechanism Insight: The reaction begins with a ligand exchange between the alcohol and an acetate group on the iodine center.[3] A base (either the displaced acetate or another added base) then abstracts the proton on the carbon bearing the hydroxyl group, leading to a reductive elimination that forms the aldehyde, acetic acid, and the iodinane byproduct.[3]
Experimental Protocol: DMP Oxidation
-
Setup: To a solution of (6-chloropyridin-2-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 equiv) in one portion.[5]
-
Reaction: Stir the resulting mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.
-
Workup: Upon completion, dilute the reaction with DCM and quench by pouring it into a stirred biphasic solution of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (1:1 ratio). Stir vigorously until the layers are clear.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.
Method B: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (TEA).[6][7] It is renowned for its mild conditions (very low temperature) and wide functional group tolerance.[6]
Mechanism Insight: DMSO reacts with oxalyl chloride at -78 °C to form the highly reactive chloro(dimethyl)sulfonium chloride, which decomposes to release CO and CO₂.[6][8] This species reacts with the alcohol to form a key alkoxysulfonium salt. The addition of triethylamine deprotonates the carbon adjacent to the oxygen, forming a sulfur ylide that collapses via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6][9]
Experimental Protocol: Swern Oxidation
-
Activator Formation: In a flame-dried flask under nitrogen, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 equiv) dropwise, followed by the slow addition of anhydrous DMSO (2.5 equiv). Stir for 15 minutes.[8]
-
Alcohol Addition: Add a solution of (6-chloropyridin-2-yl)methanol (1.0 equiv) in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (5.0 equiv) dropwise. After the addition is complete, allow the reaction to stir for another 30 minutes at -78 °C, then slowly warm to room temperature.
-
Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography. Caution: This procedure generates volatile and malodorous dimethyl sulfide and toxic carbon monoxide, and must be performed in a well-ventilated fume hood.[6]
Comparative Analysis of Oxidation Methods
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation |
| Temperature | Room Temperature | -78 °C to Room Temperature |
| Reagents | DMP (solid) | Oxalyl Chloride (liquid), DMSO (liquid), TEA (liquid) |
| Advantages | Simple setup, neutral pH, fast reaction times, easy workup.[3][4] | Mild, metal-free, high yields, wide functional group tolerance.[6][9] |
| Disadvantages | Expensive, potentially explosive under certain conditions.[3][5] | Requires cryogenic temperatures, generates toxic CO gas and malodorous DMS.[6] |
| Typical Yields | High (often >90%) | High (often >90%) |
Chapter 3: Direct Oxidation of 2-Chloro-6-methylpyridine
This strategy offers the allure of a single-step conversion from a common starting material, bypassing the need to isolate the alcohol intermediate. The primary challenge lies in achieving selective oxidation of the methyl group without affecting the pyridine ring.
Method C: Selenium Dioxide (SeO₂) Oxidation
Selenium dioxide is a classic reagent for the oxidation of allylic and benzylic C-H bonds to alcohols or, with excess reagent, to carbonyls. Its application to methyl-substituted heterocycles is well-documented.[10]
Mechanism Insight: The reaction is thought to proceed through an ene reaction to form an allylic seleninic acid, followed by a[3][5]-sigmatropic rearrangement. Subsequent hydrolysis of the selenium intermediate yields the desired aldehyde.
Experimental Protocol: SeO₂ Oxidation
-
Setup: In a flask equipped with a reflux condenser, add 2-chloro-6-methylpyridine (1.0 equiv), selenium dioxide (1.1-1.2 equiv), and a solvent such as dioxane or toluene with a small amount of water.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) for several hours (12-24 h). Monitor the reaction by TLC.
-
Workup: After cooling, the black selenium precipitate is removed by filtration through a pad of Celite. The filtrate is then concentrated.
-
Purification: The residue is dissolved in a suitable solvent like ethyl acetate, washed with water and brine, dried, and concentrated. The crude aldehyde is purified by column chromatography. Caution: Selenium compounds are highly toxic and appropriate personal protective equipment must be used. All waste must be handled and disposed of according to safety regulations.
Chapter 4: Product Purification and Characterization
Purification: Regardless of the synthetic route, the final product, this compound, is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. It can also be recrystallized from a suitable solvent system.
Characterization: The identity and purity of the compound can be confirmed using standard analytical techniques.
-
Appearance: White to off-white or yellow solid/powder.[1]
-
¹H NMR: The spectrum will show characteristic peaks for the aldehyde proton (~10 ppm), and three aromatic protons in the pyridine ring region (~7.5-8.0 ppm).
-
¹³C NMR: The spectrum will show the characteristic carbonyl carbon signal (~190-195 ppm) in addition to the signals for the five carbons of the pyridine ring.
-
Mass Spectrometry: Will confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
Conclusion
For the synthesis of this compound, the two-step route involving the oxidation of (6-chloropyridin-2-yl)methanol offers the highest degree of control and reproducibility.
-
For ease of use and speed on a small to medium scale, the Dess-Martin Periodinane oxidation is an excellent choice due to its operational simplicity and mild, room-temperature conditions.
-
The Swern oxidation is a powerful alternative, especially for complex molecules with sensitive functional groups, but its requirement for cryogenic temperatures and hazardous byproducts makes it more technically demanding.
-
The direct SeO₂ oxidation of 2-chloro-6-methylpyridine is the most atom-economical route but can suffer from lower yields and side reactions, and carries significant toxicity concerns.
The choice of method will ultimately depend on the specific needs of the researcher, considering factors such as scale, available equipment, cost, and safety protocols.
References
- 1. CAS 54087-03-5: this compound [cymitquimica.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. This compound | 54087-03-5 [amp.chemicalbook.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloropyridine-2-carbaldehyde
For Distribution: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloropyridine-2-carbaldehyde (CAS No. 54087-03-5) is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity, driven by the aldehyde group and influenced by the chloro-substituted pyridine ring, makes precise structural verification paramount.[3] This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to unambiguously confirm the identity and purity of this compound. We will delve into the causality behind the spectral features, present validated protocols for data acquisition, and synthesize the data to provide a holistic structural confirmation.
Introduction: The Analytical Imperative
In any synthetic workflow, the structural integrity of starting materials and intermediates is non-negotiable. For a molecule like this compound, where isomeric variants exist, a multi-faceted analytical approach is not just best practice; it is a necessity. Relying on a single technique can lead to ambiguity. Instead, we leverage the orthogonal strengths of MS, IR, and NMR to create a comprehensive and self-validating data package. This guide outlines the standard workflow for achieving this analytical certainty.
References
An In-depth Technical Guide to the Electrophilic Character of 6-Chloropyridine-2-carbaldehyde
Introduction
6-Chloropyridine-2-carbaldehyde is a versatile bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure, featuring a pyridine ring substituted with a chlorine atom at the 6-position and a carbaldehyde group at the 2-position, imparts a unique and potent electrophilic character to the molecule. This inherent reactivity makes it a valuable intermediate in the synthesis of a wide array of complex heterocyclic systems, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides an in-depth exploration of the electrophilic nature of this compound, detailing the electronic factors that govern its reactivity and offering practical, field-proven protocols for its application in key synthetic transformations.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClNO | [3] |
| Molecular Weight | 141.56 g/mol | [3] |
| Appearance | White to off-white or yellow crystalline powder/solid | [3] |
| Melting Point | 68-69 °C | [3] |
| Boiling Point | 218.9 °C at 760 mmHg | [3] |
| CAS Number | 54087-03-5 | [3] |
Core Directive: Understanding the Dual Nature of Electrophilicity
The pronounced electrophilic character of this compound stems from the synergistic electronic effects of its constituent functional groups. Two primary sites of electrophilicity are present in the molecule: the carbonyl carbon of the aldehyde group and the carbon atoms of the pyridine ring, particularly those at positions 2 and 6.
Electronic Landscape of the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the greater electronegativity of the nitrogen atom compared to carbon. This nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), which polarizes the C=N bonds and reduces the electron density on the ring carbons. This effect is most pronounced at the α (C2 and C6) and γ (C4) positions.
The presence of a chlorine atom at the 6-position further enhances the electrophilicity of the ring. Chlorine is an electronegative atom that exerts a strong -I effect, further depleting the electron density of the pyridine nucleus. This heightened electron deficiency makes the ring highly susceptible to nucleophilic attack, a cornerstone of its synthetic utility.
The Aldehyde Group: A Potent Electrophilic Center
The carbaldehyde group at the 2-position possesses a highly electrophilic carbonyl carbon due to the polarization of the C=O bond. The oxygen atom, being more electronegative, draws electron density from the carbon, rendering it susceptible to attack by a wide range of nucleophiles. This reactivity is canonical for aldehydes and is the basis for numerous classical organic transformations. The electron-withdrawing nature of the pyridine ring further amplifies the electrophilicity of the aldehyde's carbonyl carbon.
Key Synthetic Transformations Highlighting Electrophilic Character
The dual electrophilicity of this compound allows it to participate in a diverse array of chemical reactions. This section provides detailed, step-by-step methodologies for key transformations that leverage its unique reactivity.
Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The electron-deficient nature of the pyridine ring, exacerbated by the chlorine substituent, makes the C6 position a prime target for nucleophilic aromatic substitution. This reaction is a powerful tool for introducing a variety of functional groups, such as amines, alkoxides, and thiolates, onto the pyridine scaffold.
dot
Caption: SNAr Mechanism on this compound.
Experimental Protocol: Synthesis of 6-Aminopyridine-2-carbaldehyde
This protocol describes the displacement of the chloride with an amine, a common transformation in the synthesis of pharmaceutical intermediates.
-
Materials:
-
This compound
-
Ammonia (as a solution in a suitable solvent, e.g., 7N in Methanol)
-
A pressure-rated reaction vessel (e.g., a sealed tube or autoclave)
-
Solvent (e.g., Methanol)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
-
Procedure:
-
In a pressure-rated reaction vessel, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol.
-
Add a solution of ammonia (e.g., 7N in Methanol, 5-10 eq) to the vessel.
-
Seal the vessel tightly and heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully vent the vessel in a fume hood to release any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 6-aminopyridine-2-carbaldehyde.
-
-
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signal in TLC/LC-MS and the appearance of a new product spot are indicative of a successful reaction.
Wittig Reaction at the Aldehyde Group
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. In the case of this compound, this reaction allows for the introduction of a vinyl group at the 2-position, a valuable transformation for extending the carbon skeleton and introducing further functionality.[4]
dot
Caption: Experimental Workflow for the Wittig Reaction.
Experimental Protocol: Synthesis of 6-Chloro-2-styrylpyridine
This protocol details the reaction of this compound with benzyltriphenylphosphonium chloride to yield 6-chloro-2-styrylpyridine.[5]
-
Materials:
-
Benzyltriphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes or Sodium Hydride (NaH))
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
-
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete ylide formation.
-
Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.
-
Workup and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
-
Causality Behind Experimental Choices: The use of an inert atmosphere and anhydrous solvents is critical as the ylide is highly reactive and sensitive to moisture and oxygen. The dropwise addition of n-BuLi at low temperatures helps to control the exothermic reaction and prevent side reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6] This reaction is particularly effective with aldehydes and is a valuable C-C bond-forming reaction.
Experimental Protocol: Synthesis of 2-(6-Chloropyridin-2-yl)methylene)malononitrile
This protocol describes the condensation of this compound with malononitrile.[7][8]
-
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Water
-
Piperidine (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add a catalytic amount of piperidine (e.g., a few drops).
-
Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate out of the solution.
-
Monitor the reaction by TLC.
-
Upon completion, collect the solid product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
-
-
Trustworthiness of the Protocol: This catalyst-free or minimally catalyzed reaction in an environmentally benign solvent system (ethanol/water) is a hallmark of a robust and green chemical process.[7] The high yield and selectivity often observed in Knoevenagel condensations with pyridyl aldehydes further validate this approach.
Reductive Amination
Reductive amination is a two-step process that transforms an aldehyde into an amine. It involves the initial formation of an imine or iminium ion, which is then reduced in situ by a selective reducing agent.[9][10]
dot
Caption: One-Pot Reductive Amination Workflow.
Experimental Protocol: Synthesis of N-Benzyl-1-(6-chloropyridin-2-yl)methanamine
This protocol details the reductive amination of this compound with benzylamine using sodium triacetoxyborohydride.[10][11]
-
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add benzylamine (1.0-1.2 eq).
-
Stir the mixture at room temperature for a short period to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expertise & Experience: Sodium triacetoxyborohydride is a mild and selective reducing agent that does not readily reduce the aldehyde starting material, making it ideal for one-pot reductive aminations.[10] The use of a non-protic solvent like DCE is preferred as NaBH(OAc)₃ is water-sensitive.[9]
Applications in Drug Development: The Case of Imatinib
The synthetic utility of this compound and its derivatives is exemplified by their use in the synthesis of complex pharmaceutical agents. For instance, a key intermediate in some synthetic routes to the anti-cancer drug Imatinib is N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. While not directly synthesized from this compound, analogous structures are often prepared using substituted pyridines as starting materials, highlighting the importance of this class of compounds in medicinal chemistry.[12][13][14][15] The electrophilic nature of chloropyridines is frequently exploited to build the complex molecular architecture of such drugs.
Conclusion
This compound is a powerful and versatile building block in organic synthesis, owing to its pronounced electrophilic character at both the pyridine ring and the aldehyde functionality. A comprehensive understanding of the electronic factors governing its reactivity, coupled with robust and validated experimental protocols, empowers researchers to effectively utilize this reagent in the development of novel molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The methodologies presented in this guide provide a solid foundation for the exploration and application of this valuable synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 54087-03-5: this compound [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis - Google Patents [patents.google.com]
The Synthetic Cornerstone: A Technical Guide to 6-Chloropyridine-2-carbaldehyde
This guide provides an in-depth technical exploration of 6-Chloropyridine-2-carbaldehyde (CAS No. 54087-03-5), a pivotal heterocyclic building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development and agrochemical science, this document elucidates the synthesis, reactivity, and applications of this versatile intermediate, grounding theoretical principles in practical, field-proven insights.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 6-chloropicolinaldehyde, is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and an aldehyde group at the 2-position.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of complex molecular architectures.
The presence of the electron-withdrawing chlorine atom and the pyridine nitrogen enhances the electrophilic character of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] Simultaneously, the chlorine atom itself can be a site for nucleophilic aromatic substitution under specific conditions. This dual reactivity is central to its utility in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 54087-03-5 | [2][3] |
| Molecular Formula | C₆H₄ClNO | [2][3] |
| Molecular Weight | 141.56 g/mol | [2] |
| Appearance | White to yellow or brown solid/powder | [1][2] |
| Melting Point | 68-69 °C | [2] |
| Boiling Point | 219.0 ± 20.0 °C (Predicted) | [2] |
| Density | 1.332 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in organic solvents | [1] |
| SMILES | O=Cc1cccc(Cl)n1 | [1] |
| InChI | InChI=1S/C6H4ClNO/c7-6-3-1-2-5(4-9)8-6/h1-4H | [3] |
Synthesis of this compound: A Practical Approach
The most common and industrially scalable synthesis of this compound involves the selective oxidation of its methyl precursor, 6-chloro-2-methylpyridine. This transformation is a cornerstone reaction, and the choice of oxidant is critical to achieving high yield and purity while avoiding over-oxidation to the corresponding carboxylic acid.
Preferred Synthetic Route: Oxidation with Manganese Dioxide
Oxidation using activated manganese dioxide (MnO₂) is a preferred laboratory and industrial method due to its selectivity for benzylic and allylic alcohols and aldehydes, mild reaction conditions, and the heterogeneous nature of the reagent, which simplifies workup.
Causality of Experimental Choices:
-
Reagent: Activated MnO₂ is chosen for its high selectivity in oxidizing the methyl group to an aldehyde without affecting the pyridine ring or the chloro-substituent. Its solid nature allows for easy removal by filtration post-reaction.
-
Solvent: A non-polar, high-boiling solvent like dichloromethane or chloroform is used to facilitate the reaction at a controlled temperature and to solubilize the starting material.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the method of choice for monitoring the reaction's progress, allowing for the visualization of the consumption of the starting material and the formation of the product.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloro-2-methylpyridine (1.0 eq.) in dichloromethane (10-15 volumes).
-
Reagent Addition: Add activated manganese dioxide (5-10 eq.) portion-wise to the stirred suspension. An excess of MnO₂ is crucial to drive the reaction to completion.
-
Reaction Execution: Heat the mixture to reflux (approximately 40 °C for dichloromethane) and maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system) until the starting material is fully consumed. This typically takes 24-48 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the MnO₂ and other solid residues. Wash the filter cake thoroughly with dichloromethane.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexane/ethyl acetate to yield the pure this compound as a solid.
Caption: Workflow for the synthesis of this compound.
Key Chemical Transformations and Reactivity
The aldehyde functionality of this compound is the primary center of its reactivity, participating in a wide array of classical organic reactions.
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[4][5][6] this compound readily undergoes this reaction with phosphonium ylides to form substituted 2-(alkenyl)-6-chloropyridines.
Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[5][6] The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide.
Caption: Mechanism of the Wittig reaction with this compound.
Experimental Protocol: Wittig Olefination
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise until the characteristic orange-red color of the ylide persists.
-
Aldehyde Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
Grignard Reaction: Synthesis of Secondary Alcohols
Grignard reagents readily add to the carbonyl carbon of this compound to form secondary alcohols after an acidic workup.[7] This reaction is a fundamental C-C bond-forming transformation.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and react with protic solvents, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Acidic Workup: The initial product of the Grignard addition is a magnesium alkoxide salt. An acidic workup (e.g., with aqueous ammonium chloride or dilute HCl) is necessary to protonate the alkoxide and yield the final alcohol product.
Experimental Protocol: Grignard Addition
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Add a solution of an alkyl or aryl halide (e.g., bromobenzene, 1.1 eq.) in anhydrous diethyl ether dropwise. The reaction is typically initiated by gentle heating.
-
Aldehyde Addition: Once the Grignard reagent has formed (indicated by the disappearance of the magnesium), cool the solution to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise.
-
Reaction and Workup: After the addition is complete, stir the reaction at room temperature for 1-2 hours. Cool the flask in an ice bath and slowly quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting secondary alcohol by column chromatography.
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds.[8] this compound can be reacted with a primary or secondary amine to form an imine or iminium ion in situ, which is then reduced by a mild reducing agent to the corresponding amine.
Mechanistic Insight: The reaction first involves the formation of a carbinolamine, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A selective reducing agent, such as sodium triacetoxyborohydride (STAB) or pyridine-borane complex, then reduces the C=N double bond.[9][10]
Caption: General workflow for the reductive amination of this compound.
Applications in Medicinal and Agrochemical Chemistry
The synthetic utility of this compound makes it a valuable intermediate in the production of a wide range of biologically active molecules.
Pharmaceutical Synthesis
This aldehyde is a key building block for various pharmaceutical agents. While specific examples directly citing this compound can be proprietary, its structural motifs are present in numerous drug candidates. For instance, the related compound, 5-chloropyridine-2-carbaldehyde, is a precursor in the synthesis of the non-benzodiazepine hypnotic agent, Zopiclone.[2][3][9][11][12] The synthetic strategies employed for Zopiclone, involving the reaction of the chloropyridyl moiety with other heterocyclic systems, are directly applicable to derivatives of this compound.
Agrochemical Synthesis
The chloropyridine scaffold is a well-established pharmacophore in many modern insecticides, particularly the neonicotinoids.[13] These compounds act as agonists of the nicotinic acetylcholine receptor in insects, leading to paralysis and death.[14] While 6-chloropyridin-3-yl methyl derivatives are more common in commercial neonicotinoids like imidacloprid and acetamiprid, the 6-chloro-2-pyridyl moiety offers a structurally distinct alternative for the development of new insecticidal agents with potentially different biological activities and resistance profiles.[14] The synthesis of such analogs would likely involve the transformation of the aldehyde group of this compound into a reactive handle for coupling with the appropriate N-nitroguanidine or N-cyanoamidine fragments.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
Table 2: Spectroscopic Data Interpretation
| Technique | Expected Features | Interpretation |
| ¹H NMR | A singlet for the aldehydic proton (CHO) around 9.8-10.2 ppm. Three aromatic protons on the pyridine ring, exhibiting characteristic doublet and triplet splitting patterns in the 7.5-8.0 ppm region. | Confirms the presence of the aldehyde group and the substitution pattern on the pyridine ring. |
| ¹³C NMR | A resonance for the carbonyl carbon around 190-200 ppm. Resonances for the aromatic carbons in the 120-160 ppm range, with the carbon bearing the chlorine atom shifted downfield. | Confirms the presence of the carbonyl group and the carbon skeleton of the molecule. |
| FTIR | A strong C=O stretching vibration for the aldehyde at approximately 1700-1720 cm⁻¹. C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively. A C-Cl stretching vibration, typically in the 800-600 cm⁻¹ region. | Provides evidence for the key functional groups present in the molecule. |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns often show the loss of the aldehyde proton (M-1), the formyl group (M-29), and/or the chlorine atom.[15] | Confirms the molecular weight and provides structural information through fragmentation analysis. |
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[3] It can cause skin and serious eye irritation, as well as respiratory irritation.[3]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from strong oxidizing agents and strong acids.[16]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a highly valuable and versatile building block for synthetic chemists. Its well-defined reactivity, centered on the electrophilic aldehyde and the potential for substitution at the chlorinated position, provides access to a diverse range of complex molecules. A thorough understanding of its synthesis, handling, and chemical transformations, as outlined in this guide, is crucial for leveraging its full potential in the design and development of novel pharmaceuticals and agrochemicals.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 2-broMo-6-(triMethylsilyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR [m.chemicalbook.com]
- 6. 2-bromo-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)pyridine [myskinrecipes.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicreactions.org [organicreactions.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. 6-Chloropyridine-2-carboxamide(70593-61-2) 1H NMR [m.chemicalbook.com]
- 12. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]
- 13. entomoljournal.com [entomoljournal.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Chloropyridine-2-carbaldehyde
This guide provides a comprehensive technical overview of 6-Chloropyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its fundamental molecular structure, conformational isomerism, and spectroscopic properties, offering insights grounded in established experimental and computational methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule.
Introduction: The Significance of this compound
This compound, with the chemical formula C₆H₄ClNO, is a substituted pyridine derivative featuring an aldehyde group at the 2-position and a chlorine atom at the 6-position.[1][2][3] This specific arrangement of functional groups imparts a unique electronic profile and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[1] The electrophilic nature of the aldehyde carbon, combined with the electronic influence of the pyridine nitrogen and the chlorine substituent, governs its role in nucleophilic addition and condensation reactions.[1] Notably, pyridine-2-carbaldehyde derivatives are precursors to Schiff bases, which are widely used as bidentate ligands in coordination chemistry and have applications in catalysis and the development of novel therapeutic agents.[4][5] Understanding the molecule's structural and conformational landscape is therefore paramount for predicting its reactivity and designing new synthetic pathways.
| Property | Value |
| Molecular Formula | C₆H₄ClNO |
| Molecular Weight | 141.55 g/mol [2] |
| Appearance | White to yellow or brown solid/liquid[1] |
| CAS Number | 54087-03-5[3][6][7] |
| Melting Point | 68-69 °C[3][7] |
| Boiling Point | 219.0 ± 20.0 °C (Predicted)[3] |
Molecular Structure and Conformational Analysis
The core of this compound's chemistry lies in its conformational flexibility, specifically the rotation of the aldehyde group around the C2-C(aldehyde) single bond. This rotation gives rise to two principal planar conformers: the s-trans (or O,N-trans) and the s-cis (or O,N-cis) isomers.
Conformational Isomerism: s-trans vs. s-cis
The orientation of the aldehyde's carbonyl oxygen relative to the pyridine ring's nitrogen atom defines the two key conformers:
-
s-trans Conformer: The carbonyl oxygen and the pyridine nitrogen are on opposite sides of the C2-C(aldehyde) bond.
-
s-cis Conformer: The carbonyl oxygen and the pyridine nitrogen are on the same side of the C2-C(aldehyde) bond.
Studies on the parent compound, pyridine-2-carbaldehyde, and its derivatives have shown that the s-trans conformer is generally the more stable of the two.[8] This preference is attributed to a stabilizing interaction between the nitrogen lone pair and the oxygen lone pairs of the formyl group.[8] For the related compound, 6-Bromopyridine-2-carbaldehyde, computational studies also predict the trans conformer to be more stable than the cis form.[9] It is therefore highly probable that this compound also predominantly exists in the more stable s-trans conformation in the gas phase and in solution under ambient conditions.
The energy barrier for interconversion between these conformers is significant enough to potentially allow for the observation of both species under specific conditions, such as in low-temperature matrix isolation experiments.[8][9]
Diagram: Conformational Isomers of this compound
Caption: Rotational isomers of this compound.
Spectroscopic Characterization and Analysis
Spectroscopic techniques are indispensable for elucidating the structure and conformation of this compound. While a detailed experimental spectrum of this specific molecule is not widely published in peer-reviewed literature, we can infer its expected characteristics based on data from closely related analogs like pyridine-2-carbaldehyde and its bromo-derivative.[8][9]
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing molecular structure. The vibrational modes of this compound are expected to show characteristic bands for the pyridine ring, the aldehyde group, and the C-Cl bond.
Expected Key Vibrational Modes:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |
| Aldehyde C-H Stretch | 2850 - 2750 | A characteristic, often weak, band.[10] |
| Carbonyl (C=O) Stretch | 1735 - 1700 | Strong and sharp band in the IR spectrum. Its exact position can be sensitive to conformation.[10] |
| Pyridine Ring C=C/C=N Stretches | 1600 - 1400 | A series of bands characteristic of the aromatic pyridine ring.[10] |
| C-Cl Stretch | 800 - 600 | A strong band, its position influenced by the aromatic system. |
Computational studies on pyridine-3-carboxaldehyde have demonstrated the utility of Density Functional Theory (DFT) in accurately predicting vibrational wavenumbers.[10] A similar approach for this compound would be invaluable for assigning experimental spectra and confirming the lowest energy conformer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide definitive information about the chemical environment of each nucleus. The aldehyde proton (CHO) is expected to resonate significantly downfield (typically 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons will appear as a complex splitting pattern, influenced by the chlorine and aldehyde substituents. Advanced techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to experimentally determine the preferred conformation in solution by probing the spatial proximity between the aldehyde proton and the proton at the 3-position of the pyridine ring.
Experimental Methodologies for Synthesis and Analysis
The synthesis and analysis of this compound require standard organic chemistry laboratory procedures. Its role as a synthetic intermediate underscores the importance of reliable protocols.[1]
General Synthetic Approach
Pyridine-2-carbaldehydes are commonly synthesized via the oxidation of the corresponding 2-methylpyridine (picoline) derivative.[4][5] A typical route to this compound would involve the oxidation of 2-chloro-6-methylpyridine.
Diagram: Synthetic Workflow
Caption: General workflow for synthesis and characterization.
Protocol: Conformational Analysis via Computational Chemistry
To complement experimental data, computational modeling provides deep insights into molecular properties. This protocol outlines a standard approach using Density Functional Theory (DFT).
Objective: To determine the relative stability and geometric parameters of the s-cis and s-trans conformers.
Methodology:
-
Structure Building: Construct 3D models of both the s-cis and s-trans conformers of this compound using molecular modeling software.
-
Geometry Optimization: Perform full geometry optimizations for both conformers using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). This step locates the minimum energy structure for each conformer.[9]
-
Frequency Calculation: Perform vibrational frequency calculations at the same level of theory. This confirms that the optimized structures are true energy minima (no imaginary frequencies) and provides predicted IR and Raman spectra.[10]
-
Energy Comparison: Compare the zero-point corrected electronic energies of the two optimized conformers. The difference in energy (ΔE) indicates their relative stability.
-
Transition State Search: To determine the rotational energy barrier, perform a transition state search for the rotation around the C2-C(aldehyde) bond. This provides the energy required to interconvert between the two conformers.
Applications in Drug Development and Materials Science
The aldehyde functionality of this compound is a versatile handle for constructing more complex molecular architectures. It readily undergoes condensation reactions with amines to form imines (Schiff bases), a reaction that is central to the synthesis of many pharmaceuticals and ligands for metal complexes.[4] For instance, derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have shown significant antineoplastic activity.[5] The ability of the pyridine-aldehyde moiety to act as a chelating ligand for various metals is also a key feature, enabling its use in catalysis and the development of functional materials.[11]
Conclusion
This compound is a molecule of significant interest, characterized by a fundamental conformational equilibrium between its s-trans and s-cis forms. Based on extensive research on analogous compounds, the s-trans conformer is predicted to be the more stable species, a hypothesis that can be rigorously tested through a combination of advanced spectroscopic methods and computational chemistry. A thorough understanding of this conformational preference is critical for predicting the molecule's reactivity and for its rational application in the design of new pharmaceuticals and advanced materials. This guide provides the foundational knowledge and methodological framework for researchers to effectively utilize this important chemical building block.
References
- 1. CAS 54087-03-5: this compound [cymitquimica.com]
- 2. 6-Chloro-2-pyridinecarboxaldehyde | C6H4ClNO | CID 10796848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 54087-03-5 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Deciphering the electronic structure and conformational stability of 2-pyridinecarboxaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]
- 11. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Stability and Storage of 6-Chloropyridine-2-carbaldehyde for Researchers and Drug Development Professionals
Introduction: The Critical Role of a Stable Precursor
6-Chloropyridine-2-carbaldehyde is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its structure, featuring a reactive aldehyde group and an electronically modified pyridine ring, makes it a versatile intermediate for constructing complex molecular architectures.[1] However, the very features that impart its synthetic utility also render it susceptible to degradation. For the researcher, ensuring the stability and purity of this starting material is not a trivial matter of housekeeping; it is fundamental to achieving reproducible reaction outcomes, guaranteeing the integrity of downstream products, and maintaining a safe laboratory environment. An impure or partially degraded starting material can lead to failed reactions, the generation of complex side-products, and misleading structure-activity relationship (SAR) data. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven protocols for its optimal storage, handling, and purity assessment.
Intrinsic Chemical Reactivity: Understanding the Molecule
This compound is typically a white to yellow or brown powder or solid.[1][2][3] Its reactivity is dictated by the interplay between its three key structural components: the pyridine nitrogen, the aldehyde functional group, and the chlorine substituent.
-
The Aldehyde Group: This is the primary site of reactivity and instability. Aldehydes are notoriously prone to oxidation, readily converting to the corresponding carboxylic acid. This group is also highly susceptible to nucleophilic attack, a key reaction in its synthetic applications but also a potential degradation pathway.[1][4]
-
The Pyridine Ring & Chlorine Atom: The electron-withdrawing nature of the nitrogen atom and the chlorine substituent makes the pyridine ring electron-deficient. This influences the reactivity of the aldehyde and makes the compound a useful intermediate in various coupling reactions.[1]
The combination of these features necessitates stringent control over the compound's environment to prevent unwanted chemical transformations.
Key Degradation Pathways and Influencing Factors
The stability of this compound is not absolute and is compromised by several environmental factors. Understanding these degradation pathways is essential for developing a robust storage strategy.
Atmospheric Oxidation
The most common degradation pathway for this compound is the oxidation of the aldehyde moiety to 6-chloro-2-pyridinecarboxylic acid. This process is accelerated by the presence of atmospheric oxygen. Storing the compound under an inert atmosphere is a critical, non-negotiable step for long-term stability.[5]
Photodegradation
Chlorinated pyridines are known to be susceptible to degradation upon exposure to light (UV radiation).[6][7] Photolytic stress can initiate complex radical reactions, leading to a variety of byproducts, including the potential for dechlorination or the formation of other genotoxic intermediates.[6][8] Therefore, protection from light is mandatory.
Thermal Stress
Elevated temperatures can increase the rate of decomposition and volatilization.[9] Although the product is chemically stable under standard ambient conditions, it is a combustible liquid and can form explosive mixtures with air upon intense heating.[5] Adherence to recommended low-temperature storage is crucial for both stability and safety.
Hydrolysis and Moisture
Pyridine-containing compounds can be hygroscopic, absorbing water from the atmosphere.[10] While simple hydrolysis of the aldehyde is less common, the presence of moisture can facilitate other degradation reactions and impact the physical state of the material. Containers must be kept tightly sealed.[5][11]
Chemical Incompatibility
Contact with incompatible materials can lead to rapid and often exothermic reactions. Key incompatibilities include:
-
Strong Oxidizing Agents: Will rapidly convert the aldehyde to a carboxylic acid.[9]
-
Strong Acids and Bases: Can catalyze various side reactions, including aldol-type condensations or decomposition.[9][12]
References
- 1. CAS 54087-03-5: this compound [cymitquimica.com]
- 2. This compound | 54087-03-5 [chemicalbook.com]
- 3. 6-Chloropyridine-2-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 2-Chloro-4-Pyridinecarboxaldehyde: Properties, Applications & Safety | Buy Online from Trusted China Supplier [pipzine-chem.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safe Handling of 6-Chloropyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to Chemical Safety
In the landscape of pharmaceutical and chemical research, 6-Chloropyridine-2-carbaldehyde (CAS No. 54087-03-5) stands out as a valuable synthetic intermediate.[1] Its unique structure, featuring a chlorinated pyridine ring and a reactive aldehyde group, makes it a versatile building block for novel agrochemicals and pharmaceuticals.[1] However, the very reactivity that makes this compound useful also necessitates a thorough understanding and rigorous application of safety protocols. This guide moves beyond mere compliance, adopting the perspective of a senior application scientist to explain the causality behind each safety recommendation. Our objective is to create a self-validating system of safety, where an informed understanding of the risks logically dictates the necessary precautions, ensuring the well-being of laboratory personnel and the integrity of the research.
Section 1: Chemical and Physical Identity
A foundational element of safety is understanding the intrinsic properties of the substance being handled. This compound is an organic compound that typically appears as a white to yellow or brown solid, depending on its purity.[1][2][3] Its structural and physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClNO | [1][2][4] |
| Molecular Weight | 141.56 g/mol | [2][4] |
| Appearance | White to yellow/brown powder or solid | [1][2][3] |
| Melting Point | 68-69 °C | [2][3] |
| Boiling Point | ~219.0 °C (Predicted) | [2] |
| Density | ~1.332 g/cm³ (Predicted) | [2] |
| Flash Point | Inconsistent data reported (86.2 °C to 218.9 °C) | [2][3] |
| Solubility | Soluble in organic solvents | [1] |
Note on Discrepancies: The reported flash point for this compound varies significantly across different sources. This highlights the importance of treating the substance as, at minimum, a combustible solid and taking appropriate precautions against ignition sources.
Section 2: Hazard Identification and Risk Assessment
Understanding the specific hazards associated with this compound is critical for risk mitigation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this.
GHS Classification: A Multi-faceted Threat Profile
Data aggregated from multiple suppliers and databases indicates a consensus on several key hazards, though the severity reported can vary.[4][5][6] A conservative approach, adopting the most stringent warnings, is advised.
-
Acute Toxicity: Harmful if swallowed (Oral, Category 4) and potentially fatal if inhaled (Inhalation, Category 2/3).[4][5] The aldehyde functionality and the pyridine ring can interfere with biological processes.
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2) and in some classifications, severe skin burns (Category 1B).[4] It may also cause an allergic skin reaction (Skin Sensitization, Category 1).[5]
-
Eye Damage/Irritation: Causes serious eye irritation (Category 2A) or severe eye damage (Category 1).[4][7]
-
Respiratory Irritation: May cause respiratory tract irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[4][7]
-
Aquatic Toxicity: Toxic to aquatic life (Category 1/2).[5]
Visualizing the Hazards: GHS Pictograms
The following diagram illustrates the GHS pictograms that correspond to the known hazards of this compound. Researchers should immediately recognize these symbols on any container.
Caption: GHS Pictograms for this compound.
Section 3: Engineering and Administrative Controls
The first line of defense against chemical hazards is to engineer them out of the immediate workspace and support this with robust administrative protocols.
Engineering Controls: Containing the Hazard
-
Chemical Fume Hood: All handling of this compound, from weighing to reaction setup, must be conducted inside a certified chemical fume hood.[5] This is non-negotiable. The rationale is twofold: it prevents the inhalation of fine powder or potential vapors and provides a contained space in case of an accidental spill.
-
Ventilation: Ensure the laboratory has adequate general ventilation to exchange the air and dilute any fugitive emissions. The fume hood is the primary control; general ventilation is a secondary, but crucial, backup.[8][9]
Administrative Controls: A Culture of Safety
-
Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling this compound must be written, approved, and readily available to all users.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before they are permitted to handle it.
-
Restricted Access: Designate specific areas within the lab for the storage and handling of this compound. Access should be limited to authorized and trained personnel.
Section 4: Personal Protective Equipment (PPE) - The Last Line of Defense
PPE is essential but should never be relied upon as the primary means of protection. It is the final barrier between the researcher and the chemical.
-
Hand Protection: Wear nitrile or neoprene gloves. Given the risk of skin irritation and potential sensitization, double-gloving is recommended.[5][10] The causality here is to prevent direct skin contact, which can lead to local irritation or a systemic allergic response.
-
Eye/Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[5] This protects against direct contact with the solid powder or solutions, which can cause severe eye damage.
-
Skin and Body Protection: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down. For tasks with a higher risk of spillage, a chemically resistant apron is also advised.[8]
-
Respiratory Protection: While working in a fume hood should prevent the need for respiratory protection, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations, such as a large spill or a failure of the primary engineering controls.[5][8]
Section 5: Safe Handling and Storage Protocols
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as described in Section 4.
-
Weighing: Weigh the solid compound in a disposable weigh boat or directly into a tared flask inside the fume hood. Avoid creating dust.
-
Transfer/Dissolution: If making a solution, add the solvent to the solid slowly to prevent splashing. Use a sealed container for any transfers outside of the fume hood.
-
Post-Handling: After use, decontaminate any non-disposable equipment. Wipe down the work surface in the fume hood.
-
Doffing PPE: Remove PPE in the correct order (gloves first) to avoid self-contamination.
-
Hygiene: Wash hands and arms thoroughly with soap and water after handling is complete.[5]
Storage Requirements
The stability and safety of the compound depend on proper storage.
-
Container: Store in a tightly sealed, clearly labeled container.[11]
-
Location: Keep in a cool, dry, dark, and well-ventilated area designated for toxic and irritant chemicals.[6] A recommended storage temperature is often 2-8 °C.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and bases, which can initiate vigorous or exothermic reactions.[12]
-
Security: The storage area should be locked or otherwise secured to limit access to authorized personnel only.[6]
Section 6: Emergency Procedures - Planning for the Unexpected
Accidental Release Measures
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Assess: From a safe distance, assess the size and nature of the spill. Do not proceed with cleanup if you feel it is unsafe to do so.
-
Protect: For a small spill, don appropriate PPE, including respiratory protection if necessary.
-
Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[9] Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.[11] Do not create dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.[13]
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.[10]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[8][10]
-
Hazards of Combustion: Thermal decomposition can produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl).[9]
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[8]
Section 7: Workflow and Logic Diagram
The following diagram outlines the logical workflow for safely handling this compound, from planning to disposal.
Caption: Logical workflow for handling this compound.
References
- 1. CAS 54087-03-5: this compound [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. 6-Chloro-2-pyridinecarboxaldehyde | C6H4ClNO | CID 10796848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. This compound | 54087-03-5 [amp.chemicalbook.com]
- 7. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. capotchem.cn [capotchem.cn]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Versatile Intermediate: 6-Chloropyridine-2-carbaldehyde
Introduction: Unlocking the Synthetic Potential of a Key Heterocyclic Building Block
6-Chloropyridine-2-carbaldehyde is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure, featuring a reactive aldehyde and a synthetically versatile chloro-substituted pyridine ring, allows for a diverse range of chemical transformations. The aldehyde group readily participates in nucleophilic additions and condensation reactions, while the chlorine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions.[1] This guide provides detailed, field-proven protocols for several key transformations of this compound, offering insights into the mechanistic rationale behind the experimental choices to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 54087-03-5 | [3] |
| Molecular Formula | C₆H₄ClNO | [3] |
| Molecular Weight | 141.56 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 68-69 °C | [3] |
| Boiling Point | 218.9 °C at 760 mmHg | [3] |
Safety Profile: this compound is classified as harmful if swallowed and causes skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[4]
Core Reaction Protocols and Mechanistic Insights
This section details robust protocols for key synthetic transformations of this compound. The methodologies are designed to be self-validating, with explanations grounded in established chemical principles.
Olefination via the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the traditional Wittig reaction for the synthesis of (E)-α,β-unsaturated esters from aldehydes, offering the significant advantage of a water-soluble phosphate byproduct that simplifies purification.[5] This protocol details the synthesis of ethyl (E)-3-(6-chloropyridin-2-yl)acrylate.
Mechanistic Rationale: The HWE reaction begins with the deprotonation of a phosphonate ester to form a stabilized carbanion. This nucleophile then adds to the aldehyde, forming an intermediate which eliminates a phosphate salt to yield the alkene. The reaction generally shows high (E)-selectivity due to the thermodynamic stability of the anti-periplanar transition state leading to the trans-alkene.[1]
Experimental Protocol: Synthesis of Ethyl (E)-3-(6-chloropyridin-2-yl)acrylate
-
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the solvent.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate anion.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the phosphonate anion solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-alkene.
-
Diagram: Horner-Wadsworth-Emmons Reaction Workflow
Caption: Workflow for the HWE olefination of this compound.
Reductive Amination for the Synthesis of Secondary and Tertiary Amines
Reductive amination is a cornerstone of amine synthesis, offering a reliable method for forming C-N bonds.[2] The use of sodium triacetoxyborohydride (STAB) as the reducing agent is particularly advantageous due to its mildness and selectivity for the intermediate iminium ion over the starting aldehyde.[6]
Mechanistic Rationale: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The STAB, being a mild and sterically hindered hydride source, selectively reduces the electrophilic iminium ion to the corresponding amine, without significantly reducing the starting aldehyde.[6]
Experimental Protocol: Synthesis of N-benzyl-1-(6-chloropyridin-2-yl)methanamine
-
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the amine (e.g., benzylamine, 1.1 equivalents) in 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
-
Diagram: Reductive Amination Mechanism
Caption: Mechanism of reductive amination using sodium triacetoxyborohydride.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the 6-position of the pyridine ring provides a handle for the construction of carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[7]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocol: Synthesis of 2-Formyl-6-(4-methoxyphenyl)pyridine
-
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), Pd(OAc)₂ (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).
-
Add potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3]
Mechanistic Rationale: This reaction is co-catalyzed by palladium and copper. The palladium cycle is similar to the Suzuki coupling, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
Experimental Protocol: Synthesis of 6-((Trimethylsilyl)ethynyl)pyridine-2-carbaldehyde
-
Materials:
-
This compound
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (e.g., 2-5 mol%), and CuI (e.g., 4-10 mol%).
-
Add the anhydrous, degassed solvent (THF or DMF).
-
Add triethylamine (2.0-3.0 equivalents) followed by (trimethylsilyl)acetylene (1.2-1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, and filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
-
Diagram: Palladium-Catalyzed Cross-Coupling Cycles
Caption: Catalytic cycles for Suzuki and Sonogashira cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. The protocols outlined in this guide provide robust and reliable methods for its transformation into a variety of more complex molecular architectures. By understanding the underlying mechanistic principles, researchers can adapt and optimize these procedures to suit their specific synthetic goals, paving the way for the discovery of novel pharmaceuticals, agrochemicals, and functional materials.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
The Synthetic Versatility of 6-Chloropyridine-2-carbaldehyde: A Gateway to Novel Heterocyclic Scaffolds
Introduction
In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone, embedded in a multitude of blockbuster drugs. The strategic functionalization of this core structure is paramount for modulating pharmacological activity. 6-Chloropyridine-2-carbaldehyde has emerged as a particularly valuable and versatile building block in this endeavor.[1][2] Its utility stems from the presence of two distinct and orthogonally reactive functional groups: a highly reactive aldehyde at the 2-position and a chlorine atom at the 6-position, which is amenable to a variety of cross-coupling and nucleophilic substitution reactions.[2] This dual reactivity allows for a stepwise and controlled construction of complex heterocyclic systems, making it an indispensable tool for the synthesis of novel chemical entities for pharmaceutical and agrochemical applications.[1][3]
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of fused heterocyclic systems. We will delve into key synthetic strategies, including multicomponent reactions, condensation-cycloaddition cascades, and transition metal-catalyzed cross-couplings, providing detailed, field-proven protocols and mechanistic insights to empower researchers in their quest for new molecular entities.
I. Synthesis of Imidazo[1,2-a]pyridines via a Modified Multicomponent Strategy
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][4] The Groebke–Blackburn–Bienaymé (GBB) reaction, a powerful one-pot multicomponent reaction, is a cornerstone for the synthesis of this heterocyclic system.[1] While the classical GBB reaction utilizes a 2-aminopyridine, an aldehyde, and an isocyanide, we present a modified approach leveraging the reactivity of this compound.
Mechanistic Rationale
The proposed strategy involves a two-step, one-pot sequence. First, an in situ formation of an N-aryl imine from this compound and a primary amine. This is followed by the addition of a second aminopyridine and an isocyanide. The reaction proceeds through a formal [4+1] cycloaddition of the isocyanide to the iminium intermediate generated from the Schiff base, followed by an intramolecular cyclization and tautomerization to yield the final imidazo[1,2-a]pyridine product. The chloro-substituent remains intact for potential downstream functionalization.
Diagram 1: Proposed Mechanistic Pathway for the Modified GBB Reaction
Caption: A simplified workflow of the modified GBB reaction.
Detailed Experimental Protocol: Synthesis of 6-Chloro-N-cyclohexyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-amine
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 54087-05-3 | 141.56 | 1.0 |
| p-Toluidine | 106-49-0 | 107.15 | 1.0 |
| 2-Amino-5-chloropyridine | 1072-98-6 | 128.56 | 1.0 |
| Cyclohexyl isocyanide | 931-53-3 | 109.18 | 1.2 |
| Scandium(III) triflate | 144026-79-9 | 492.15 | 0.1 |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 10 mL |
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add this compound (141.6 mg, 1.0 mmol) and anhydrous methanol (5 mL).
-
Add p-toluidine (107.2 mg, 1.0 mmol) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.
-
To the resulting solution, add 2-amino-5-chloropyridine (128.6 mg, 1.0 mmol) and scandium(III) triflate (49.2 mg, 0.1 mmol).
-
Add cyclohexyl isocyanide (0.15 mL, 1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 60 °C and monitor its progress by TLC (ethyl acetate/hexane, 3:7).
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the desired product.
Expected Outcome:
The protocol is expected to yield the target 6-chloro-N-cyclohexyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-amine as a solid with a yield in the range of 60-75%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Synthesis of Pyrazolo[1,5-a]pyridines via Condensation-Cycloaddition Cascade
The pyrazolo[1,5-a]pyridine scaffold is another key heterocycle in medicinal chemistry, with applications as kinase inhibitors and CNS-active agents.[5] A highly effective method for their synthesis involves the [3+2] cycloaddition of an N-aminopyridinium ylide with an electron-deficient alkene.[6] Here, we detail a protocol that utilizes this compound as a precursor to the required α,β-unsaturated carbonyl compound via a Knoevenagel condensation.
Mechanistic Rationale
This two-step synthesis begins with a base-catalyzed Knoevenagel condensation between this compound and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to generate an electron-deficient alkene.[7] In the second step, this intermediate undergoes a [3+2] cycloaddition with an N-aminopyridinium ylide, generated in situ from the corresponding N-aminopyridine, to furnish the pyrazolo[1,5-a]pyridine core.
Diagram 2: Knoevenagel Condensation and [3+2] Cycloaddition Pathway
Caption: A two-step approach to pyrazolo[1,5-a]pyridines.
Detailed Experimental Protocol: Synthesis of 6-Chloro-3-cyanopyrazolo[1,5-a]pyridine
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 54087-05-3 | 141.56 | 1.0 |
| Malononitrile | 109-77-3 | 66.06 | 1.1 |
| Piperidine | 110-89-4 | 85.15 | 0.1 |
| N-Aminopyridine | 504-24-5 | 94.11 | 1.2 |
| Phenyliodine(III) diacetate (PIDA) | 3240-34-4 | 322.09 | 1.3 |
| Ethanol | 64-17-5 | 46.07 | 15 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 mL |
Procedure:
Step 1: Synthesis of 2-((6-chloropyridin-2-yl)methylene)malononitrile
-
In a 50 mL round-bottom flask, dissolve this compound (141.6 mg, 1.0 mmol) and malononitrile (72.7 mg, 1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.01 mL, 0.1 mmol) and stir the mixture at room temperature for 2 hours.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the intermediate.
Step 2: Synthesis of 6-Chloro-3-cyanopyrazolo[1,5-a]pyridine
-
To a solution of N-aminopyridine (113 mg, 1.2 mmol) in DCM (10 mL), add PIDA (418.7 mg, 1.3 mmol) portion-wise at 0 °C. Stir for 30 minutes.
-
Add the 2-((6-chloropyridin-2-yl)methylene)malononitrile intermediate (from Step 1) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:4).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Expected Outcome:
This protocol should provide the desired pyrazolo[1,5-a]pyridine derivative in good yield (typically 70-85% over two steps). Characterization should be performed using standard spectroscopic techniques.
III. Transition Metal-Catalyzed Functionalization: A Gateway to Diverse Heterocycles
The chloro-substituent at the 6-position of the pyridine ring is a prime handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions such as the Sonogashira and Buchwald-Hartwig amination reactions.[8][9] These reactions allow for the formation of C-C and C-N bonds, respectively, opening up a vast chemical space for the synthesis of novel fused heterocyclic systems.
A. Sonogashira Coupling Followed by Cyclization
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides.[8] By coupling this compound with a suitable alkyne, an intermediate is formed that can undergo subsequent intramolecular cyclization to generate various fused heterocycles, such as furo[3,2-b]pyridines or pyrrolo[3,2-b]pyridines, depending on the nature of the alkyne and the cyclization conditions.
Diagram 3: Sonogashira Coupling and Subsequent Cyclization
Caption: General workflow for Sonogashira coupling followed by cyclization.
Detailed Experimental Protocol: Synthesis of 6-(Phenylethynyl)pyridine-2-carbaldehyde
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 54087-05-3 | 141.56 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.13 | 1.2 |
| Bis(triphenylphosphine)palladium(II) chloride | 13965-03-2 | 701.90 | 0.03 |
| Copper(I) iodide | 7681-65-4 | 190.45 | 0.06 |
| Triethylamine | 121-44-8 | 101.19 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 10 mL |
Procedure:
-
To a Schlenk tube, add this compound (141.6 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (21.1 mg, 0.03 mmol), and copper(I) iodide (11.4 mg, 0.06 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous THF (10 mL), triethylamine (0.42 mL, 3.0 mmol), and phenylacetylene (0.13 mL, 1.2 mmol) via syringe.
-
Stir the reaction mixture at 50 °C for 8 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:9).
-
After completion, cool the mixture, filter through a pad of Celite, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the product.
Further Transformation: The resulting alkynylated pyridine can then be subjected to various cyclization conditions (e.g., acid or base catalysis, or metal-mediated) to form the desired fused heterocyclic system.
B. Buchwald-Hartwig Amination for the Synthesis of Pyrido-fused Heterocycles
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between aryl halides and amines.[9] This reaction can be employed to introduce an amino group at the 6-position of the pyridine ring, which can then participate in a subsequent cyclization with the aldehyde at the 2-position to form a variety of N-containing fused heterocycles, such as pyrido[1,2-a]pyrazines.
Diagram 4: Buchwald-Hartwig Amination and Cyclization Cascade
Caption: A strategy for N-heterocycle synthesis via Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of 6-Morpholinopyridine-2-carbaldehyde
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 54087-05-3 | 141.56 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 |
| Xantphos | 161265-03-8 | 578.68 | 0.04 |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 1.4 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 10 mL |
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Add this compound (141.6 mg, 1.0 mmol) and anhydrous toluene (10 mL).
-
Add morpholine (0.11 mL, 1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography to yield the product.
Subsequent Cyclization: The product of this reaction can then be used in condensation reactions with various nucleophiles to construct fused heterocyclic systems. For example, reaction with a 1,2-diamine could lead to the formation of a pyrido[1,2-a]pyrazine derivative.
Conclusion
This compound is a potent and versatile starting material for the synthesis of a diverse array of heterocyclic compounds. Its bifunctional nature allows for the application of modern synthetic methodologies, including multicomponent reactions, cascade sequences, and transition metal-catalyzed cross-couplings, to construct complex molecular architectures of significant interest to the pharmaceutical and agrochemical industries. The protocols and mechanistic insights provided herein serve as a guide for researchers to harness the full synthetic potential of this valuable building block.
References
- 1. mdpi.com [mdpi.com]
- 2. 6-CHLOROIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Agrochemicals from 6-Chloropyridine-2-carbaldehyde
Abstract
This technical guide provides detailed application notes and synthetic protocols for the utilization of 6-Chloropyridine-2-carbaldehyde as a versatile starting material in the synthesis of advanced agrochemicals. The focus of this document is to elucidate the multi-step synthesis of florpyrauxifen-benzyl, a novel auxin herbicide, showcasing the strategic functionalization of the pyridine core. This guide is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, offering insights into reaction mechanisms, experimental design, and process optimization.
Introduction: The Strategic Importance of this compound
This compound is a key heterocyclic building block in the synthesis of a range of modern agrochemicals.[1] Its pyridine ring, substituted with a chlorine atom and an aldehyde group, offers two reactive centers for sequential and regioselective modifications. The chlorine atom at the 6-position is amenable to displacement via cross-coupling reactions, allowing for the introduction of complex aryl substituents. The aldehyde group at the 2-position can be readily oxidized to a carboxylic acid, which can then be esterified to modulate the final compound's physicochemical properties and biological activity. These characteristics make this compound a valuable precursor for the synthesis of high-value agrochemicals, including the new class of auxin herbicides.
This guide will focus on the synthetic pathway to florpyrauxifen-benzyl, a potent herbicide developed by Dow AgroSciences.[2][3] The synthesis involves a series of key transformations, including oxidation, esterification, Suzuki-Miyaura cross-coupling, halogenation, and amination, all starting from this compound.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Reference |
| CAS Number | 54087-03-5 | [4][5][6] |
| Molecular Formula | C₆H₄ClNO | [4] |
| Molecular Weight | 141.55 g/mol | [4] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 68-70 °C | |
| Boiling Point | 218.9 °C at 760 mmHg | [7] |
| Solubility | Soluble in most organic solvents | [1] |
Synthetic Pathway Overview: From Starting Material to Florpyrauxifen-benzyl
The synthesis of florpyrauxifen-benzyl from this compound is a multi-step process that strategically builds the complex molecular architecture of the final product. The overall workflow is depicted below.
Caption: Synthetic workflow for florpyrauxifen-benzyl.
Detailed Synthetic Protocols
This section provides step-by-step protocols for each key transformation in the synthesis of florpyrauxifen-benzyl.
Protocol 1: Oxidation of this compound to 6-Chloropyridine-2-carboxylic Acid
The initial step involves the oxidation of the aldehyde functional group to a carboxylic acid. Various oxidizing agents can be employed for this transformation.[8] A common and efficient method utilizes potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the addition of sodium bisulfite solution until the purple color of permanganate disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture with dilute sulfuric acid to a pH of approximately 2-3.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-Chloropyridine-2-carboxylic acid.
| Expected Yield | Purity | Analytical Method |
| 85-95% | >95% | ¹H NMR, LC-MS |
Protocol 2: Esterification to Benzyl 6-Chloropyridine-2-carboxylate
The carboxylic acid is then converted to its benzyl ester. This can be achieved through Fischer esterification or by using coupling agents.[9][10]
Materials:
-
6-Chloropyridine-2-carboxylic Acid
-
Benzyl alcohol
-
Sulfuric acid (catalytic amount) or DCC/DMAP
-
Toluene
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Fischer Esterification):
-
To a solution of 6-Chloropyridine-2-carboxylic Acid in toluene, add an excess of benzyl alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until all the carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Benzyl 6-Chloropyridine-2-carboxylate.
| Expected Yield | Purity | Analytical Method |
| 75-85% | >98% | ¹H NMR, ¹³C NMR, GC-MS |
Protocol 3: Suzuki-Miyaura Cross-Coupling
This crucial step introduces the substituted phenyl ring at the 6-position of the pyridine core.[11][12]
Materials:
-
Benzyl 6-Chloropyridine-2-carboxylate
-
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water)
Procedure:
-
In a reaction vessel, combine Benzyl 6-Chloropyridine-2-carboxylate, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Benzyl 6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
| Expected Yield | Purity | Analytical Method |
| 70-90% | >97% | ¹H NMR, ¹⁹F NMR, LC-MS |
Protocol 4: Sequential Halogenation and Amination
The final steps involve the introduction of fluorine at the 5-position, an amino group at the 4-position, and chlorine at the 3-position. A plausible synthetic route is outlined in patent literature, starting from a difluoro-picolinate intermediate.[13]
A. Fluorination: The introduction of fluorine at the 5-position can be a challenging transformation. Electrophilic fluorinating agents such as Selectfluor® are often employed.
B. Amination: The amination at the 4-position is achieved by reacting the fluorinated intermediate with ammonia in a sealed reactor.[13]
C. Chlorination: The final chlorination at the 3-position is accomplished using an N-chloro compound, such as N-chlorosuccinimide (NCS).[13]
Integrated Protocol (Conceptual based on patent literature[13]):
-
Fluorination: A suitably protected precursor of Benzyl 6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate is subjected to electrophilic fluorination to introduce fluorine at the 5-position, yielding a difluoro intermediate.
-
Amination: The resulting benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate is then reacted with ammonia in a pressure reactor at elevated temperature to selectively displace the fluorine at the 4-position, affording benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.
-
Chlorination: The final step involves the regioselective chlorination of the 4-amino-picolinate intermediate at the 3-position using a chlorinating agent like NCS in a suitable solvent to yield florpyrauxifen-benzyl.
Mechanistic Insights
Understanding the underlying mechanisms of these key reactions is vital for troubleshooting and optimization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid, and concluding with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[11][12]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex, high-value agrochemicals. The synthetic route to florpyrauxifen-benzyl detailed in these application notes demonstrates a strategic and efficient approach to the construction of polysubstituted pyridine derivatives. By understanding the key transformations and their underlying mechanisms, researchers can adapt and optimize these protocols for the synthesis of other novel agrochemical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. florpyrauxifen-benzyl synthesis - chemicalbook [chemicalbook.com]
- 3. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2015089247A1 - Selective weed control with halauxifen - Google Patents [patents.google.com]
- 5. 6-Chloro-2-pyridinecarboxaldehyde | C6H4ClNO | CID 10796848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Chloropyridine-2-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
Application Notes and Protocols for the Wittig Reaction with 6-Chloropyridine-2-carbaldehyde
Introduction: Strategic Olefination of a Key Heterocyclic Building Block
The Wittig reaction stands as a paramount method in synthetic organic chemistry for the stereoselective synthesis of alkenes from carbonyl compounds.[1] Its reliability and broad functional group tolerance have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2][3] This guide provides a detailed technical overview and actionable protocols for the application of the Wittig reaction to 6-Chloropyridine-2-carbaldehyde, a valuable heterocyclic building block.[4] The olefination of this substrate yields 2-alkenyl-6-chloropyridines, structural motifs of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the vinyl group and the pyridine core.
The stereochemical outcome of the Wittig reaction is intrinsically linked to the nature of the phosphonium ylide employed.[5] This document will detail distinct protocols for utilizing both stabilized and non-stabilized ylides, allowing researchers to selectively synthesize either (E)- or (Z)-alkenes, respectively. While specific literature for the Wittig reaction on this compound is not abundant, the protocols herein are adapted from well-established procedures for structurally analogous heteroaromatic aldehydes, such as 6-Chloroisoquinoline-1-carbaldehyde, ensuring a high probability of success.[6]
Reaction Schematics and Mechanistic Overview
The Wittig reaction proceeds through the nucleophilic attack of a phosphonium ylide on the carbonyl carbon of an aldehyde or ketone.[7] This initial step forms a betaine intermediate, which subsequently undergoes cyclization to an oxaphosphetane.[2] The driving force of the reaction is the decomposition of the oxaphosphetane to form a thermodynamically stable triphenylphosphine oxide and the desired alkene.[8]
The stereoselectivity of the reaction is determined by the stability of the ylide. Stabilized ylides, which contain an electron-withdrawing group, react reversibly to form the more stable anti-oxaphosphetane, leading predominantly to the (E)-alkene.[5] Conversely, non-stabilized ylides react irreversibly and faster, proceeding through a kinetically favored syn-oxaphosphetane to yield the (Z)-alkene.[5]
Figure 1: General workflow of the Wittig reaction.
Critical Parameters and Experimental Design
Successful execution of the Wittig reaction with this compound hinges on the careful selection of several key parameters:
-
Ylide Selection: The choice between a stabilized or non-stabilized ylide is the primary determinant of the product's stereochemistry (E vs. Z).
-
Base: Strong, non-nucleophilic bases are required for the deprotonation of the phosphonium salt to generate the ylide.[9] The choice of base depends on the pKa of the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.[7] Stabilized ylides can often be generated with weaker bases.
-
Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are typically used to prevent quenching of the highly basic ylide.[2]
-
Temperature: Ylide generation is often performed at low temperatures (0 °C to -78 °C) to control reactivity and prevent side reactions. The olefination step can then be carried out at temperatures ranging from 0 °C to room temperature, or even reflux in the case of less reactive stabilized ylides.[6]
-
Inert Atmosphere: Due to the air- and moisture-sensitivity of the ylides and strong bases, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).[8]
Experimental Protocols
Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and strong bases like n-BuLi and NaH are highly reactive and require careful handling under an inert atmosphere.[6]
-
This compound is a potential irritant; appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.[10]
Protocol 1: Synthesis of (E)-2-alkenyl-6-chloropyridine using a Stabilized Ylide
This protocol is designed for the synthesis of the (E)-alkene isomer using a commercially available or pre-synthesized stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 141.56 | 1.0 | 1.0 |
| (Carbethoxymethylene)triphenylphosphorane | 348.38 | 1.1 | 1.1 |
| Anhydrous Toluene | - | 10 mL | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq) and anhydrous toluene.
-
Stir the solution at room temperature until the aldehyde is fully dissolved.
-
Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.1 eq), to the solution in one portion.
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to isolate the (E)-alkene product and separate it from the triphenylphosphine oxide byproduct.
Protocol 2: Synthesis of (Z)-2-alkenyl-6-chloropyridine using a Non-Stabilized Ylide
This protocol describes the in-situ generation of a non-stabilized ylide from its corresponding phosphonium salt, followed by reaction with the aldehyde to favor the formation of the (Z)-alkene.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Alkyltriphenylphosphonium Salt | Varies | 1.2 | 1.2 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.2 | 1.2 |
| Anhydrous THF | - | 15 mL | - |
| This compound | 141.56 | 1.0 | 1.0 |
Procedure:
Figure 2: Step-by-step workflow for Protocol 2.
-
Ylide Generation: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the alkyltriphenylphosphonium salt (1.2 eq) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in portions. Exercise caution as hydrogen gas is evolved. d. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation. A distinct color change (e.g., to deep red or orange) often indicates ylide generation.
-
Aldehyde Addition: a. Cool the ylide solution back to 0 °C. b. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe or dropping funnel.
-
Reaction: a. Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.
-
Quenching and Work-up: a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.
Troubleshooting and Key Considerations
-
Low Yield: May result from incomplete ylide formation (ensure anhydrous conditions and sufficient reaction time) or decomposition of the aldehyde. The labile nature of some aldehydes can be a limitation.[11]
-
Poor Stereoselectivity: For non-stabilized ylides, the presence of lithium salts can sometimes decrease (Z)-selectivity. Using sodium- or potassium-based bases (e.g., NaH, KHMDS) can mitigate this. For stabilized ylides, ensure the reaction reaches thermodynamic equilibrium, which may require longer reaction times or higher temperatures.
-
Difficult Purification: The primary byproduct, triphenylphosphine oxide, can sometimes co-elute with the product. Careful optimization of the chromatography solvent system is crucial. In some cases, precipitation of the oxide from a non-polar solvent can aid in its removal.
Conclusion
The Wittig reaction provides a robust and highly adaptable method for the olefination of this compound. By carefully selecting the appropriate phosphonium ylide and reaction conditions, researchers can achieve stereoselective synthesis of either (E)- or (Z)-2-alkenyl-6-chloropyridines. The protocols detailed in this guide, based on established principles and analogous transformations, offer a solid foundation for the successful synthesis of these valuable chemical intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 54087-03-5: this compound [cymitquimica.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
- 9. youtube.com [youtube.com]
- 10. 6-Chloro-2-pyridinecarboxaldehyde | C6H4ClNO | CID 10796848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
Application Notes and Protocols for the Condensation Reactions of 6-Chloropyridine-2-carbaldehyde with Primary Amines
Introduction: The Strategic Importance of Pyridyl Imines in Modern Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a key pharmacophore in numerous therapeutic agents.[1] The condensation reaction of a pyridine-based aldehyde with a primary amine yields a pyridyl imine, also known as a Schiff base. This reaction is a fundamental transformation in organic synthesis, providing a robust and atom-economical pathway to a diverse array of molecules with significant biological and chemical applications.[2][3]
This guide focuses on the condensation of 6-Chloropyridine-2-carbaldehyde with primary amines. The presence of a chlorine atom at the 6-position of the pyridine ring introduces a significant electronic perturbation. As an electron-withdrawing group, the chlorine atom enhances the electrophilicity of the carbonyl carbon in the carbaldehyde, thereby increasing its reactivity towards nucleophilic attack by primary amines. This heightened reactivity often allows for milder reaction conditions and can influence the stability and downstream reactivity of the resulting imine product.
The Schiff bases derived from this compound are of particular interest to researchers in drug development. The combination of the pyridine ring, the imine linkage (-C=N-), and the chloro-substituent creates a molecule with multiple points for potential interaction with biological targets. These compounds and their metal complexes have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5] This application note provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and key considerations for researchers working with this versatile reaction.
Reaction Mechanism and Scientific Rationale
The formation of an imine from an aldehyde and a primary amine is a reversible, acid-catalyzed dehydration reaction. The process can be broken down into two main stages: nucleophilic addition and dehydration.
-
Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic carbonyl carbon of this compound. This forms a zwitterionic tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral intermediate known as a carbinolamine or hemiaminal.
-
Protonation and Dehydration: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair on the adjacent nitrogen atom then assists in the elimination of a water molecule.
-
Deprotonation: The resulting iminium ion is deprotonated to yield the final, neutral imine product.
The equilibrium of this reaction is typically driven towards the product by the removal of water, which can be achieved azeotropically, with a drying agent, or by precipitation of the product.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of Schiff bases from this compound. These are adaptable for a range of primary amines.
Protocol 1: Conventional Synthesis via Reflux
This protocol is adapted from a standard procedure for the synthesis of pyridyl imines and is suitable for most aromatic and aliphatic primary amines.[6]
Materials:
-
This compound (1.0 mmol, 141.56 g/mol )
-
Primary amine (e.g., p-toluidine, 1.0 mmol, 107.15 g/mol )
-
Anhydrous Methanol or Ethanol (20 mL)
-
Glacial Acetic Acid (optional, 1-2 drops as catalyst)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for filtration and washing
Procedure:
-
Reagent Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous methanol (20 mL).
-
Amine Addition: To this solution, add the primary amine (1.0 mmol) while stirring. If the amine is a solid, ensure it dissolves completely.
-
Catalysis (Optional): For less reactive amines, add 1-2 drops of glacial acetic acid to catalyze the reaction. The electron-withdrawing nature of the 6-chloro substituent often makes this unnecessary.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) with continuous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of the imine product will be indicated by a new spot with a different Rf value compared to the starting materials. A typical reaction time is 2-4 hours.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the imine product will precipitate out of the solution as a crystalline solid. If no precipitate forms, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by adding cold water.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold methanol or ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant acceleration of the reaction, often leading to higher yields in a fraction of the time required for conventional heating.
Materials:
-
This compound (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Ethanol (2-3 mL, or solvent-free)
-
Microwave synthesizer
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
Vessel Preparation: In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and the primary amine (1.0 mmol).
-
Solvent: Add a minimal amount of ethanol (2-3 mL) to facilitate mixing, or proceed under solvent-free conditions if both reactants are liquids or low-melting solids.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable power (e.g., 100-250 W) and temperature (e.g., 80-120°C) for a short duration (e.g., 5-15 minutes). Note: The optimal conditions should be determined empirically for each substrate combination.
-
Cooling and Isolation: After irradiation, cool the vessel to room temperature. Isolate the product by filtration if it has precipitated. If the product is dissolved, add a non-polar solvent like hexane to induce precipitation.
-
Purification and Drying: Wash the product with a suitable cold solvent (e.g., cold ethanol) and dry under vacuum.
-
Characterization: Confirm the structure and purity of the product using the methods described in Protocol 1.
Data Presentation and Characterization
The successful synthesis of the imine product must be confirmed through rigorous characterization. The following table summarizes the expected spectroscopic data for a representative product, N-((6-chloropyridin-2-yl)methylene)-4-methylaniline, based on analogous structures.[6]
| Parameter | Expected Value/Observation | Rationale |
| Appearance | Yellowish crystalline solid | Formation of a conjugated imine system often results in a colored compound. |
| Melting Point | Sharp, defined melting point | Indicates the purity of the synthesized compound. |
| FT-IR (ν_max, cm⁻¹) | ~1620-1645 cm⁻¹ | Characteristic stretching vibration of the C=N (imine) bond. The C=O stretch of the aldehyde (around 1700 cm⁻¹) should be absent. |
| ¹H NMR (δ, ppm) | ~8.5 - 8.9 ppm (singlet, 1H) | Diagnostic signal for the azomethine proton (-CH=N-). Its downfield shift is due to the electronegativity of the nitrogen and the aromatic ring system. |
| ¹³C NMR (δ, ppm) | ~158 - 164 ppm | Chemical shift for the carbon atom of the C=N imine bond. |
| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to the calculated molecular weight | Confirms the molecular weight of the synthesized imine. |
Troubleshooting and Expert Insights
| Problem | Potential Cause | Solution |
| Low or No Product Yield | Incomplete reaction; Unsuitable solvent; Amine is not sufficiently nucleophilic. | Increase reaction time or temperature. Ensure anhydrous solvent is used, as water can reverse the reaction. Add a few drops of an acid catalyst (e.g., glacial acetic acid) to protonate the carbonyl and increase its electrophilicity. |
| Formation of Side Products | The primary amine or aldehyde is unstable under the reaction conditions. | Use milder reaction conditions (lower temperature, shorter time). Consider running the reaction at room temperature for an extended period. Purify starting materials before use. |
| Difficulty in Product Isolation | The product is highly soluble in the reaction solvent. | Remove the solvent under reduced pressure. Try precipitating the product by adding a non-polar solvent (e.g., hexane) or cold water. |
| Product Hydrolysis | The imine is unstable in the presence of water. | Ensure all workup and storage conditions are anhydrous. Store the final product in a desiccator. |
Expert Insight: The chloro-substituent at the 6-position not only activates the aldehyde but also provides a handle for further synthetic modifications. For instance, it can be a site for nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups post-imine formation. This dual functionality makes this compound a particularly valuable building block in the synthesis of complex molecular architectures.
Applications in Drug Discovery and Development
The pyridyl imine scaffold is a privileged structure in medicinal chemistry due to its ability to form stable complexes with metal ions and to participate in hydrogen bonding. Schiff bases derived from substituted pyridine-2-carboxaldehydes have been investigated for a wide range of therapeutic applications.
-
Antimicrobial Activity: The imine linkage is crucial for the biological activity of many Schiff bases. These compounds have shown efficacy against various strains of bacteria and fungi, making them promising leads for the development of new antibiotics.[3]
-
Anticancer Activity: Many pyridyl Schiff bases and their metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines.[5] They are thought to exert their effects through mechanisms such as DNA binding and intercalation, or inhibition of key enzymes like topoisomerase. The specific substitution pattern on both the pyridine and the primary amine-derived portion of the molecule can be fine-tuned to optimize potency and selectivity.
-
Coordination Chemistry: The nitrogen atoms of the pyridine ring and the imine group act as excellent coordination sites for transition metal ions. This has led to the development of a vast array of metal complexes with interesting magnetic, optical, and catalytic properties.[4]
The synthesis of Schiff bases from this compound is a robust and versatile reaction that provides access to a class of compounds with significant potential in drug discovery and materials science. The protocols and insights provided in this guide are intended to equip researchers with the knowledge needed to effectively utilize this important chemical transformation.
References
- 1. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 2. scirp.org [scirp.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of 6-Chloropyridine-2-carbaldehyde with Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2]
This guide focuses on a specific, yet highly relevant, application: the Suzuki coupling of 6-chloropyridine-2-carbaldehyde with a variety of boronic acids. The resulting 6-aryl-pyridine-2-carbaldehyde scaffold is a key structural motif in numerous biologically active compounds. However, this transformation presents unique challenges. The presence of the aldehyde group can lead to side reactions or catalyst inhibition, and the electron-deficient nature of the pyridine ring, coupled with the relatively inert C-Cl bond, demands carefully optimized reaction conditions.[3][4]
These application notes provide a comprehensive overview, from the underlying mechanistic principles to detailed, field-tested protocols and troubleshooting strategies, designed to empower researchers to successfully navigate this valuable synthetic transformation.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is crucial for rational optimization and troubleshooting.
The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[7]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[5][8]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Caption: Figure 1. Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Core Challenges and Strategic Considerations
Successfully coupling this compound requires addressing several key challenges inherent to the substrates:
-
Inertness of the C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides, necessitating more active catalyst systems.[4][9] The use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is often required to promote the difficult oxidative addition step.[10][11]
-
The "2-Pyridyl Problem": The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[11][12] The presence of the chlorine atom at the 2-position can mitigate this effect to some extent by reducing the Lewis basicity of the nitrogen.[13]
-
Aldehyde Functionality: Aldehydes can undergo side reactions under basic conditions (e.g., aldol condensation) or may interact with the catalyst. While often tolerated, in challenging cases, protection of the aldehyde as an acetal may be necessary.[14][15][16]
-
Protodeboronation: The premature loss of the boronic acid group via hydrolysis is a common side reaction, especially with heteroaryl boronic acids.[12][17] The choice of base and solvent system is critical to minimize this pathway.
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling of this compound. Optimization may be required for specific boronic acids.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is recommended for a broad range of aryl- and heteroarylboronic acids and employs a highly active palladium pre-catalyst system.
Caption: Figure 2. Experimental Workflow for a Typical Suzuki Coupling Reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, and potassium carbonate.
-
Add the Pd₂(dba)₃ and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and often improves yields, particularly for challenging couplings.[18]
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water, degassed
Procedure:
-
In a microwave vial, combine this compound, the boronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add degassed DME and water (typically a 5:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-45 minutes.
-
After cooling, work up and purify the product as described in Protocol 1.
Optimization Parameters
The success of the Suzuki coupling is highly dependent on the careful selection of several key parameters. The following table summarizes starting points for optimization.
| Parameter | Reagent/Condition | Rationale & Expert Insights | Relevant Sources |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) catalyst in situ with added ligands. Pd(PPh₃)₄ is an active Pd(0) catalyst but can be thermally sensitive. PdCl₂(dppf) is an excellent pre-catalyst for many couplings. | [10][18] |
| Ligand | Buchwald-type (e.g., SPhos), PPh₃, NHCs | For challenging C-Cl bond activation, bulky, electron-rich phosphines like SPhos are superior as they promote both oxidative addition and reductive elimination. PPh₃ is a standard, less active ligand suitable for more reactive substrates. | [10][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base activates the boronic acid to the boronate. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for less reactive chlorides. The choice can also influence the rate of protodeboronation. | [8][19][20] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O, THF | Aprotic organic solvents with a small amount of water are standard. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. | [2][21][22] |
| Temperature | 80-150 °C | Higher temperatures are generally required for C-Cl activation. Microwave heating allows for rapid access to higher temperatures, accelerating the reaction. | [18][23] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Poor quality boronic acid. | 1. Switch to a more active ligand (e.g., SPhos). Increase catalyst loading. 2. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. 3. Check the purity of the boronic acid; consider converting it to the more stable pinacol ester.[6] |
| Significant Protodeboronation | 1. Base is too strong or reaction time too long. 2. Water content is too high. | 1. Switch to a milder base (e.g., KF or NaHCO₃).[17] Reduce reaction time. 2. Use anhydrous solvents and a carefully controlled amount of water. |
| Formation of Homocoupled Boronic Acid Product | Presence of oxygen in the reaction mixture leading to oxidative homocoupling. | Improve degassing procedure. Ensure a positive pressure of inert gas is maintained throughout the reaction.[6] |
| Aldehyde-Related Side Products | Aldehyde group is not stable to the basic reaction conditions. | Protect the aldehyde as a 1,3-dioxolane acetal using ethylene glycol and an acid catalyst prior to the coupling. Deprotect with aqueous acid after the coupling is complete.[15][24] |
| Difficulty in Purification | Product is polar and co-elutes with byproducts or residual base. | Consider an acidic wash during workup to remove basic impurities. If the product is basic, reverse-phase chromatography may be an effective purification strategy. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a potent method for synthesizing valuable 6-aryl-pyridine-2-carbaldehyde derivatives. Success hinges on overcoming the inherent challenges of C-Cl bond activation and managing the reactivity of the pyridine and aldehyde functionalities. By selecting highly active palladium/ligand systems, carefully optimizing the base and solvent, and employing rigorous experimental technique, researchers can reliably achieve high yields of the desired products. The protocols and insights provided in this guide serve as a comprehensive resource for navigating this important transformation in medicinal and materials chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. reddit.com [reddit.com]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
- 18. mdpi.com [mdpi.com]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
- 23. pure.hw.ac.uk [pure.hw.ac.uk]
- 24. youtube.com [youtube.com]
Application Notes and Protocols for Nucleophilic Addition Reactions to 6-Chloropyridine-2-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 6-Chloropyridine-2-carbaldehyde in Synthesis
This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science.[1][2] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and an aldehyde at the 2-position. This arrangement of functional groups imparts a unique reactivity profile, making it a versatile precursor for a wide array of complex molecular architectures. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom enhances the electrophilicity of the aldehyde's carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[1] This heightened reactivity, coupled with the potential for subsequent modifications of the pyridine ring, positions this compound as a valuable starting material in the synthesis of novel pharmaceutical agents and functional materials.[3][4] These application notes provide a detailed guide to key nucleophilic addition reactions involving this aldehyde, offering both mechanistic insights and practical, field-tested protocols.
Core Principles of Nucleophilic Addition to this compound
The fundamental principle governing the reactions detailed herein is the nucleophilic addition to the carbonyl group. The polarity of the carbon-oxygen double bond, amplified by the electronic effects of the chloropyridine ring, creates a significant partial positive charge on the carbonyl carbon, making it an excellent electrophile. A nucleophile (Nu⁻) attacks this electrophilic carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated during an aqueous workup to yield the final alcohol product.
Caption: General mechanism of nucleophilic addition.
Grignard Reactions: Formation of Secondary Alcohols
The addition of organomagnesium halides (Grignard reagents) to this compound is a robust and widely employed method for the formation of carbon-carbon bonds, leading to the synthesis of secondary alcohols.[5] The carbanionic character of the Grignard reagent makes it a potent nucleophile that readily attacks the electrophilic carbonyl carbon.[6]
Mechanistic Considerations
The reaction proceeds via the nucleophilic addition of the Grignard reagent to the aldehyde, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired secondary alcohol.[5] It is crucial to perform the reaction under anhydrous conditions, as Grignard reagents are highly basic and will react with even trace amounts of water.[6]
Caption: Grignard reaction workflow.
Experimental Protocol: Synthesis of 1-(6-chloropyridin-2-yl)propan-1-ol
Materials:
-
This compound
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a crystal of iodine and a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of the ethyl bromide solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux). Add the remaining ethyl bromide solution dropwise to maintain a steady reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.[7]
-
Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Reagent | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethylmagnesium bromide | 1.1 | Diethyl ether | 0 to RT | 2 | ~85-95 |
| Phenylmagnesium bromide | 1.1 | THF | 0 to RT | 2 | ~80-90 |
Wittig Reaction: Olefination to Form Alkenes
The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes from aldehydes and ketones.[8] This reaction involves a phosphonium ylide (Wittig reagent) and is particularly useful for introducing a carbon-carbon double bond with control over its geometry.[8]
Mechanistic Pathway
The reaction is believed to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. This intermediate then decomposes to yield the alkene and triphenylphosphine oxide.[8] The stereochemical outcome is dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[8]
Caption: Simplified Wittig reaction mechanism.
Experimental Protocol: Synthesis of 2-(but-1-en-1-yl)-6-chloropyridine
Materials:
-
This compound
-
Propyltriphenylphosphonium bromide
-
Sodium hydride (NaH) or n-butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Ylide Generation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend propyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C. Slowly add a strong base such as NaH (1.2 equivalents) or n-BuLi (1.1 equivalents). Stir at room temperature for 1 hour to ensure complete ylide formation.[9]
-
Aldehyde Addition: Cool the ylide solution to 0 °C. Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.[9]
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the aldehyde. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. Purify by column chromatography.[10]
| Ylide Type | Base | Stereoselectivity | Approximate Yield (%) |
| Non-stabilized (e.g., from propyltriphenylphosphonium bromide) | n-BuLi | Z-alkene favored | 70-85 |
| Stabilized (e.g., (carbethoxymethylene)triphenylphosphorane) | NaH | E-alkene favored | 80-95 |
Organolithium Addition: Access to Diverse Secondary Alcohols
Organolithium reagents are highly reactive nucleophiles that readily add to aldehydes to form secondary alcohols.[11] Their greater reactivity compared to Grignard reagents allows for additions that may be sluggish with the latter.
Protocol: Synthesis of 1-(6-chloropyridin-2-yl)pentan-1-ol
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried flask under nitrogen, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, extract with ethyl acetate, dry the organic layer, and concentrate. Purify by chromatography.
Cyanation: Synthesis of Cyanohydrins
The addition of a cyanide ion to this compound results in the formation of a cyanohydrin, a versatile intermediate that can be further transformed into α-hydroxy acids, α-amino alcohols, and other valuable compounds.
Protocol: Synthesis of 2-(6-chloropyridin-2-yl)-2-hydroxyacetonitrile
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Acetic acid
-
Dichloromethane
Procedure:
-
In a flask, dissolve this compound (1 equivalent) in dichloromethane.
-
Add a solution of potassium cyanide (1.2 equivalents) in water.
-
Cool the mixture to 0 °C and add acetic acid (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the cyanohydrin.
Note: Cyanide salts are highly toxic. Handle with extreme caution in a well-ventilated fume hood.
Reduction to Primary Alcohols with Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used to convert aldehydes to primary alcohols.[12] Its chemoselectivity allows for the reduction of aldehydes in the presence of less reactive carbonyl functional groups.[13]
Mechanism of Hydride Reduction
The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This nucleophilic addition forms an alkoxide intermediate, which is subsequently protonated by the solvent (typically an alcohol) or during an acidic workup to give the primary alcohol.[12]
Experimental Protocol: Synthesis of (6-chloropyridin-2-yl)methanol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction at room temperature for 1 hour.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the product.
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaBH₄ | Methanol | 0 to RT | 1 | >95 |
Asymmetric Nucleophilic Additions: Enantioselective Synthesis of Chiral Alcohols
The synthesis of enantiomerically pure chiral alcohols is of paramount importance in drug development. Asymmetric nucleophilic addition to this compound can be achieved using chiral catalysts or auxiliaries.[14][15] For instance, the use of chiral amino alcohol ligands in conjunction with organozinc reagents can lead to the formation of enantioenriched secondary alcohols.[16]
Conceptual Workflow for Asymmetric Alkylation
Caption: Asymmetric addition workflow.
A detailed experimental protocol for asymmetric additions is highly dependent on the specific chiral catalyst system employed and requires careful optimization. Researchers are encouraged to consult relevant literature for specific procedures.[14][16]
Conclusion
This compound is a highly valuable and versatile substrate for a range of nucleophilic addition reactions. The protocols and mechanistic insights provided in these application notes serve as a comprehensive guide for researchers in synthetic and medicinal chemistry. The ability to predictably generate diverse secondary alcohols, alkenes, cyanohydrins, and primary alcohols from this single precursor underscores its significance as a strategic building block in the synthesis of complex molecules with potential biological activity. Careful consideration of reaction conditions, particularly the choice of nucleophile, solvent, and temperature, is paramount to achieving high yields and, where applicable, desired stereochemical outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. scielo.br [scielo.br]
- 14. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Versatile Precursor: 6-Chloropyridine-2-carbaldehyde in Advanced Ligand Synthesis
Introduction: Unlocking Molecular Complexity with a Strategic Building Block
In the intricate world of coordination chemistry and drug discovery, the design and synthesis of novel ligands are paramount to unlocking new functionalities and therapeutic pathways. 6-Chloropyridine-2-carbaldehyde has emerged as a highly versatile and strategic precursor for the synthesis of a diverse array of chelating agents. Its unique structural features—a reactive aldehyde group for imine condensation and nucleophilic addition, a coordinating pyridine nitrogen, and a reactive chloro-substituent for cross-coupling reactions—provide a powerful toolkit for the construction of sophisticated molecular architectures.
This comprehensive guide provides detailed application notes and protocols for researchers, medicinal chemists, and materials scientists, showcasing the utility of this compound in the synthesis of Schiff base, thiosemicarbazone, and pincer-type ligands. We will delve into the underlying chemical principles, provide step-by-step synthetic procedures, and present data on the catalytic and biological applications of the resulting metal complexes.
The Chemistry of Opportunity: Reactivity of this compound
The synthetic potential of this compound stems from the orthogonal reactivity of its functional groups. The aldehyde at the 2-position is a prime site for condensation reactions with primary amines to form Schiff bases, which are among the most widely used classes of ligands. The pyridine nitrogen atom readily coordinates to a vast range of metal ions, forming stable chelate rings that are fundamental to the catalytic and biological activity of the resulting complexes. Furthermore, the chlorine atom at the 6-position, while relatively unreactive towards nucleophilic aromatic substitution, can be activated for cross-coupling reactions, enabling the construction of more complex, multi-dentate ligand systems such as pincer ligands.
Application I: Synthesis of Bidentate Schiff Base Ligands and their Catalytic Applications
Schiff base ligands derived from this compound are readily synthesized and form stable complexes with a variety of transition metals. These complexes have shown significant promise as catalysts in a range of organic transformations, particularly in oxidation reactions.
Protocol 1: Synthesis of N,N'-bis((6-chloropyridin-2-yl)methylene)ethane-1,2-diamine
This protocol details the synthesis of a common bidentate Schiff base ligand through the condensation of this compound with ethylenediamine.
Materials:
-
This compound (2 mmol, 283 mg)
-
Ethylenediamine (1 mmol, 60 mg, 67 µL)
-
Absolute Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve this compound (2 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, dissolve ethylenediamine (1 mmol) in absolute ethanol (10 mL).
-
Slowly add the ethanolic solution of ethylenediamine to the stirring solution of this compound at room temperature.
-
Upon addition, a precipitate may begin to form.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for 4 hours with continuous stirring.
-
After 4 hours, allow the reaction mixture to cool to room temperature.
-
The resulting solid product is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the purified ligand under vacuum to a constant weight.
Characterization: The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. A characteristic signal for the imine (-CH=N-) bond should be observable in both the IR (around 1630-1650 cm⁻¹) and ¹H NMR (around 8.0-8.5 ppm) spectra.
Catalytic Application: Oxidation of Benzyl Alcohol
Copper(II) complexes of Schiff base ligands derived from substituted pyridine-2-carboxaldehydes have demonstrated excellent catalytic activity in the oxidation of alcohols. The following is a general protocol for the catalytic oxidation of benzyl alcohol using a Cu(II) complex of a pyridine-based Schiff base ligand.
Table 1: Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde using a Cu(II)-Schiff Base Complex [1]
| Entry | Catalyst Loading (mol%) | Oxidant | Solvent | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 1 | H₂O₂ | DMSO | 2 | 94 | >99 |
| 2 | 0.5 | TBHP | Acetonitrile | 4 | 92 | >99 |
| 3 | 1 | O₂ (1 atm) | Toluene | 6 | 85 | >99 |
TBHP = tert-Butyl hydroperoxide
Experimental Protocol for Catalytic Oxidation:
-
In a reaction vial, place the Cu(II)-Schiff base complex (catalyst, specified mol%).
-
Add the solvent (e.g., DMSO, 2 mL) and benzyl alcohol (1 mmol).
-
Add the oxidant (e.g., 30% H₂O₂, 1.2 mmol).
-
Seal the vial and stir the mixture at the desired temperature (e.g., 70 °C) for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Application II: Synthesis of Tridentate Thiosemicarbazone Ligands for Anticancer Drug Development
Thiosemicarbazones are a class of Schiff bases that have garnered significant attention in medicinal chemistry due to their potent and diverse biological activities, including anticancer properties. The coordination of thiosemicarbazone ligands to metal ions can significantly enhance their cytotoxic effects.
Protocol 2: Synthesis of this compound Thiosemicarbazone
Materials:
-
This compound (10 mmol, 1.41 g)
-
Thiosemicarbazide (10 mmol, 0.91 g)
-
Ethanol (50 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve this compound (10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.
-
Add a solution of thiosemicarbazide (10 mmol) in ethanol (20 mL) to the aldehyde solution.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the reaction mixture to reflux for 3-4 hours.
-
A precipitate will form as the reaction progresses.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and then with diethyl ether.
-
Recrystallize the crude product from ethanol to obtain the pure thiosemicarbazone ligand.
-
Dry the purified product in a vacuum desiccator.
Biological Activity: Anticancer Properties of Metal Complexes
Metal complexes of pyridine-2-carboxaldehyde thiosemicarbazone derivatives have shown promising anticancer activity. The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of various metal complexes against different human cancer cell lines.
Table 2: In Vitro Anticancer Activity (IC₅₀, µM) of Metal Complexes of Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives [2]
| Complex | A549 (Lung) | HeLa (Cervical) | K562 (Leukemia) | MCF-7 (Breast) |
| Ligand (Triapine) | - | - | - | - |
| [Fe(Triapine)₂]Cl | - | - | 1.50 | - |
| [Ga(Triapine)₂]Cl | - | - | 0.25 | - |
| [Zn(Triapine)(Cl)] | - | - | 0.52 | - |
| [Cu(II)-Complex 1] | - | 2-5 | 2-5 | - |
| [Pd(II)-Complex 2] | 1.49-2.64 | - | - | - |
Note: Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a clinically investigated anticancer agent.
Application III: Advanced Architectures - Synthesis of Pincer Ligands
Pincer ligands are tridentate chelating agents that bind to a metal center in a meridional fashion. They are of great interest in catalysis due to their ability to form highly stable and well-defined metal complexes. This compound can serve as a key starting material for the synthesis of NNN-type pincer ligands through a multi-step synthetic route. A related precursor, 2,6-diformylpyridine, is often used for the direct synthesis of symmetrical pincer ligands.
Conceptual Workflow for Pincer Ligand Synthesis
The synthesis of a pincer ligand from this compound would typically involve a stepwise approach. First, the aldehyde is reacted with a suitable amine to introduce one of the side arms. The chloro group can then be utilized in a subsequent cross-coupling reaction to introduce the second arm, or a precursor like 2,6-diformylpyridine can be used for a more direct, symmetrical synthesis.
Caption: General workflow for the synthesis of symmetrical NNN pincer ligands.
Protocol 3: Synthesis of a Symmetrical Bis(imino)pyridine Ligand from 2,6-Diformylpyridine
This protocol describes a general method for the synthesis of a symmetrical NNN pincer ligand precursor using 2,6-diformylpyridine, a closely related and often utilized starting material for such structures.
Materials:
-
2,6-Diformylpyridine (1 mmol, 135 mg)
-
Substituted Aniline (e.g., 2,6-diisopropylaniline) (2 mmol)
-
Methanol (25 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2,6-diformylpyridine (1 mmol) in methanol (15 mL) in a 50 mL round-bottom flask.
-
Add the substituted aniline (2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration.
-
Wash the product with cold methanol.
-
Dry the product under vacuum.
Further Functionalization: The resulting bis(imino)pyridine ligand can be used directly in coordination chemistry or can be further modified, for example, by reduction of the imine bonds to form a more flexible bis(amino)pyridine pincer ligand.
Conclusion: A Gateway to Innovation
This compound stands as a testament to the power of a well-designed molecular scaffold. Its inherent reactivity and structural features provide chemists with a versatile platform for the synthesis of a wide range of ligands with tailored electronic and steric properties. The applications of these ligands in catalysis and medicine are vast and continue to expand. The protocols and data presented in this guide are intended to serve as a practical resource for researchers and professionals, empowering them to explore the full potential of this valuable precursor in their pursuit of scientific discovery and innovation.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Chloropyridine-2-carbaldehyde by Recrystallization
Welcome to the technical support guide for the purification of 6-Chloropyridine-2-carbaldehyde (CAS 54087-03-5). This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity of this critical synthetic intermediate. The guidance herein is based on established chemical principles and practical laboratory experience.
Introduction to the Purification Challenge
This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] It typically presents as a white to light yellow crystalline solid.[2] The purity of this aldehyde is paramount, as impurities can lead to unwanted side reactions, low yields, and complications in downstream applications. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired product from contaminants.[3]
This guide is structured as an interactive resource. We will first address the most common problems encountered during recrystallization in a troubleshooting format, followed by a broader FAQ section covering solvent selection, standard protocols, and safety.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific experimental hurdles in a question-and-answer format, providing both a diagnosis and a validated solution.
Q1: My this compound will not dissolve, even in the boiling solvent. What's wrong?
Probable Cause: The chosen solvent has very low solvating power for your compound, even at elevated temperatures. This is a fundamental mismatch between the solute and the solvent.
Solution:
-
Systematic Solvent Screening: The principle of "like dissolves like" is a good starting point, but empirical testing is definitive.[4] Test a new solvent. Given the polar pyridine ring and aldehyde group, balanced by the less polar chlorophenyl structure, solvents of intermediate polarity are often successful.
-
Recommended Solvents to Test:
-
Alcohols: Isopropanol or Ethanol. These are often excellent choices for aromatic compounds.[5]
-
Esters: Ethyl Acetate.
-
Aromatic Solvents: Toluene. Use with caution, as its boiling point (111 °C) is significantly higher than the compound's melting point (~68-71 °C).[6][7] This increases the risk of "oiling out."
-
Nonpolar Solvents: Heptane or Hexane. These are typically poor solvents on their own but are excellent as "anti-solvents" in a mixed solvent system.
-
-
Small-Scale Test: Before committing your entire batch, test solubility with ~10-20 mg of crude product in 0.5-1.0 mL of solvent in a small test tube.[8] A good solvent will show poor solubility at room temperature but complete dissolution upon heating.[3]
Q2: The solution is clear and hot, but no crystals form upon cooling, even in an ice bath. What should I do?
Probable Cause 1: Excessive Solvent. This is the most common reason for crystallization failure.[9] The solution is not supersaturated, meaning the concentration of the dissolved aldehyde is below its solubility limit even at low temperatures.
-
Solution: Reduce the solvent volume. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30%) in a fume hood. Allow the concentrated solution to cool again. Repeat until crystals form upon cooling.
Probable Cause 2: Lack of Nucleation Sites. Crystals need a surface or a seed to begin growing. A perfectly clean flask and a highly pure compound can sometimes lead to a stable supersaturated solution.[9]
-
Solution:
-
Induce Nucleation by Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]
-
Add a Seed Crystal: If you have a small crystal of pure this compound from a previous batch, add it to the cooled solution. This provides a perfect template for further crystal formation.[10]
-
Ultra-Cooling: In some stubborn cases, cooling in a dry ice/acetone bath can induce crystallization, but this often leads to very small crystals.[10]
-
Q3: The compound separates as an oil, not as crystals. How can I fix this?
This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.
Probable Cause 1: The boiling point of the solvent is higher than the melting point of the compound (M.P. ≈ 68-71 °C).[6][7] The dissolved solid, upon cooling, becomes insoluble but is still in a liquid state.
-
Solution: Reheat the solution to re-dissolve the oil. Add a small amount of a miscible "anti-solvent" (one in which the compound is insoluble, like hexane or heptane) until the hot solution just turns cloudy. Add a drop or two of the primary solvent to make it clear again, then cool very slowly. This lowers the overall solvating power and encourages crystallization at a higher temperature.
Probable Cause 2: High impurity levels. Impurities can depress the melting point of the eutectic mixture, causing it to separate as a liquid.
-
Solution: If an oil forms, try to redissolve it by adding a little more hot solvent and then allow it to cool much more slowly. Insulating the flask can help. If this fails, the impurity level may be too high for recrystallization alone. Consider a preliminary purification step like a silica plug filtration before attempting recrystallization again.[11]
Q4: My final product is still impure, or my yield is very low. How can I optimize the process?
Low Purity:
-
Cause: The cooling process was too fast, trapping impurities within the crystal lattice.
-
Solution: Ensure slow cooling. Let the flask cool to room temperature undisturbed before moving it to an ice bath. A second recrystallization is often necessary to achieve high purity.
Low Recovery:
-
Cause: The compound has significant solubility in the cold solvent, or too much solvent was used initially.
-
Solution:
-
Select a Better Solvent: Find a solvent where the compound is less soluble at cold temperatures.
-
Use a Solvent Pair: Dissolve the compound in a minimal amount of a good hot solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water) until the solution becomes turbid. Reheat to clarify and then cool slowly. This can dramatically decrease the compound's solubility in the cold mixed solvent.
-
Minimize Transfers: Each transfer of the solution can result in product loss.
-
Ensure Complete Cooling: Use an ice-water bath for at least 15-20 minutes to maximize crystal precipitation before filtration.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties I need to know for this recrystallization?
Understanding the compound's properties is crucial for designing a successful purification protocol.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 6-Chloropicolinaldehyde, 2-Chloro-6-formylpyridine | [1][12] |
| CAS Number | 54087-03-5 | |
| Molecular Formula | C₆H₄ClNO | [6][13] |
| Molecular Weight | 141.56 g/mol | [6] |
| Appearance | White to almost white or yellow powder/crystal | [1] |
| Melting Point | 68-71 °C | [2][6][7] |
Q2: What is a reliable, step-by-step protocol for recrystallizing this compound?
This protocol provides a robust starting point. The ideal solvent should be predetermined by small-scale tests. Here, we will use isopropanol as an example solvent.
Experimental Protocol: Recrystallization from Isopropanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol, just enough to create a slurry. Heat the mixture gently on a hot plate with stirring.
-
Achieve Saturation: Continue adding hot isopropanol dropwise until the solid just completely dissolves. Avoid adding a large excess of solvent.[3]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has started, place it in an ice-water bath for at least 20 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly. This can be done by air drying on the filter or in a vacuum oven at a temperature well below the compound's melting point (e.g., 40 °C).
Q3: What are the potential impurities in my crude sample?
Impurities often stem from the synthetic route used. Common methods involve the oxidation of 2-chloro-6-methylpyridine.[14] Potential impurities could include:
-
Unreacted Starting Material: 2-Chloro-6-methylpyridine.[6]
-
Over-oxidized Product: 6-Chloropicolinic acid.[6]
-
Related Isomers: If the starting material was not isomerically pure.
-
Residual Solvents: From the preceding reaction steps.
Q4: What are the essential safety precautions for handling this compound?
This compound requires careful handling.
-
Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhaling dust or vapors.[12] Avoid contact with skin and eyes.
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
References
- 1. CAS 54087-03-5: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 6-Chloro-2-pyridinecarboxaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. reddit.com [reddit.com]
- 12. This compound | 54087-03-5 [amp.chemicalbook.com]
- 13. 6-Chloro-2-pyridinecarboxaldehyde | C6H4ClNO | CID 10796848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 6-Chloropyridine-2-carbaldehyde and Its Derivatives
Welcome to the technical support center for the synthesis of 6-chloropyridine-2-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during synthesis. Our approach is grounded in mechanistic understanding to empower you to not only solve problems but also to proactively prevent them.
Section 1: Troubleshooting Guide - Common Side Reactions & Undesired Products
This section addresses specific issues you may encounter during the synthesis of this compound, primarily focusing on two common synthetic routes: the oxidation of 2-chloro-6-methylpyridine and the Vilsmeier-Haack formylation of 2-chloropyridine.
Issue 1: Low Yield of Aldehyde and Formation of Carboxylic Acid
Q: My oxidation of 2-chloro-6-methylpyridine is resulting in a low yield of the desired this compound and a significant amount of 6-chloropicolinic acid. What is causing this over-oxidation, and how can I prevent it?
A: This is a classic case of over-oxidation, a common challenge when converting an activated methyl group to an aldehyde. The aldehyde intermediate is susceptible to further oxidation to the more thermodynamically stable carboxylic acid.
Causality Explained: The oxidation of the methyl group proceeds stepwise, first to the alcohol, then to the aldehyde, and finally to the carboxylic acid. The aldehyde is often more reactive towards the oxidant than the starting methyl group, leading to the formation of the carboxylic acid byproduct. This is particularly prevalent with strong oxidizing agents or prolonged reaction times.
Troubleshooting & Prevention:
-
Choice of Oxidizing Agent: Avoid harsh oxidants like potassium permanganate or chromic acid under aggressive conditions. Selenium dioxide (SeO₂) is a common reagent for this transformation, but careful control is necessary.[1][2] Using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide can sometimes offer better control.
-
Reaction Conditions:
-
Temperature: Maintain strict temperature control. Running the reaction at the lowest effective temperature can help to minimize over-oxidation.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.
-
-
Alternative Reagents: Consider milder, more selective oxidizing agents. Swern oxidation or Dess-Martin periodinane (DMP) can be effective for converting the corresponding alcohol (if synthesized separately) to the aldehyde with minimal over-oxidation.
| Parameter | Recommendation for Minimizing Over-oxidation |
| Oxidizing Agent | Selenium Dioxide (with careful monitoring), DMP, Swern Oxidation |
| Temperature | Lowest effective temperature (e.g., monitor starting at reflux in dioxane for SeO₂) |
| Reaction Time | Closely monitor; quench upon consumption of starting material |
Issue 2: Incomplete Reaction or Low Conversion in Vilsmeier-Haack Formylation
Q: I am attempting a Vilsmeier-Haack formylation on 2-chloropyridine, but I am observing a large amount of unreacted starting material. What could be the issue?
A: The Vilsmeier-Haack reaction relies on the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a formamide (like DMF) and a dehydrating agent (like POCl₃ or oxalyl chloride).[3][4][5][6] Incomplete conversion often points to issues with the reagent itself or the reactivity of the substrate.
Causality Explained: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic system for efficient reaction.[3][5] 2-Chloropyridine is somewhat electron-deficient due to the electronegativity of the nitrogen and the chlorine atom, which can make the electrophilic aromatic substitution sluggish. Furthermore, the Vilsmeier reagent is moisture-sensitive and can be deactivated before it has a chance to react.
Troubleshooting & Prevention:
-
Reagent Quality:
-
DMF: Use anhydrous DMF. Old bottles of DMF can absorb water and may contain dimethylamine from decomposition, which can interfere with the reaction.[7]
-
POCl₃: Use freshly distilled or a new bottle of phosphorus oxychloride. POCl₃ is highly reactive with water.
-
-
Reaction Conditions:
-
Anhydrous Conditions: Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: While the Vilsmeier reagent is often prepared at 0 °C, the subsequent formylation may require heating to drive the reaction to completion, especially with less reactive substrates. Experiment with a gradual increase in temperature (e.g., to 60-80 °C) while monitoring the reaction.[8]
-
-
Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of the Vilsmeier reagent may be necessary for less reactive substrates.
Issue 3: Formation of Colored Impurities and Tar-like Substances
Q: My reaction mixture turns dark, and upon workup, I am left with a significant amount of tar-like material, making purification of the this compound difficult. Why is this happening?
A: The formation of colored impurities and polymeric material can stem from several sources, including the instability of the product, side reactions of the Vilsmeier reagent, or harsh reaction/workup conditions.
Causality Explained: Aldehydes, particularly those with adjacent heteroatoms, can be prone to self-condensation (aldol-type reactions) or polymerization, especially under basic or acidic conditions or at elevated temperatures.[9] The Vilsmeier reagent itself can also react with nucleophilic impurities or decompose to form colored species.
Troubleshooting & Prevention:
-
Control of pH during Workup: The hydrolysis of the intermediate iminium salt is a critical step.[3][4] Quenching the reaction by pouring it onto ice followed by careful neutralization is crucial. Avoid strongly basic conditions during workup, as this can promote aldol condensation and other side reactions.[8] A buffered workup (e.g., using sodium acetate solution) can be beneficial.[3]
-
Temperature Control: Avoid excessive heating during the reaction and purification. Distillation, if used, should be performed under reduced pressure to minimize thermal degradation.
-
Purification Strategy: If the crude product is an oil or a low-melting solid, column chromatography on silica gel is a common purification method. However, prolonged exposure to silica gel (which is acidic) can sometimes cause degradation. Using a less acidic stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base (like triethylamine) in the eluent can be helpful.
Issue 4: Presence of a Dimeric Impurity
Q: I have isolated my product, but I see a significant impurity with a mass corresponding to a bis(6-chloropyridin-2-yl)methane derivative. How is this forming?
A: The formation of such a dimer is a known side reaction in some formylation and related reactions.
Causality Explained: This can occur through a few potential pathways. One possibility involves the reaction of the initially formed aldehyde with an intermediate of the reaction, or self-condensation under certain conditions.
Troubleshooting & Prevention:
-
Reaction Conditions: This side reaction may be favored by an excess of the starting material or prolonged reaction times at elevated temperatures. Adhering to the optimal stoichiometry and monitoring the reaction to avoid extended heating can help minimize its formation.
-
Purification: These dimeric byproducts are typically less polar than the desired aldehyde and can often be separated by column chromatography.[10]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of this compound?
A1: this compound is typically a white to yellow or brown solid or liquid, depending on its purity.[9][11] It is a reactive compound due to the aldehyde functional group and should be stored in a cool, dark place under an inert atmosphere to prevent oxidation and polymerization.[11]
Q2: Can I synthesize this compound from 6-chloropicolinic acid?
A2: While the oxidation of the aldehyde to the carboxylic acid is a common side reaction, the reverse transformation (reduction of the carboxylic acid) is also a viable synthetic route. However, it typically requires a two-step process: reduction of the carboxylic acid to the corresponding alcohol (e.g., using a borane reagent), followed by a selective oxidation of the alcohol to the aldehyde (e.g., with PCC, DMP, or a Swern oxidation). Direct reduction of a carboxylic acid to an aldehyde is challenging. Another possibility is the conversion of the carboxylic acid to an acid chloride followed by a Rosenmund reduction, though this is less common for this specific substrate.
Q3: My Vilsmeier-Haack reaction is not working even with anhydrous reagents. What else could be wrong?
A3: If you are confident in your reagent quality and anhydrous technique, consider the order of addition. Typically, the Vilsmeier reagent is pre-formed by adding POCl₃ to DMF at 0 °C before adding the substrate. Also, ensure your starting 2-chloropyridine is of high purity.
Q4: Are there any specific safety precautions I should take when working with the reagents for these syntheses?
A4: Yes, absolutely.
-
POCl₃ (Phosphorus oxychloride): is highly corrosive and reacts violently with water. It is also a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Selenium Dioxide (SeO₂): is highly toxic and should be handled with extreme care in a fume hood. Avoid inhalation of dust and skin contact.
-
DMF (Dimethylformamide): is a potential teratogen and is readily absorbed through the skin. Always wear appropriate gloves.
Section 3: Experimental Protocol & Visualization
Representative Protocol: Vilsmeier-Haack Formylation of 2-Chloropyridine
This protocol is a representative example and may require optimization for your specific setup and scale.
Step 1: Formation of the Vilsmeier Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes. The solution may become a thick, white slurry.
Step 2: Formylation Reaction
-
Dissolve 2-chloropyridine (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent like dichloromethane.
-
Add the solution of 2-chloropyridine to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
Step 3: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the mixture to a pH of 6-7 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.[3]
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Visualizing Reaction Pathways
Main Reaction and Side Reaction in Oxidation of 2-Chloro-6-methylpyridine
Caption: Oxidation of 2-chloro-6-methylpyridine.
Vilsmeier-Haack Reaction and Hydrolysis
Caption: Vilsmeier-Haack formylation pathway.
References
- 1. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 2. adichemistry.com [adichemistry.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. CAS 54087-03-5: this compound [cymitquimica.com]
- 10. New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 54087-03-5 [chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling Yields with 6-Chloropyridine-2-carbaldehyde
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 6-chloropyridine-2-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to enhance your experimental success.
Introduction: The Challenge of this compound
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the unique electronic and steric properties of this compound present a distinct set of challenges. The electron-withdrawing nature of the pyridine ring and the aldehyde group deactivates the C-Cl bond towards oxidative addition, while the coordinating ability of the pyridine nitrogen and the aldehyde oxygen can lead to catalyst inhibition or undesired side reactions. This guide will provide the insights needed to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound showing low or no conversion?
A1: Low conversion is a common issue and can stem from several factors. The primary culprits are often related to catalyst deactivation and the inherent low reactivity of the C-Cl bond. The pyridine nitrogen can coordinate to the palladium center, leading to catalytically inactive species. Additionally, the electron-deficient nature of the pyridine ring makes the oxidative addition of the C-Cl bond to the Pd(0) catalyst the rate-limiting step. To address this, consider using more electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald orcataCXium® families, which can promote the oxidative addition step and stabilize the active catalyst.
Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid is a frequent side reaction, often exacerbated by the presence of oxygen. It is crucial to thoroughly degas your reaction mixture and maintain a strictly inert atmosphere (argon or nitrogen) throughout the experiment. The choice of base is also critical; weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH) to minimize this side reaction.
Q3: My starting material is being consumed, but I am not forming the desired product. What are the likely side reactions?
A3: With an aldehyde present in the substrate, several side reactions can occur. The aldehyde group can undergo reduction, oxidation, or participate in aldol-type condensation reactions, especially under basic conditions. If you are using a boronic acid with residual borane, this can lead to the reduction of the aldehyde. Ensure your boronic acid is of high purity. To minimize condensation reactions, a careful selection of the base and reaction temperature is necessary.
Q4: Can I use other boronic esters instead of boronic acids for this coupling?
A4: Yes, boronic esters, such as pinacol boronic esters (Bpin), are excellent alternatives to boronic acids. They often exhibit greater stability, are less prone to protodeboronation, and can lead to cleaner reactions with higher yields. The use of potassium acetate (KOAc) or potassium phosphate (K₃PO₄) as the base is commonly recommended when using boronic esters.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of reagents. | 1. Use a pre-catalyst or a highly active ligand (e.g., SPhos, XPhos). 2. Degas the solvent and reaction mixture thoroughly (e.g., by sparging with argon for 30 minutes). 3. Use fresh, high-purity reagents. Dry the solvent if necessary. |
| Formation of black precipitate (palladium black) | Catalyst decomposition. | 1. Use a more robust ligand that can stabilize the palladium nanoparticles. 2. Lower the reaction temperature. 3. Ensure a strictly oxygen-free environment. |
| Significant boronic acid homocoupling | 1. Presence of oxygen. 2. Inappropriate base. | 1. Improve degassing procedures. 2. Switch to a milder base such as K₂CO₃ or Cs₂CO₃. |
| Decomposition of starting material | 1. Aldehyde instability under reaction conditions. 2. Protodeboronation of the boronic acid. | 1. Lower the reaction temperature. 2. Use a non-aqueous solvent system. 3. Consider using a boronic ester instead of a boronic acid. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol provides a starting point for the optimization of your reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under a stream of argon, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) to a dry reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, 10:1, 5 mL).
-
Reaction Setup: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Boronic Ester for Improved Stability
This protocol is recommended when dealing with sensitive boronic acids or to minimize side reactions.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox, combine this compound (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol) in a dry reaction vessel.
-
Catalyst Addition: Add a pre-catalyst such as [Pd(allyl)Cl]₂ (0.01 mmol) and a ligand like SPhos (0.02 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL).
-
Reaction Setup: Seal the vessel and heat to 100 °C.
-
Monitoring and Work-up: Follow steps 5-7 from Protocol 1.
Visualizing the Suzuki Coupling Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimizing your experiments.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Optimization
The following diagram outlines a logical workflow for optimizing the Suzuki coupling of this compound.
Caption: A systematic workflow for optimizing reaction conditions.
Preventing degradation of 6-Chloropyridine-2-carbaldehyde during storage
Technical Support Center: 6-Chloropyridine-2-carbaldehyde
Introduction
This compound (CAS No. 54087-03-5) is a critical heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its aldehyde functional group makes it highly reactive and valuable for constructing complex molecular architectures.[2] However, this reactivity also renders it susceptible to degradation during storage, leading to decreased purity, inconsistent experimental results, and potential formation of problematic impurities. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help researchers maintain the integrity of their this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for storing this compound?
A1: For long-term stability, it is highly recommended to store the compound at 2-8 °C in a refrigerator.[3][4] While some suppliers may list room temperature storage, aldehydes are inherently reactive, and refrigerated conditions significantly slow down potential degradation pathways.[5]
Q2: My this compound powder has turned from white/pale yellow to a brown or tan color. What happened?
A2: A color change is a clear visual indicator of degradation. This is most commonly caused by oxidation of the aldehyde group to the corresponding carboxylic acid (6-Chloro-2-pyridinecarboxylic acid) and potentially polymerization.[6][7][8] This process is accelerated by exposure to oxygen, light, and elevated temperatures.
Q3: Is it necessary to store this compound under an inert atmosphere?
A3: Yes. Due to its sensitivity to air, storage under an inert gas like nitrogen or argon is a critical best practice.[4][9] Oxygen in the air is the primary culprit for oxidizing the aldehyde. Blanketing the container with an inert gas displaces oxygen and moisture, preserving the compound's purity.
Q4: Can I store a solution of this compound?
A4: While storing the neat solid is preferred, solutions can be prepared. However, the choice of solvent is crucial. Protic solvents like alcohols can react to form hemiacetals.[7] While this can sometimes be a protective measure, it alters the compound. For most applications, prepare solutions fresh. If storage is necessary, use a dry, aprotic solvent and store the solution cold, under an inert atmosphere, and protected from light.
Q5: What are the main degradation products I should be aware of?
A5: The primary degradation product is 6-Chloro-2-pyridinecarboxylic acid , formed via oxidation.[6] Other potential impurities can arise from polymerization, where aldehyde molecules react with each other to form larger, often colored, and less soluble materials.[7]
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section addresses common problems encountered by users.
Problem 1: Compound shows poor reactivity or yields inconsistent results.
-
Potential Cause: The compound has likely degraded, reducing the concentration of the active aldehyde. The primary impurity, 6-Chloro-2-pyridinecarboxylic acid, will not participate in typical aldehyde reactions (e.g., reductive amination, Wittig reaction), leading to lower yields.
-
Recommended Solution:
-
Assess Purity: Before use, check the purity of your material using an appropriate analytical method (see Analytical Methods for Quality Control section). A proton NMR spectrum can quickly reveal the presence of the carboxylic acid impurity (the aldehyde proton signal around 10 ppm will decrease, and a broad acid proton signal may appear).
-
Purify if Necessary: If degradation is minor, the compound can sometimes be repurified. However, this is often not practical.
-
Procure Fresh Material: The most reliable solution is to use a new, unopened bottle of the reagent and implement the stringent storage protocols outlined in this guide.
-
Problem 2: The material is difficult to dissolve or has formed clumps.
-
Potential Cause: This is often a sign of polymerization.[7] The formation of oligomers or polymers reduces solubility in common organic solvents. Moisture can also cause clumping of the powder.
-
Recommended Solution:
-
Verify Storage: Ensure the container has been kept tightly sealed to prevent moisture ingress.[3][9][10]
-
Test Solubility: Attempt to dissolve a small amount in your intended solvent. If it is insoluble or only partially soluble, it is not suitable for use.
-
Discard and Replace: Do not use material that has changed its physical form and solubility characteristics. It will give unreliable results.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues with your this compound.
Caption: Troubleshooting Decision Workflow
Key Degradation Pathways
Understanding the chemical transformations that lead to degradation is key to preventing them. The primary pathways are oxidation and polymerization.
Caption: Primary Degradation Pathways
Recommended Protocols for Storage and Handling
Adherence to these protocols will maximize the shelf-life and reliability of your reagent.
Protocol 1: Receiving and Initial Storage
-
Inspect Upon Receipt: Check that the manufacturer's seal is intact. Note the compound's initial color and physical state.
-
Immediate Refrigeration: Transfer the unopened container to a 2-8 °C refrigerator immediately.[3]
-
Log Information: Record the date of receipt and the intended first date of use in your lab notebook or inventory system.
Protocol 2: Handling and Aliquoting
The goal is to minimize the exposure of the bulk material to the atmosphere.
-
Equilibration: Before opening, allow the container to warm to room temperature for 15-20 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Inert Atmosphere Handling: If available, perform all manipulations inside a glovebox. If not, use a "gas cycling" technique:
-
Carefully pierce the container's septum with two needles.
-
Connect one needle to a vacuum line and the other to a supply of dry nitrogen or argon.
-
Gently pull a vacuum and backfill with inert gas. Repeat 3-5 times.
-
-
Dispensing: Quickly weigh the desired amount of powder into a separate, dry vial.
-
Resealing: Securely close the main container. Use parafilm or electrical tape to wrap the cap and threads for an extra layer of protection against moisture.
-
Final Purge: Before returning the bulk container to the refrigerator, perform one final inert gas backfill.
Data Summary: Storage Conditions
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Temperature | 2–8 °C [3][4] | Room temperature or higher | Slows rates of oxidation and polymerization. |
| Atmosphere | Inert Gas (Nitrogen/Argon) [4][9] | Air | Prevents oxidation of the aldehyde to a carboxylic acid. |
| Light | Store in Dark/Amber Vial [9][11][12] | Direct sunlight or bright lab light | Prevents photodegradation.[6][13] |
| Moisture | Tightly sealed, dry container [3][9][10] | Open containers, humid environments | Moisture can facilitate degradation and cause clumping. |
| Incompatibles | Store away from acids, bases, oxidizers | Contact with strong acids, bases, oxidizers, and reducing agents[9] | Prevents vigorous and uncontrolled reactions. |
Analytical Methods for Quality Control
Regularly verifying the purity of your aldehyde is a good practice, especially for sensitive reactions.
-
Thin-Layer Chromatography (TLC): A quick and easy method. The aldehyde is typically less polar than its oxidized carboxylic acid counterpart. On a silica plate, the aldehyde spot will have a higher Rf than the acid spot.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This provides a definitive assessment.
-
Aldehyde Proton (CHO): Look for a sharp singlet around 9.9-10.1 ppm. The integration of this peak is directly proportional to the amount of active aldehyde.
-
Carboxylic Acid Proton (COOH): The corresponding oxidation product will show a broad singlet, typically >12 ppm. Its presence indicates degradation.
-
-
High-Performance Liquid Chromatography (HPLC): As used in quality control by manufacturers, HPLC can provide precise quantification of purity.[14]
-
Gas Chromatography (GC): GC with FID or MS detection is a standard method for analyzing volatile and semi-volatile compounds like pyridine derivatives.[15]
By implementing these storage and handling protocols and using analytical checks, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 54087-03-5: this compound [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. wcu.edu [wcu.edu]
- 5. This compound | 54087-03-5 [chemicalbook.com]
- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 8. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. 6-Chloropyridine-2-carboxaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Column Chromatography Purification of Pyridine Aldehydes
Welcome to our dedicated technical support center for the purification of pyridine aldehydes using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable compounds. Pyridine aldehydes, with their dual reactive centers—the basic pyridine ring and the electrophilic aldehyde group—present a unique set of purification challenges. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities and achieve high-purity compounds.
I. Understanding the Core Challenges
The primary difficulty in purifying pyridine aldehydes via column chromatography stems from the inherent chemical properties of the molecule and its interaction with the stationary phase, most commonly silica gel.
-
Acidity of Silica Gel: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1]
-
Basicity of the Pyridine Ring: The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a Lewis base.
-
Strong Acid-Base Interactions: This fundamental mismatch leads to strong, often irreversible, adsorption of the basic pyridine moiety onto the acidic silica gel.[2][3][4] This results in significant streaking (tailing), poor separation, and low or no recovery of the target compound.[1][5][6]
-
Aldehyde Instability: The aldehyde functional group can be sensitive. The acidic environment of a silica gel column can catalyze degradation reactions, such as polymerization or condensation.[7][8][9] Furthermore, if an alcohol (e.g., methanol) is used as a polar component in the mobile phase, it can react with the aldehyde to form a hemiacetal or acetal, leading to multiple spots on a TLC plate and complicating the purification.[7]
II. Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during the column chromatography of pyridine aldehydes in a practical question-and-answer format.
Issue 1: My pyridine aldehyde is not eluting from the silica gel column, or the recovery is very low.
Cause: This is a classic symptom of strong, irreversible adsorption of the basic pyridine ring onto the acidic silanol groups of the silica gel.[5][2][3]
Solutions:
-
Switch to a Different Stationary Phase: The most effective solution is often to avoid silica gel altogether. Neutral alumina is an excellent alternative for the purification of basic compounds like pyridines.[5][10][11][12] It lacks the strong acidic sites that cause irreversible binding.[5]
-
Pro Tip: When using alumina, remember that it is also a polar adsorbent, but its selectivity is different from silica. You will need to re-screen for an appropriate mobile phase using TLC with alumina plates.
-
-
Deactivate the Silica Gel: If you must use silica gel, you need to neutralize its acidic sites. This can be achieved in two primary ways:
-
Adding a Basic Modifier to the Mobile Phase: Incorporate a small amount of a volatile base, such as triethylamine (Et₃N), into your eluent. A typical concentration is 0.5-2% (v/v).[7][13] The triethylamine will compete with your pyridine aldehyde for the acidic sites on the silica, thus allowing your compound to elute.
-
Pre-treating the Silica Gel: You can prepare a slurry of silica gel in your chosen non-polar solvent containing 1-2% triethylamine.[13] This ensures the silica is "neutralized" before you even pack the column.
-
Issue 2: My compound is streaking or tailing badly on the TLC plate and the column.
Cause: Streaking, also known as tailing, is another manifestation of the strong interaction between the basic analyte and the acidic stationary phase.[1][6] It indicates that the adsorption-desorption equilibrium is slow and not uniform.
Solutions:
-
Use a Basic Modifier: As with low recovery, adding 0.5-2% triethylamine to your mobile phase is often the most effective way to eliminate streaking for basic compounds.[6][7][13] You should observe a significant improvement in the spot shape on your TLC plate, which will translate to better peak shape on the column.
-
Consider Neutral Alumina: Switching to neutral alumina will also resolve this issue by eliminating the underlying cause of the strong acid-base interaction.[5][12]
Issue 3: I'm seeing multiple spots on my TLC, suggesting my sample is degrading during purification.
Cause: Aldehydes can be unstable on silica gel.[8][9] The acidic surface can catalyze decomposition.[7][8] If you are using an alcohol like methanol in your mobile phase, it can react with the aldehyde to form a hemiacetal, which will appear as a separate, often more polar, spot.[7]
Solutions:
-
Avoid Alcohol-Based Solvents: When purifying aldehydes, it is best to avoid methanol or ethanol in your mobile phase if possible.[7] Opt for solvent systems like hexane/ethyl acetate, dichloromethane/ethyl acetate, or toluene/acetone.
-
Deactivate the Silica Gel: Neutralizing the silica gel with triethylamine not only helps with elution but also reduces the acidity that can cause degradation.[7][13]
-
Use Deactivated Silica Gel: You can prepare deactivated silica gel by adding a specific percentage of water (e.g., 10-15% by weight) to the dry silica and allowing it to equilibrate.[14][15][16] This reduces the activity of the silanol groups.
-
Work Quickly and at a Lower Temperature: If your aldehyde is particularly sensitive, minimize the time it spends on the column. Using flash chromatography with applied pressure is preferable to gravity chromatography. In some cases, running the column in a cold room can help minimize degradation.
Issue 4: My TLC separation looks good, but the column separation is poor.
Cause: A discrepancy between TLC and column chromatography can arise from several factors.[17] The silica gel used for TLC plates and bulk column chromatography can have different properties (e.g., particle size, surface area). Additionally, overloading the column is a common reason for poor separation.
Solutions:
-
Optimize Sample Loading: As a general rule, the amount of crude material loaded should be about 1-5% of the mass of the silica gel. For difficult separations, this should be closer to 1%.
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, it can lead to a broad application band and poor separation. In this case, use the dry loading technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[13]
-
Consider a Gradient Elution: If your impurities have very different polarities from your product, a gradient elution may be more effective than an isocratic (constant solvent mixture) elution.[18][19][20] Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your target compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying pyridine aldehydes?
A1: Neutral alumina is often the best choice as it avoids the strong acidic interactions that cause problems with silica gel.[5][10][12] If silica gel must be used, it should be deactivated, for example, by adding 1-2% triethylamine to the eluent.[7][13]
Q2: How do I choose the right solvent system for my column?
A2: The best practice is to first screen for an effective solvent system using Thin Layer Chromatography (TLC).[21][22][23][24] The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for your target compound.[21] This Rf value typically provides the best separation on a column.
Q3: Can I use methanol in my mobile phase?
A3: It is highly advisable to avoid alcohol-based solvents like methanol when purifying aldehydes.[7] The aldehyde can react with the alcohol on the acidic silica gel to form hemiacetals or acetals, leading to apparent impurities and lower yield of your desired product.[7]
Q4: What is the difference between isocratic and gradient elution, and which one should I use?
A4:
-
Isocratic elution uses a single, constant solvent composition throughout the entire purification.[18][25] It is simpler and ideal for separating compounds with similar polarities.
-
Gradient elution involves gradually increasing the polarity of the mobile phase during the separation.[19][20][26] This is particularly useful for complex mixtures containing compounds with a wide range of polarities, as it can shorten the run time and improve peak resolution.[19][20] For pyridine aldehydes, if you have both very non-polar and very polar impurities, a gradient elution is likely to be more efficient.
Q5: How can I confirm if my aldehyde is degrading on the silica gel?
A5: You can perform a 2D TLC experiment.[27][28] Spot your compound in one corner of a square TLC plate and run it in a specific solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it degrades, you will see new spots off the diagonal.[27][28]
IV. Standard Operating Protocol: Purification of a Pyridine Aldehyde
This protocol outlines a general procedure. Always optimize the solvent system using TLC first.
Step 1: TLC Analysis and Solvent System Selection
-
Dissolve a small amount of your crude pyridine aldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a TLC plate (use a neutral alumina plate if you plan to use an alumina column, or a silica plate if using silica), spot your crude material.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
If using a silica TLC plate and observing streaking, add 1% triethylamine to the developing solvent and re-run the TLC.
-
Identify a solvent system that gives your target compound an Rf value of ~0.3 and good separation from impurities.[21]
Step 2: Column Packing
-
Select an appropriate size column based on the amount of crude material.
-
Choose your stationary phase (neutral alumina is recommended).
-
Wet Packing (Recommended):
-
In a beaker, make a slurry of the stationary phase in your initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the stationary phase to prevent disturbance during sample loading.
-
Drain the solvent until it is just level with the top of the sand.
-
Step 3: Sample Loading
-
Wet Loading: Dissolve your crude product in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary for solubility).[27] Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading (for compounds with poor solubility): Dissolve the crude product in a volatile solvent, add a small amount of the stationary phase, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column bed.[13]
Step 4: Elution and Fraction Collection
-
Carefully add your mobile phase to the top of the column.
-
Apply pressure (if using flash chromatography) and begin collecting fractions in test tubes.
-
If using a gradient elution, gradually increase the percentage of the more polar solvent according to your pre-determined plan.
-
Monitor the elution process by spotting fractions onto TLC plates, developing them, and visualizing the spots (e.g., under a UV lamp).
Step 5: Analysis and Product Isolation
-
Combine the fractions that contain your pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield your purified pyridine aldehyde.
V. Visual Workflow and Data Summary
Troubleshooting Logic Diagram
This diagram illustrates the decision-making process when encountering common issues.
Caption: Troubleshooting workflow for pyridine aldehyde purification.
Stationary Phase Selection Guide
| Compound Property | Recommended Stationary Phase | Rationale |
| Basic (Pyridine Moiety) | Neutral Alumina | Avoids strong acid-base interactions that cause streaking and irreversible adsorption.[5][10] |
| Acid-Sensitive (Aldehyde) | Deactivated Silica Gel (with H₂O or Et₃N) | Reduces surface acidity, minimizing the risk of compound degradation.[7][13][14] |
| General Purpose | Neutral Alumina | A robust first choice for pyridine-containing compounds to prevent common purification issues.[5][11] |
Mobile Phase Modifier Quick Reference
| Problem Observed | Recommended Modifier (for Silica Gel) | Concentration |
| Streaking / Tailing | Triethylamine (Et₃N) | 0.5 - 2% (v/v) |
| No Elution (Rf = 0) | Triethylamine (Et₃N) | 1 - 2% (v/v) |
| Acid-catalyzed Degradation | Triethylamine (Et₃N) | 0.5 - 1% (v/v) |
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Pyridine Adsorption to Bare and Cyano-Derivatized Silica Sol–Gel Films Using Attenuated-Total-Internal-Reflection Fourier-Transform Infrared Spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 4. Selective adsorption of pyridine at isolated reactive sites on Si(100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. teledyneisco.com [teledyneisco.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. orochem.com [orochem.com]
- 12. biotage.com [biotage.com]
- 13. Chromatography [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. biotage.com [biotage.com]
- 21. youtube.com [youtube.com]
- 22. aroonchande.com [aroonchande.com]
- 23. scribd.com [scribd.com]
- 24. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 25. uhplcs.com [uhplcs.com]
- 26. pharmaguru.co [pharmaguru.co]
- 27. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 28. Chromatography [chem.rochester.edu]
Removal of triphenylphosphine oxide from reactions with 6-Chloropyridine-2-carbaldehyde
A Guide to the Efficient Removal of Triphenylphosphine Oxide
Welcome to the technical support center for chemists and researchers. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of triphenylphosphine oxide (TPPO), a common byproduct in reactions such as the Wittig and Mitsunobu, particularly when working with the polar substrate 6-Chloropyridine-2-carbaldehyde. As Senior Application Scientists, we've compiled field-proven insights and detailed protocols to help you navigate this often-challenging purification step.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my reaction mixture?
A1: The difficulty in removing TPPO stems from its unique physicochemical properties. It is a highly polar, yet aprotic and non-ionic, compound with good solubility in many common organic solvents used for reactions and chromatography, such as dichloromethane, ethyl acetate, and THF. Furthermore, its ability to form hydrogen bonds can lead to co-crystallization with products, and its polarity often results in it co-eluting with polar products during column chromatography.
Q2: I've tried removing TPPO by washing with water, but it's not effective. Why?
A2: TPPO has very low solubility in water and non-polar solvents like hexanes and petroleum ether. Therefore, simple aqueous washes are generally ineffective for its removal.
Q3: Are there non-chromatographic methods to remove TPPO?
A3: Yes, several non-chromatographic methods are available and often preferred for larger scale reactions where chromatography is impractical. The most common and effective methods include:
-
Precipitation/Crystallization: Exploiting the low solubility of TPPO in certain non-polar solvents.
-
Complexation with Metal Salts: Forming insoluble coordination complexes with Lewis acidic metal salts.
-
Use of Scavenger Resins: Employing polymer-bound reagents to capture TPPO.
This guide will focus primarily on the first two methods due to their broad applicability and cost-effectiveness.
Q4: Will the methods described here work for any reaction involving triphenylphosphine?
A4: The principles and protocols outlined are broadly applicable to any reaction that generates TPPO as a byproduct, including the Wittig, Mitsunobu, Staudinger, and Appel reactions. However, the specific conditions may need to be optimized based on the properties of your desired product.
Troubleshooting Guide: Challenges in TPPO Removal
This section addresses common issues encountered during the purification of reaction mixtures containing this compound and TPPO.
Scenario 1: My product seems to be co-precipitating with the TPPO-metal salt complex.
-
Potential Cause: The pyridine nitrogen and/or the aldehyde oxygen of your product, a derivative of this compound, may be coordinating to the Lewis acidic metal salt (e.g., ZnCl₂, MgCl₂, CaBr₂), leading to its co-precipitation with the TPPO complex. Pyridine derivatives are known to act as ligands for metal centers.
-
Troubleshooting Steps:
-
Change the Metal Salt: The coordinating ability of Lewis acids varies. If you are using a strong Lewis acid like ZnCl₂, consider switching to a milder one like MgCl₂ or CaBr₂.
-
Optimize the Stoichiometry: Use the minimum effective amount of the metal salt required to precipitate the TPPO. An excess of the Lewis acid increases the likelihood of product coordination.
-
Solvent Selection: The choice of solvent can significantly influence the selective precipitation. Experiment with different solvents or solvent mixtures. For instance, if you are using ethanol, try switching to a less coordinating solvent like ethyl acetate or toluene, if your product is soluble.
-
Temperature Control: Precipitation is often temperature-dependent. Try performing the precipitation at a different temperature (e.g., room temperature vs. 0 °C) to see if it affects the selectivity.
-
Scenario 2: I've added the metal salt, but the TPPO is not precipitating.
-
Potential Cause: The concentration of TPPO in the solution may be too low, or the solvent may be too good at solvating the TPPO-metal complex. Water content in the reaction mixture can also interfere with the precipitation.
-
Troubleshooting Steps:
-
Concentrate the Reaction Mixture: Before adding the metal salt, concentrate the reaction mixture to increase the concentration of TPPO.
-
Ensure Anhydrous Conditions: Water can compete with TPPO for coordination to the metal salt. Ensure your reaction mixture is reasonably dry before attempting precipitation.
-
Solvent Swap: If the reaction was performed in a highly polar solvent like THF, a solvent swap to a less polar solvent like toluene or ethyl acetate prior to adding the metal salt can facilitate precipitation.
-
Induce Crystallization: Gently scratching the inside of the flask with a glass rod can sometimes initiate precipitation. Seeding with a small crystal of the TPPO-metal complex, if available, is also an effective technique.
-
Scenario 3: After filtration, I still see a significant amount of TPPO in my product.
-
Potential Cause: The precipitation may have been incomplete, or some of the TPPO-metal complex may have passed through the filter.
-
Troubleshooting Steps:
-
Repeat the Precipitation: A second precipitation step on the filtrate can remove residual TPPO.
-
Thorough Washing: Ensure the filtered solid is washed thoroughly with a suitable solvent to recover any trapped product.
-
Use a Finer Filter: If you suspect the precipitate is very fine, use a finer filter paper or a Celite pad to ensure complete removal.
-
Consider a Silica Plug: For small amounts of residual TPPO, passing the filtrate through a short plug of silica gel can be a quick and effective final cleanup step.
-
Workflow for Selecting a Purification Method
The choice of purification method depends on the scale of your reaction and the properties of your product. The following diagram illustrates a decision-making workflow:
Caption: Decision workflow for TPPO removal.
Detailed Experimental Protocols
Protocol 1: Precipitation of TPPO using Zinc Chloride (ZnCl₂) in Polar Solvents
This method is particularly useful when the reaction is performed in a polar solvent like ethanol or ethyl acetate, and the product is also polar.
Materials:
-
Crude reaction mixture containing the product and TPPO
-
Zinc chloride (ZnCl₂), anhydrous
-
Ethanol (or another suitable polar solvent)
-
Acetone
Procedure:
-
Dissolution: If the reaction solvent is not ethanol, concentrate the crude mixture under reduced pressure. Dissolve the residue in a minimum amount of warm ethanol.
-
Preparation of ZnCl₂ Solution: In a separate flask, prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.
-
Precipitation: To the stirred solution of the crude product at room temperature, add 2 equivalents of the ZnCl₂ solution (relative to the theoretical amount of TPPO). A white precipitate of the ZnCl₂(TPPO)₂ complex should form.
-
Stirring and Cooling: Continue stirring the mixture for at least one hour at room temperature. For stubborn cases, gentle scraping of the flask walls can induce precipitation. Cooling the mixture in an ice bath can also improve precipitation.
-
Filtration: Filter the mixture through a Büchner funnel, washing the solid precipitate with a small amount of cold ethanol.
-
Work-up of Filtrate: Concentrate the filtrate under reduced pressure. The resulting residue will contain your product and any excess ZnCl₂.
-
Removal of Excess ZnCl₂: Add acetone to the residue. Your organic product should dissolve, while the inorganic ZnCl₂ will remain as an insoluble solid.
-
Final Filtration and Isolation: Filter off the excess ZnCl₂ and wash the solid with a small amount of acetone. Combine the acetone filtrates and concentrate under reduced pressure to obtain your purified product.
Protocol 2: Precipitation of TPPO using Calcium Bromide (CaBr₂) in Ethereal Solvents
This method is highly effective for reactions conducted in ethereal solvents like THF, where ZnCl₂ and MgCl₂ are less effective.
Materials:
-
Crude reaction mixture in THF (or another ethereal solvent)
-
Calcium bromide (CaBr₂), anhydrous
-
Celite (optional)
Procedure:
-
Direct Addition: To the crude reaction mixture in THF at room temperature, add 2-3 equivalents of anhydrous CaBr₂ powder directly to the flask.
-
Stirring: Stir the resulting suspension vigorously for 1-2 hours at room temperature. A precipitate of the CaBr₂-TPPO complex will form.
-
Filtration: Filter the mixture through a pad of Celite in a sintered glass funnel to remove the fine precipitate.
-
Washing: Wash the filter cake thoroughly with the reaction solvent (e.g., THF) to ensure complete recovery of the product.
-
Isolation: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to isolate the product.
Protocol 3: Purification via Flash Column Chromatography
When dealing with smaller scale reactions or when non-chromatographic methods are not sufficiently effective, flash column chromatography is a reliable option.
Materials:
-
Crude reaction mixture
-
Silica gel
-
A suitable non-polar solvent (e.g., hexanes or petroleum ether)
-
A suitable polar solvent (e.g., ethyl acetate or diethyl ether)
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for separation using thin-layer chromatography (TLC). The goal is to find a solvent mixture where your product has a reasonable Rf value (0.2-0.4) and is well-separated from the more polar TPPO spot (which will have a lower Rf).
-
Column Packing: Pack a flash chromatography column with silica gel using the non-polar solvent from your chosen eluent system.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the polar solvent. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing your pure product and concentrate under reduced pressure.
Data Summary Table
| Method | Advantages | Disadvantages | Suitable Solvents |
| Precipitation with ZnCl₂ | High efficiency in polar solvents, scalable. | Requires removal of excess ZnCl₂, potential for product co-precipitation. | Ethanol, Ethyl Acetate, Isopropyl Acetate, Isopropanol. |
| Precipitation with CaBr₂ | Highly effective in ethereal solvents, simple procedure. | CaBr₂ is hygroscopic. | THF, 2-MeTHF, MTBE, Toluene. |
| Direct Crystallization | Simple, avoids use of additional reagents. | Product must be soluble in non-polar solvents, may not be effective for all products. | Hexanes, Diethyl Ether, Cyclohexane. |
| Flash Chromatography | High purity achievable, good for small scale. | Time-consuming, requires large volumes of solvent, not ideal for large scale. | Varies depending on product polarity. |
Visualizing the Process: TPPO Precipitation Workflow
Caption: General workflow for TPPO precipitation.
Managing moisture sensitivity of 6-Chloropyridine-2-carbaldehyde reactions
Welcome to the comprehensive technical support guide for 6-Chloropyridine-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success and reproducibility of your reactions.
Introduction: The Challenge of Moisture Sensitivity
This compound is a key building block in organic synthesis, valued for its reactive aldehyde group and the electronic properties imparted by the chlorinated pyridine ring.[1] However, the presence of the aldehyde functional group makes the compound susceptible to reactions with atmospheric moisture, which can lead to the formation of undesired byproducts, reduced yields, and complications in purification. Understanding and mitigating this moisture sensitivity is paramount for reliable and successful experimentation.
This guide is structured to provide you with both quick answers to common problems and detailed, scientifically-grounded explanations and protocols to address more complex issues.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: My this compound, which is typically a white to light yellow solid, has turned brown. What does this indicate?
A brown coloration is a common visual indicator of decomposition. This can be due to a combination of factors, including prolonged exposure to air and moisture, which can lead to oxidation and the formation of impurities. While older samples of similar compounds like pyridine-2-carbaldehyde are often brown due to impurities, it is recommended to use the purest possible starting material for your reaction. If your compound has significantly darkened, consider purification by recrystallization or column chromatography before use, or using a fresh batch.
Q2: I suspect my this compound has been exposed to moisture. How can I confirm this?
The most common consequence of moisture exposure for an aldehyde is the formation of a hydrate (a geminal diol). This can be detected using NMR spectroscopy. In the ¹H NMR spectrum, the aldehydic proton signal, typically found around 10 ppm, will decrease in intensity or disappear, while a new signal corresponding to the methine proton of the hydrate will appear at a more upfield chemical shift.[2][3][4][5] Additionally, in the ¹³C NMR spectrum, the carbonyl carbon signal (around 190-200 ppm) will be replaced by a signal for the hydrated carbon at a much lower chemical shift (around 80-90 ppm).[2][3][4][5]
Q3: My reaction yield is consistently low. Could moisture be the culprit?
Absolutely. Moisture can significantly lower your yield in several ways:
-
Reagent Decomposition: If you are using moisture-sensitive reagents like Grignard reagents or strong bases (e.g., n-BuLi, NaH) for a Wittig reaction, any water present will quench these reagents, reducing the effective amount available to react with your aldehyde.[6][7]
-
Aldehyde Hydration: The formation of the aldehyde hydrate renders the carbonyl group less electrophilic and can prevent it from participating in the desired reaction.
-
Side Reactions: The presence of water can promote unwanted side reactions, consuming your starting material and complicating your product mixture.
Q4: How should I properly store this compound to prevent moisture uptake?
Proper storage is critical. The compound should be kept in a tightly sealed container in a desiccator containing a suitable drying agent like silica gel or calcium chloride.[8][9][10] For long-term storage or for highly sensitive applications, storing the material in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is the ideal solution.[11]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for troubleshooting common reactions involving this compound where moisture sensitivity is a critical factor.
Troubleshooting a Failed Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes to alkenes. However, it is highly susceptible to failure due to moisture, especially when using non-stabilized ylides.
Symptom: The reaction mixture turns a dark brown or black color upon addition of the base or the aldehyde, and TLC analysis shows no product formation, only the starting aldehyde and baseline impurities.
Causality Analysis:
-
Ylide Quenching: The phosphonium ylide is a strong base and will be protonated and destroyed by any water present in the solvent or on the glassware.[12]
-
Aldehyde Degradation: In the presence of a strong base, aldehydes can undergo side reactions like aldol condensations or Cannizzaro reactions, especially if the ylide is not formed efficiently.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failed Wittig reaction.
Detailed Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure your solvent (e.g., THF, diethyl ether) is rigorously dried. Use a freshly opened bottle of anhydrous solvent or dry the solvent using an appropriate method, such as distillation from sodium/benzophenone or passing it through an activated alumina column.[11][13]
-
Ensure Glassware is Dry: All glassware should be oven-dried at >120°C for several hours and assembled hot under a stream of inert gas (nitrogen or argon).[14]
-
Check Base Quality and Handling: If using a solid base like NaH, ensure it is from a fresh container and has not been passivated by atmospheric moisture. If using an organolithium base like n-BuLi, titrate it to determine its exact molarity.
-
Assess Aldehyde Purity: If the this compound has been stored for a long time or has been exposed to air, consider purifying it before use.
-
Refine Reaction Protocol:
-
Perform the reaction under a strict inert atmosphere using a Schlenk line or in a glovebox.[1][15]
-
Add the base to the phosphonium salt at a low temperature (e.g., 0°C or -78°C) and allow sufficient time for the ylide to form before adding the aldehyde.
-
Add the aldehyde solution dropwise to the ylide solution to maintain a low concentration of the aldehyde and minimize side reactions.
-
Troubleshooting a Failed Grignard Reaction
Grignard reagents are extremely strong bases and will react with any protic source, including water, making anhydrous conditions absolutely essential.
Symptom: The Grignard reaction fails to initiate (no bubbling or heat evolution upon addition of the halide to magnesium), or the reaction yields only the protonated starting material (e.g., chloropyridine) instead of the desired alcohol.
Causality Analysis:
-
Grignard Reagent Quenching: Water will rapidly protonate the Grignard reagent, converting it to the corresponding alkane or arene and rendering it inactive as a nucleophile.[6][7][16]
-
Aldehyde Reactivity: The presence of even trace amounts of water can affect the reactivity of the aldehyde.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failed Grignard reaction.
Detailed Troubleshooting Steps:
-
Ensure Rigorous Anhydrous Conditions: This is the most critical step. All glassware must be flame-dried under vacuum or oven-dried and cooled under an inert atmosphere. The solvent (typically THF or diethyl ether) must be anhydrous.
-
Verify Reagent Quality: Use freshly crushed magnesium turnings to expose a fresh, reactive surface. Ensure the this compound is dry and pure.
-
Troubleshoot Initiation: If the reaction does not start, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface. Gentle warming with a heat gun may also be necessary.
-
Optimize Addition: Add the aldehyde solution slowly and dropwise to the Grignard reagent at a low temperature (e.g., 0°C) to control the exothermic reaction and prevent side reactions.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for handling this compound and setting up moisture-sensitive reactions.
Protocol 1: Drying of Solvents and Reagents
Objective: To prepare anhydrous solvents and properly handle the solid this compound for a moisture-sensitive reaction.
Materials:
-
Solvent to be dried (e.g., THF, Diethyl Ether, Toluene)
-
Drying agent (e.g., Sodium/benzophenone for ethers, Calcium hydride for hydrocarbons and pyridine)[10][11]
-
This compound
-
Desiccator with a drying agent (e.g., silica gel, P₂O₅)
-
Schlenk line or glovebox
-
Oven-dried glassware
Procedure:
-
Solvent Drying (Distillation Method):
-
Set up a distillation apparatus that has been oven-dried and assembled hot under a stream of inert gas.
-
Add the solvent and the appropriate drying agent to the distillation flask.
-
Reflux the solvent under an inert atmosphere for several hours.
-
Distill the solvent directly into the reaction flask or a dry storage flask under an inert atmosphere.
-
-
Handling Solid this compound:
-
If the compound is suspected to have absorbed moisture, it can be dried by placing it in a vacuum desiccator over a strong drying agent like phosphorus pentoxide for several hours.
-
For use in a reaction, weigh out the desired amount of the aldehyde quickly in the air and add it to the reaction flask under a positive pressure of inert gas, or preferably, weigh and handle the compound entirely within a glovebox.
-
Protocol 2: General Procedure for a Moisture-Sensitive Reaction (e.g., Wittig or Grignard)
Objective: To provide a general workflow for setting up a reaction with this compound under anhydrous conditions.
Experimental Workflow Diagram:
Caption: General workflow for a moisture-sensitive reaction.
Procedure:
-
Preparation: Dry all glassware in an oven and assemble it hot under a stream of inert gas. Use rubber septa to seal the reaction flasks.
-
Inert Atmosphere: Connect the reaction setup to a Schlenk line and purge with an inert gas.
-
Solvent and Reagent Addition: Add the anhydrous solvent and any air-stable reagents via syringe or cannula. Add the this compound as a solid under a positive pressure of inert gas or as a solution in the anhydrous solvent.
-
Reaction: Perform the reaction at the desired temperature, maintaining a positive pressure of inert gas.
-
Workup: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent.
-
Drying and Purification: Wash the combined organic layers with brine to remove the bulk of the water, then dry over an anhydrous solid drying agent (e.g., Na₂SO₄ or MgSO₄).[15] Filter and concentrate the solvent to obtain the crude product, which can then be purified.
Part 4: Data and Reference Tables
Table 1: Recommended Drying Agents for Solvents Used in Pyridine Aldehyde Reactions
| Solvent | Recommended Drying Agent(s) | Notes |
| Tetrahydrofuran (THF) | Sodium/benzophenone, Activated Alumina | Benzophenone acts as an indicator (deep blue color) for anhydrous conditions. |
| Diethyl Ether | Sodium/benzophenone, Activated Alumina | Similar to THF. |
| Toluene | Sodium, Calcium hydride (CaH₂) | Distillation is recommended. |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | Do not use sodium. |
| Pyridine | Calcium hydride (CaH₂), Potassium hydroxide (KOH), Molecular sieves | For extremely dry pyridine, distillation from potassium metal can be used.[8][9][11] |
Table 2: ¹H and ¹³C NMR Chemical Shift Ranges for Aldehyde vs. Hydrate
| Species | ¹H NMR Signal | ¹³C NMR Signal |
| Aldehyde | ~9.5 - 10.5 ppm (s, -CHO) | ~190 - 200 ppm (-CHO) |
| Hydrate | ~5.5 - 6.5 ppm (s, -CH(OH)₂) | ~80 - 90 ppm (-CH(OH)₂) |
| Note: Exact chemical shifts will vary depending on the solvent and the specific structure of the compound. |
References
- 1. CAS 54087-03-5: this compound [cymitquimica.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [1,2] Addition and Oxidative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. drying pyridine | VIPEr [ionicviper.org]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 6-Chloro-2-pyridinecarboxaldehyde | C6H4ClNO | CID 10796848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Workup [chem.rochester.edu]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectral Analysis of 6-Chloropyridine-2-carbaldehyde: A Comparative Approach
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of heterocyclic compounds is paramount. Pyridine-based aldehydes, such as 6-Chloropyridine-2-carbaldehyde, serve as critical building blocks in the synthesis of a vast array of functional molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for confirming the identity and purity of these intermediates.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, we will dissect the spectrum, explaining the electronic and structural factors that govern its features. Furthermore, we will objectively compare its spectral properties to key alternatives—the parent Pyridine-2-carbaldehyde and its bromo-analogue, 6-Bromopyridine-2-carbaldehyde—supported by experimental data to offer researchers a robust framework for spectral interpretation.
Deciphering the ¹H NMR Spectrum of this compound
The structure of this compound presents a distinct set of protons, each with a unique electronic environment that translates into a specific resonance in the ¹H NMR spectrum. The key to accurate analysis lies in understanding the interplay of inductive and resonance effects exerted by the nitrogen heteroatom, the chlorine substituent, and the aldehyde group.
Key Spectral Features:
-
The Aldehyde Proton (H-α): The proton of the aldehyde group is the most deshielded proton in the molecule, typically resonating in the δ 9.9-10.1 ppm region. This significant downfield shift is a direct consequence of the powerful electron-withdrawing nature of the carbonyl group's oxygen atom and the anisotropic effect of the C=O pi-system, which reduces the electron density around the proton.
-
Aromatic Protons (H-3, H-4, H-5): The three protons on the pyridine ring constitute a complex spin system. Their chemical shifts are influenced by the cumulative electron-withdrawing effects of the ring nitrogen, the C-2 aldehyde, and the C-6 chloro-substituent.
-
H-3: This proton, positioned ortho to the aldehyde group, is expected to be significantly deshielded.
-
H-5: Located ortho to the electronegative chlorine atom, this proton also experiences a downfield shift.
-
H-4: This proton is typically the most shielded of the three ring protons, appearing further upfield. It experiences a characteristic triplet-like splitting pattern due to coupling with both H-3 and H-5.
-
-
Spin-Spin Coupling: The coupling between the aromatic protons provides definitive structural confirmation. We observe a classic three-spin system on the pyridine ring:
-
Ortho Coupling (³J): The coupling between adjacent protons (H-3/H-4 and H-4/H-5) is the strongest, with coupling constants (³J) typically in the range of 7.5-8.5 Hz.
-
Meta Coupling (⁴J): The coupling between protons separated by two bonds (H-3/H-5) is significantly smaller, with a coupling constant (⁴J) around 2.0-2.5 Hz. This results in H-4 appearing as a triplet (or more accurately, a triplet of doublets if resolution is high), while H-3 and H-5 appear as doublets of doublets.
-
The logical workflow for analyzing the structure from its spectrum is outlined below.
Caption: Workflow for ¹H NMR structural elucidation.
Comparative Spectral Analysis
To fully appreciate the spectral nuances of this compound, a comparison with structurally similar molecules is invaluable. This comparison highlights how substituent changes directly impact the electronic environment and, consequently, the NMR spectrum.
Alternative 1: Pyridine-2-carbaldehyde (Unsubstituted)
The removal of the C-6 chlorine atom provides a baseline for understanding the chloro group's influence. In Pyridine-2-carbaldehyde, the aromatic region of the spectrum is shifted upfield relative to its chlorinated counterpart.[1][2][3] This is because hydrogen is less electronegative than chlorine, leading to greater shielding of the ring protons, particularly H-5 and H-6 (which replaces the chlorine).
Alternative 2: 6-Bromopyridine-2-carbaldehyde
Replacing chlorine with bromine offers a comparison between two halogen substituents.[4][5][6] Bromine and chlorine have similar electronegativities, resulting in ¹H NMR spectra that are remarkably alike. The chemical shifts and coupling constants for 6-Bromopyridine-2-carbaldehyde are very close to those of the chloro-derivative, with only minor deviations attributable to the subtle differences in inductive effects and atomic size.
Data Summary
The table below summarizes the typical ¹H NMR data for the three compounds in CDCl₃, providing a clear basis for comparison.
| Compound | Aldehyde-H (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | J-Values (Hz) |
| This compound | ~10.05 (s) | ~7.95 (dd) | ~7.85 (t) | ~7.60 (dd) | - | ³J(H4-H5) ≈ 7.7, ³J(H3-H4) ≈ 7.7, ⁴J(H3-H5) ≈ 1.0 |
| Pyridine-2-carbaldehyde | ~10.10 (s) | ~8.05 (d) | ~7.90 (t) | ~7.50 (m) | ~8.75 (d) | ³J(H5-H6) ≈ 4.8, ³J(H4-H5) ≈ 7.7, ³J(H3-H4) ≈ 7.7 |
| 6-Bromopyridine-2-carbaldehyde | ~10.00 (s) | ~7.90 (d) | ~7.75 (t) | ~7.70 (d) | - | ³J(H4-H5) ≈ 7.8, ³J(H3-H4) ≈ 7.8 |
Note: Exact chemical shifts can vary slightly based on solvent, concentration, and instrument.
The spin-spin coupling network for the target molecule is visualized below, illustrating the key interactions that define the multiplicity of the signals.
Caption: Spin-spin coupling in this compound.
Experimental Protocol for High-Quality ¹H NMR Acquisition
The integrity of spectral data is contingent upon meticulous sample preparation and appropriate instrument parameterization. This protocol provides a self-validating system for obtaining high-resolution spectra.
Part A: Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.[7] The use of a vial for initial dissolution is crucial as it facilitates complete solubilization before transfer to the narrow NMR tube.[7]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[7][8] Deuterated solvents are essential to avoid large, interfering solvent signals in the ¹H spectrum and to provide the deuterium signal used by the spectrometer for field-frequency locking.[8][9]
-
Internal Standard: For precise chemical shift referencing, add a small amount of Tetramethylsilane (TMS) to the solvent, or use the residual solvent peak as a secondary reference.[7]
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.
-
Filtration and Transfer: To eliminate line broadening caused by suspended particulate matter, filter the solution into a clean, high-quality 5 mm NMR tube.[7] This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette. The final sample height in the tube should be approximately 5-5.5 cm (0.6-0.7 mL).[8][10]
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
Part B: Data Acquisition & Processing
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This step is the most critical for achieving high resolution and sharp lineshapes.[8]
-
Acquisition Parameters:
-
Experiment: Select a standard 1D proton experiment.
-
Pulse Width: Use a calibrated 90° pulse.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, including the downfield aldehyde proton, are captured.
-
Acquisition Time: Set to 2-4 seconds for good digital resolution.
-
Relaxation Delay (d1): Use a delay of 2-5 seconds to allow for full proton relaxation between scans, ensuring accurate integration.
-
Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes and apply a polynomial function to correct any baseline distortions.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.
-
Integration: Integrate all peaks and normalize the values to a known proton count (e.g., the aldehyde proton as 1H) to confirm the relative abundance of each proton type.
-
References
- 1. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromopyridine-2-carbaldehyde, CAS No. 34160-40-2 - iChemical [ichemical.com]
- 5. 6-bromopyridine-2-carboxaldehyde [stenutz.eu]
- 6. 6-ブロモ-2-ピリジンカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
A Researcher's Guide to the Infrared Spectroscopy of 6-Chloropyridine-2-carbaldehyde and its Functional Groups
This guide provides an in-depth analysis of the infrared (IR) spectroscopy of 6-Chloropyridine-2-carbaldehyde, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1][2] This document moves beyond a simple cataloging of spectral data, offering a comparative analysis grounded in the principles of vibrational spectroscopy. By examining the influence of the substituent groups on the pyridine ring, this guide equips researchers with the expertise to interpret the spectral features of this and similar molecules with confidence.
The Significance of IR Spectroscopy in a Research Context
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[3] When a molecule is irradiated with infrared light, its bonds can absorb energy and vibrate at specific frequencies. These frequencies are dependent on the masses of the atoms and the strength of the bonds connecting them.[4] Consequently, an IR spectrum provides a unique "fingerprint" of a molecule, revealing the presence of specific functional groups. For a molecule such as this compound, which possesses an aldehyde group, a chlorinated pyridine ring, and a carbon-chlorine bond, IR spectroscopy is an invaluable tool for structural elucidation and purity assessment.[5][6]
Experimental Protocol: Acquiring a High-Quality IR Spectrum
Obtaining a clean and interpretable IR spectrum is paramount for accurate analysis. For a solid sample like this compound, which typically appears as a white to almost white powder or crystal, several methods can be employed.[2][7] The Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are common choices.
Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a popular technique due to its minimal sample preparation.
Experimental Workflow for ATR-FTIR
Figure 1: A streamlined workflow for acquiring an ATR-FTIR spectrum.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the sample within a KBr matrix.
Step-by-Step KBr Pellet Preparation:
-
Grinding: Thoroughly grind a small amount of this compound with dry KBr powder in an agate mortar to achieve a fine, homogeneous mixture.
-
Pressing: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
The choice between these methods depends on the available equipment and the desired sample throughput, with ATR being significantly faster.
Interpreting the Spectrum: A Functional Group Analysis
The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. A detailed analysis involves dissecting the spectrum into regions characteristic of the aldehyde, the pyridine ring, and the C-Cl bond. A comprehensive study on the closely related 6-Bromopyridine-2-carbaldehyde provides an excellent framework for interpreting these vibrations.[8]
The Aldehyde Group: A Tale of Two Vibrations
The aldehyde functional group (-CHO) gives rise to two highly characteristic absorption bands:
-
C=O Stretching: A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹ . The position of this band is sensitive to the electronic environment. In aromatic aldehydes, conjugation with the ring typically lowers the stretching frequency compared to aliphatic aldehydes.[4] For this compound, the electron-withdrawing nature of the pyridine ring and the chlorine atom will influence this position.
-
C-H Stretching: The aldehyde C-H bond exhibits two weak to medium absorption bands, often referred to as a "Fermi doublet," in the range of 2700-2850 cm⁻¹ .[3] The presence of these two bands is a strong indicator of an aldehyde functional group.
The Pyridine Ring: A Complex Fingerprint
The pyridine ring, being an aromatic system, displays a series of characteristic vibrations. These include:
-
C=C and C=N Stretching: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region. These correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring.[9]
-
C-H Stretching: The aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹ .[1]
-
Ring Bending and Deformation: The region below 1000 cm⁻¹, often referred to as the "fingerprint region," will contain a complex pattern of bands arising from in-plane and out-of-plane bending of the ring and its substituents.
The Carbon-Chlorine Bond: A Lower Frequency Vibration
The stretching vibration of the C-Cl bond is expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹ . The exact position can be influenced by the aromatic nature of the carbon to which it is attached.[10]
Comparative Analysis: The Influence of Substituents
To fully appreciate the nuances of the this compound spectrum, a comparison with related molecules is insightful.
| Functional Group/Vibration | This compound (Predicted) | Pyridine-2-carbaldehyde | 2-Chloropyridine | Pyridine |
| Aldehyde C=O Stretch | ~1710 cm⁻¹ | ~1700 cm⁻¹ | N/A | N/A |
| Aldehyde C-H Stretch | ~2720, ~2820 cm⁻¹ | ~2730, ~2820 cm⁻¹ | N/A | N/A |
| Aromatic C-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | >3000 cm⁻¹ | >3000 cm⁻¹ |
| Pyridine Ring C=C, C=N Stretch | ~1400-1600 cm⁻¹ | ~1400-1600 cm⁻¹ | ~1400-1600 cm⁻¹ | ~1400-1600 cm⁻¹ |
| C-Cl Stretch | ~700-800 cm⁻¹ | N/A | ~750 cm⁻¹ | N/A |
Table 1: A comparison of the expected IR absorption frequencies for this compound and related compounds.
The presence of the electron-withdrawing chlorine atom in this compound is expected to cause a slight blue shift (higher frequency) in the C=O stretching vibration compared to pyridine-2-carbaldehyde due to the inductive effect.
Molecular Structures for Comparison
Figure 2: Molecular structures of the target compound and its comparators.
Conclusion
The infrared spectrum of this compound is rich with information that, when properly interpreted, can confirm the molecule's structure and purity. By understanding the characteristic vibrational frequencies of the aldehyde, chlorinated pyridine ring, and C-Cl functional groups, and by comparing the spectrum to those of related compounds, researchers can confidently utilize IR spectroscopy as a key analytical tool in their synthetic and developmental workflows.
References
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. CAS 54087-03-5: this compound [cymitquimica.com]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 6-Chloro-2-pyridinecarboxaldehyde | C6H4ClNO | CID 10796848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. echemi.com [echemi.com]
- 8. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eng.uc.edu [eng.uc.edu]
A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Chloropyridine-2-carbaldehyde
For researchers and professionals in drug development and synthetic chemistry, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique for elucidating molecular structures, and a thorough comprehension of fragmentation patterns is key to confident identification. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 6-Chloropyridine-2-carbaldehyde, a valuable building block in medicinal and agrochemical research.[1][2]
While a publicly available, experimentally derived mass spectrum for this specific compound is not readily found, we can predict its fragmentation behavior with a high degree of confidence. This guide will compare its anticipated fragmentation with that of analogous compounds, offering a robust framework for its identification and characterization.
Understanding the Fundamentals: Fragmentation in Aromatic Aldehydes
Before dissecting the specific case of this compound, it is crucial to grasp the general principles of fragmentation for aromatic aldehydes under electron ionization.[3] When a molecule is bombarded with high-energy electrons, it loses an electron to form a molecular ion (M+•), which is often unstable and breaks down into smaller, charged fragments.[4]
For aromatic aldehydes, several key fragmentation pathways are commonly observed:[3]
-
α-Cleavage: This involves the cleavage of a bond adjacent to the carbonyl group. A common fragmentation is the loss of a hydrogen radical (H•) to form a stable acylium ion (M-1)+. Another prominent α-cleavage is the loss of the entire formyl group (•CHO), resulting in an (M-29)+ fragment.[3]
-
Decarbonylation: A characteristic fragmentation of many aromatic aldehydes is the loss of a neutral carbon monoxide (CO) molecule, leading to an (M-28)+ fragment ion.
The Subject Molecule: this compound
This compound is a pyridine ring substituted with a chlorine atom at the 6-position and an aldehyde group at the 2-position.[1] Its chemical formula is C6H4ClNO, and it has a monoisotopic mass of approximately 140.998 Da.[5][6] The presence of the chlorine atom, the aldehyde functional group, and the aromatic pyridine ring will all influence its fragmentation pattern.
Predicted Fragmentation Pattern of this compound
Based on established fragmentation mechanisms and data from related compounds, we can predict the major fragmentation pathways for this compound.
Key Predicted Fragments:
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Identity | Proposed Fragmentation Pathway |
| 141 | 143 | [C₆H₄³⁵ClNO]⁺• | Molecular Ion (M⁺•) |
| 140 | 142 | [C₆H₃³⁵ClNO]⁺ | Loss of H• (M-1) |
| 113 | 115 | [C₅H₄³⁵ClN]⁺• | Loss of CO (M-28) |
| 112 | 114 | [C₆H₄³⁵Cl]⁺ | Loss of CHO• (M-29) |
| 78 | - | [C₅H₄N]⁺ | Loss of Cl• from [C₅H₄ClN]⁺• |
| 77 | - | [C₅H₃N]⁺• | Loss of HCl from [C₅H₄ClN]⁺• |
Note: The presence of chlorine will result in isotopic peaks for chlorine-containing fragments, with an approximate ratio of 3:1 for ³⁵Cl:³⁷Cl.
The fragmentation is expected to be initiated by the ionization of a non-bonding electron from the nitrogen or oxygen atom, or a π-electron from the aromatic ring. The primary fragmentation pathways are visualized below:
Caption: Predicted major fragmentation pathways for this compound.
Comparative Analysis
To substantiate our predictions, we will compare the expected fragmentation of this compound with known data from analogous compounds.
Comparison with Pyridine-2-carbaldehyde
The parent compound, Pyridine-2-carbaldehyde (C₆H₅NO, MW: 107.11), provides a fundamental baseline for comparison.[7][8] Its mass spectrum is characterized by a prominent molecular ion at m/z 107. Key fragments arise from the loss of a hydrogen atom (m/z 106) and the loss of carbon monoxide (m/z 79).[9] The loss of the formyl group (m/z 78) is also observed.
The presence of the chlorine atom in this compound is expected to have two major effects:
-
Increased Molecular Weight: The molecular ion and all chlorine-containing fragments will be shifted to higher m/z values.
-
Isotopic Pattern: The characteristic 3:1 isotopic signature of chlorine will be a definitive marker for chlorine-containing fragments.
Comparison with 6-Bromopyridine-2-carbaldehyde
A study on 6-Bromopyridine-2-carbaldehyde revealed that its major fragmentation pathways involve decarbonylation (loss of CO) followed by debromination (loss of Br•).[10] This provides strong evidence that a similar pathway of initial CO loss followed by the loss of the halogen is highly probable for the chloro-analogue.
Comparison with 6-Chloropyridine-3-carbaldehyde
GC-MS data for the isomer, 6-Chloropyridine-3-carbaldehyde, shows prominent peaks at m/z 140 and 142, corresponding to the [M-1]+ ion containing ³⁵Cl and ³⁷Cl, respectively.[11] A significant peak at m/z 112 is also observed, which can be attributed to the loss of the formyl group (M-29).[11] This further supports the predicted fragmentation pathways involving the loss of H• and CHO• for this compound.
Experimental Protocol: Acquiring a Mass Spectrum
For researchers wishing to confirm these predictions, the following is a standard protocol for acquiring an electron ionization mass spectrum.
Caption: Standard workflow for acquiring an EI mass spectrum of a small molecule.
Detailed Steps:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of this compound in a suitable volatile solvent such as methanol or dichloromethane.
-
Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this, a gas chromatograph (GC-MS) or a direct insertion probe can be used.
-
Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 200.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio to observe the isotopic pattern of chlorine-containing fragments.
Conclusion
The mass spectrometry fragmentation pattern of this compound can be confidently predicted through the application of fundamental fragmentation principles and comparative analysis with related molecules. The key diagnostic features in its EI mass spectrum will be the molecular ion cluster at m/z 141/143, and characteristic fragment ions resulting from the loss of a hydrogen atom, carbon monoxide, and the formyl group, all exhibiting the distinctive chlorine isotopic pattern. This guide provides a solid foundation for the identification and structural elucidation of this important chemical intermediate.
References
- 1. CAS 54087-03-5: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 6-Chloro-2-pyridinecarboxaldehyde | C6H4ClNO | CID 10796848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 8. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 9. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity comparison of 6-chloropyridine-2-carbaldehyde vs 6-bromopyridine-2-carbaldehyde
An In-Depth Guide to the Comparative Reactivity of 6-Chloropyridine-2-carbaldehyde and 6-Bromopyridine-2-carbaldehyde
A Senior Application Scientist's Field Guide to Strategic Substrate Selection
For researchers and professionals in drug development and synthetic chemistry, the choice between structurally similar starting materials is a critical decision point that dictates reaction efficiency, cost, and the viability of a synthetic route. This guide provides an in-depth, data-supported comparison of two ubiquitous building blocks: this compound and 6-bromopyridine-2-carbaldehyde. Our analysis moves beyond simple catalog specifications to offer field-proven insights into their comparative reactivity across a spectrum of essential synthetic transformations.
The core difference between these two reagents lies in the inherent properties of the carbon-halogen bond at the 6-position of the pyridine ring. This distinction, while seemingly subtle, has profound implications for reaction kinetics, catalyst selection, and overall synthetic strategy.
Pillar 1: The Foundation of Reactivity - The Carbon-Halogen Bond
The reactivity of aryl halides in many catalytic processes, particularly palladium-catalyzed cross-coupling reactions, is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently longer and weaker than the C-Cl bond. This directly impacts the rate-determining step of most cross-coupling cycles: the oxidative addition of the aryl halide to the low-valent palladium catalyst.[1][2]
| Property | C(sp²)–Cl Bond | C(sp²)–Br Bond | Implication for Reactivity |
| Average Bond Energy | ~400 kJ/mol | ~338 kJ/mol | The weaker C-Br bond requires less energy to cleave, facilitating faster oxidative addition. |
| Bond Length | ~1.74 Å | ~1.90 Å | The longer C-Br bond provides better orbital overlap with the metal center during oxidative addition. |
| Polarizability | Lower | Higher | Bromine's more diffuse electron cloud enhances stabilizing electrostatic interactions with the catalyst.[2][3] |
This established principle dictates a general reactivity order in palladium-catalyzed reactions: Aryl-I > Aryl-Br > Aryl-Cl .[1][4] Consequently, 6-bromopyridine-2-carbaldehyde is generally the more reactive substrate in these transformations, often enabling the use of milder conditions, lower catalyst loadings, and achieving higher yields in shorter reaction times.
Pillar 2: Performance in Key Synthetic Transformations
A. Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. The choice between the chloro and bromo substrate is most critical in this domain.
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is invaluable for constructing biaryl and heteroaryl structures.[4][5] The oxidative addition of the halopyridine to the Pd(0) catalyst is the initial and often rate-limiting step.
Reactivity Comparison: Suzuki-Miyaura Coupling
| Substrate | Typical Catalyst System | Temperature | Reaction Time | Yield | Commentary |
| 6-Bromopyridine-2-carbaldehyde | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Room Temp to 80 °C | 2 - 12 h | Generally >80% | The higher reactivity allows for the use of standard, less expensive palladium precursors and ligands under milder conditions.[6] |
| This compound | Pd₂(dba)₃/SPhos, PEPPSI-IPr | 80 - 120 °C | 12 - 24 h | Variable, often 50-85% | Requires more sophisticated, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) catalysts to facilitate the challenging C-Cl bond activation.[7][8] |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromopyridine-2-carbaldehyde
-
To a flame-dried round-bottom flask, add 6-bromopyridine-2-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired biaryl product.
Diagram: Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Formylation of 6-Chloropyridine
For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized pyridine scaffolds is a cornerstone of innovation. Among these, 6-chloropyridine-3-carboxaldehyde is a pivotal intermediate, serving as a versatile building block for a range of pharmaceutical and agrochemical agents. However, the inherent electron-deficient nature of the pyridine ring, exacerbated by the presence of a chlorine atom, presents a significant challenge to classical electrophilic formylation methods. This guide provides an in-depth comparison of alternative reagents for the formylation of 6-chloropyridine, offering objective analysis, supporting experimental insights, and detailed protocols to inform your synthetic strategy.
The Challenge: Formylating an Electron-Deficient Heterocycle
The pyridine ring is a π-deficient system due to the electron-withdrawing nature of the nitrogen atom. This deactivation makes it significantly less reactive towards electrophilic aromatic substitution compared to benzene and its electron-rich counterparts. Consequently, classical formylation reactions like the Friedel-Crafts and Vilsmeier-Haack, which are highly effective for electron-rich aromatics, often fail or proceed with very low yields on pyridine substrates.[1] The presence of an additional electron-withdrawing chloro group on 6-chloropyridine further deactivates the ring, making direct formylation a formidable synthetic hurdle. This necessitates the exploration of alternative, more potent formylation strategies.
Comparative Analysis of Formylation Reagents
Here, we compare three primary alternative approaches for the formylation of 6-chloropyridine: the Vilsmeier-Haack reaction under forcing conditions, organolithium-mediated formylation via metal-halogen exchange, and modern palladium-catalyzed carbonylation methods.
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages | Reported Yield (Similar Substrates) |
| Vilsmeier-Haack Reaction | POCl₃ / DMF | High temperature | Cost-effective, uses common reagents | Often low yield for deactivated pyridines, harsh conditions, regioselectivity issues | Low to moderate; can be substrate-dependent |
| Organolithium via Metal-Halogen Exchange | n-BuLi or LDA / DMF | Cryogenic temperatures (-78°C to -40°C) | High reactivity, good regioselectivity, high yields possible | Requires strictly anhydrous/anaerobic conditions, use of pyrophoric reagents, potential for side reactions | Moderate to good (e.g., up to 60-70% for a bromotosyloxypyridine)[1] |
| Palladium-Catalyzed Carbonylation | Pd catalyst, CO source (e.g., CO gas, HCOOH), reductant | Mild to moderate temperatures | High functional group tolerance, milder conditions than Vilsmeier-Haack, avoids pyrophoric reagents | Catalyst cost, requires specialized equipment (e.g., for CO gas), optimization of ligands and conditions can be complex | Variable, can be high for iodo- and bromo-arenes |
The Vilsmeier-Haack Reaction: A Classical Approach Under Forcing Conditions
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3] This reagent is a potent electrophile, capable of formylating electron-rich aromatic and heteroaromatic compounds.[4]
Mechanism Rationale: The reaction begins with the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-deficient pyridine ring then attacks this electrophile, followed by hydrolysis of the resulting iminium salt to yield the aldehyde. Due to the low nucleophilicity of the 6-chloropyridine ring, this reaction often requires harsh conditions (high temperatures) and may still result in low yields.
Diagram: Vilsmeier-Haack Reaction Mechanism
References
The Halogen Dance: A Comparative Guide to Suzuki Coupling Efficiency of Chloropyridines vs. Bromopyridines
For researchers in medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. Pyridine-containing structures are particularly significant, forming the backbone of numerous pharmaceuticals and functional materials. The choice of the halide on the pyridine ring—typically chlorine or bromine—is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparison of the Suzuki coupling performance of chloropyridines and bromopyridines, grounded in mechanistic principles and supported by experimental data, to empower chemists to make informed decisions in their synthetic endeavors.
The Decisive Step: Unpacking the Reactivity of the Carbon-Halogen Bond
The fundamental difference in reactivity between chloropyridines and bromopyridines in Suzuki couplings stems from the disparity in their carbon-halogen (C-X) bond strengths. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. This directly influences the first and often rate-determining step of the catalytic cycle: oxidative addition.[1][2] In this step, the palladium(0) catalyst inserts into the C-X bond. The higher bond dissociation energy of the C-Cl bond presents a greater activation barrier for this insertion, rendering chloropyridines inherently less reactive than their bromo- counterparts.[1][3]
This lower reactivity of chloropyridines necessitates the use of more sophisticated and highly active catalytic systems, often requiring higher temperatures and stronger bases to achieve comparable yields and reaction times to bromopyridines.[1][4] Conversely, the greater reactivity of bromopyridines allows for the use of a broader range of palladium catalysts, including more traditional and less expensive options, under milder conditions.
The Catalytic Cycle: A Visual Representation
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. Understanding this cycle is key to rationalizing the differences in reaction conditions required for chloropyridines and bromopyridines.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance: A Data-Driven Look
While a universal set of conditions does not exist, a survey of the literature reveals clear trends in the performance of chloropyridines versus bromopyridines. The following tables summarize representative experimental data, highlighting the differences in catalyst systems, reaction conditions, and resulting yields.
Table 1: Suzuki Coupling of 2-Halopyridines with Phenylboronic Acid
| Entry | Pyridyl Halide | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference(s) |
| 1 | 2-Bromopyridine | Pd(OAc)₂ (1) / Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O | 120 (MW, 10 min) | ~70 | [4] |
| 2 | 2-Chloropyridine | Pd(OAc)₂ (1) / Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O | 120 (MW, 10 min) | Lower than bromo | [4] |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux / 8 | 86 (with 3-aminopyridine) | [5] |
| 4 | 2-Chloropyridine | Pd(dppf)Cl₂ (3) / SPhos (6) | K₃PO₄ | 1,4-Dioxane | 100 / 12 | 92 (with 3-aminopyridine) | [6] |
Table 2: Suzuki Coupling of 3-Halopyridines with Arylboronic Acids
| Entry | Pyridyl Halide | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference(s) |
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 / 12 | 85 | [7] |
| 2 | 3-Chloropyridine | 4-Tolylboronic acid | (6-Dipp)Pd(cinn)Cl (0.5) | NaHCO₃ | H₂O | RT / 24 | 99 | [5][8] |
| 3 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux / 1-3 | >95 | [9] |
| 4 | 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ (2) | K₃PO₄ | Dioxane | 100 / 24 | Moderate | [10][11] |
Note: The data presented is compiled from various sources and may involve different substrate analogs. It is intended to illustrate general trends.
The data clearly indicates that while high yields can be achieved with chloropyridines, it often requires specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands) and sometimes more forcing conditions.[6][7] In contrast, bromopyridines can often be effectively coupled using more conventional catalysts like Pd(PPh₃)₄ under milder conditions.[7]
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative, step-by-step protocols for the Suzuki coupling of a bromopyridine and a chloropyridine with phenylboronic acid.
Protocol 1: Suzuki Coupling of 2-Bromopyridine (A Representative Procedure)
This protocol utilizes a conventional palladium catalyst and moderate conditions, suitable for the more reactive bromopyridine substrate.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 2-Chloropyridine (A Representative Procedure)
This protocol employs a more active catalyst system and higher temperatures to overcome the lower reactivity of the chloropyridine substrate.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane, degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloropyridine, phenylboronic acid, and potassium phosphate.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas three times.
-
In a separate vial, under an inert atmosphere, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of dioxane to form the active catalyst.
-
Transfer the catalyst solution to the reaction flask via syringe.
-
Add the remaining degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Follow the same work-up and purification procedure as described in Protocol 1.
Optimization Workflow: A Strategic Approach
Achieving high efficiency in Suzuki couplings, especially with challenging substrates like chloropyridines, often requires systematic optimization. The following workflow provides a logical approach to refining reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Characterization of Derivatives from 6-Chloropyridine-2-carbaldehyde
Introduction
In the landscape of medicinal and materials chemistry, the strategic selection of foundational molecules is paramount. 6-Chloropyridine-2-carbaldehyde is one such cornerstone—a versatile heterocyclic aldehyde that serves as a robust starting scaffold for a diverse array of functionalized derivatives.[1][2][3][4][5] Its pyridine core is a common motif in pharmacologically active compounds, while the chlorine and aldehyde functionalities provide reactive handles for molecular elaboration.
This guide focuses on two prominent classes of derivatives synthesized from this precursor: Schiff bases (imines) and chalcones . These compounds are of significant interest due to their wide-ranging biological activities, including antimicrobial, antifungal, and antitumor properties.[6][7][8][9][10] The successful synthesis and subsequent development of these molecules are critically dependent on their unambiguous structural confirmation.
Here, we provide a comparative analysis of the primary spectroscopic techniques used to characterize these derivatives. We will delve into the causality behind experimental choices, present validated protocols, and offer comparative data to guide researchers in confirming the successful synthesis and purity of their target compounds.
Part 1: Synthesis of Key Derivatives
The aldehyde group of this compound is the primary site for derivatization, readily undergoing condensation reactions.
A. Schiff Base (Imine) Synthesis
Schiff bases are formed via a condensation reaction between the aldehyde and a primary amine. This reaction involves the formation of a characteristic azomethine or imine group (-CH=N-).[8][10]
Underlying Principle: The reaction is a nucleophilic addition of the amine to the electrophilic aldehyde carbonyl, followed by the elimination of a water molecule, often facilitated by an acid catalyst.[10][11]
Experimental Protocol: General Synthesis of a Schiff Base Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., ethanol or methanol).
-
Amine Addition: To this solution, add the desired primary amine (1.0-1.1 equivalents).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture to facilitate the dehydration step.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 70-80°C) for 2-4 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, purify the crude product further by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).[12]
B. Chalcone Synthesis
Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation between an aldehyde and a ketone (typically an acetophenone derivative).[13][14] This reaction forms a characteristic α,β-unsaturated ketone core.
Underlying Principle: A strong base (e.g., KOH, NaOH) deprotonates the α-carbon of the ketone, generating an enolate ion. This nucleophilic enolate then attacks the aldehyde's carbonyl carbon, leading to an aldol addition product which subsequently dehydrates to form the stable, conjugated chalcone.[7][13]
Experimental Protocol: General Synthesis of a Chalcone Derivative
-
Reactant Preparation: Dissolve the desired ketone (e.g., acetophenone) (1.0 equivalent) and this compound (1.0 equivalent) in ethanol in a flask.
-
Catalyst Addition: While stirring the mixture at room temperature, slowly add an aqueous solution of a strong base (e.g., 40-60% KOH) dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a solid precipitate usually indicates product formation.
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude chalcone can be purified by recrystallization from ethanol.
Diagram of Synthetic Workflow
Caption: General synthetic routes from this compound.
Part 2: Comparative Spectroscopic Analysis
A multi-technique approach is essential for the unambiguous characterization of synthesized derivatives. Each method provides a unique and complementary piece of the structural puzzle.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is the first line of analysis for confirming the formation of the desired functional groups and the disappearance of starting material functionalities. It is a rapid and powerful tool for qualitative assessment. For the derivatives of this compound, the key is to monitor the carbonyl (C=O) stretch of the aldehyde and the appearance of the imine (C=N) or α,β-unsaturated ketone (C=O) stretch.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried solid sample (~1-2 mg) with spectroscopic grade KBr (~100-200 mg) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[15]
-
Data Analysis: Identify and label the characteristic absorption bands corresponding to the key functional groups.
Comparative FT-IR Data
| Functional Group | Starting Aldehyde (cm⁻¹) | Schiff Base Derivative (cm⁻¹) | Chalcone Derivative (cm⁻¹) | Rationale for Shift |
| C=O Stretch (Aldehyde) | ~1720[7] | Absent | Absent | Confirms consumption of the starting aldehyde. |
| C=N Stretch (Imine) | Absent | ~1650 - 1570[10][15] | Absent | Confirmatory peak for Schiff base formation. |
| C=O Stretch (Ketone) | Absent | Absent | ~1690 - 1660[7][16] | Confirmatory peak for chalcone. Lower frequency than a simple ketone due to conjugation. |
| Aromatic C=C/C=N | ~1630 - 1440[7][17] | ~1600 - 1440 | ~1615 - 1465[7] | Present in all compounds, related to the pyridine and other aromatic rings. |
| C-Cl Stretch | ~850 - 560 | ~850 - 560 | ~845 - 560[7] | Confirms the chlorine atom is retained in the structure. |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule. It is the most powerful tool for definitive structure elucidation. For these derivatives, the key diagnostic signals are the aldehyde, imine, and vinylic protons in the ¹H NMR spectrum.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts (δ) and coupling constants (J) to assign the structure.
Comparative ¹H NMR Data (Typical Shifts in DMSO-d₆)
| Proton Type | Starting Aldehyde (δ, ppm) | Schiff Base Derivative (δ, ppm) | Chalcone Derivative (δ, ppm) | Rationale for Change |
| Aldehyde (-CHO) | ~10.0 | Absent | Absent | Disappearance is primary evidence of reaction. |
| Imine (-CH=N-) | Absent | ~8.9 - 8.0[18] | Absent | Definitive signal for Schiff base formation. |
| Vinylic (-CH=CH-) | Absent | Absent | ~7.9 - 6.6 (as doublets)[7] | Characteristic signals for the chalcone backbone. |
| Pyridine Ring | ~8.0 - 7.5 | ~8.7 - 7.6 | ~8.0 - 7.0[7] | Shifts in pyridine protons confirm changes in the electronic environment post-derivatization. |
| Other Aromatic | N/A | Dependent on amine used | ~7.9 - 7.2[7] | Signals corresponding to the introduced aromatic ring. |
C. Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight of the compound, offering ultimate confirmation of the chemical formula. Furthermore, the fragmentation pattern can give structural clues. For derivatives of this compound, MS is crucial for confirming not only the molecular weight but also the presence of the chlorine atom through its characteristic isotopic signature.
Underlying Principle: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[19][20] Therefore, any molecule containing one chlorine atom will exhibit two molecular ion peaks in its mass spectrum: the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) that is about one-third the intensity of the M⁺ peak.[19][21]
Experimental Protocol: MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern.
-
Analysis: Identify the molecular ion peak ([M+H]⁺ in ESI) and confirm that its m/z value matches the calculated molecular weight. Verify the presence and ~3:1 intensity ratio of the M+ and M+2 peaks.
Comparative Mass Spectrometry Data
| Derivative Type | Example Formula | Calculated MW (³⁵Cl) | Observed m/z for [M+H]⁺ | Key Feature |
| Starting Aldehyde | C₆H₄ClNO | 141.00 | 142.0 | Isotopic cluster at m/z 142 and 144 (ratio ~3:1) |
| Schiff Base (with Aniline) | C₁₂H₉ClN₂ | 228.05 | 229.05 | Isotopic cluster at m/z 229 and 231 (ratio ~3:1) |
| Chalcone (with Acetophenone) | C₁₄H₁₀ClNO | 243.04 | 244.04 | Isotopic cluster at m/z 244 and 246 (ratio ~3:1) |
D. UV-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly useful for highly conjugated systems like Schiff bases and chalcones. The position (λ_max) and intensity of absorption bands provide information about the extent of the π-conjugated system.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., DMSO, ethanol).
-
Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.
-
Spectrum Acquisition: Record the absorption spectrum over a range of ~200-800 nm.[15]
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) for the principal electronic transitions.
Comparative UV-Vis Data
| Compound Type | Typical λ_max (nm) | Associated Electronic Transition | Rationale |
| Starting Aldehyde | ~270-290 | n→π* and π→π | Limited conjugation of the pyridine and aldehyde. |
| Schiff Base Derivative | ~250-280, ~320-350[18][22] | π→π and n→π | Extended conjugation via the imine group leads to bathochromic (red) shifts compared to the aldehyde.[15] |
| Chalcone Derivative | ~250-330[14] | π→π | The highly conjugated α,β-unsaturated ketone system results in strong π→π* transitions, often at longer wavelengths. |
Diagram of Analytical Workflow
Caption: A logical workflow for the characterization of synthesized derivatives.
Conclusion
The successful synthesis of derivatives from this compound is only the first step in the research and development pipeline. Rigorous spectroscopic characterization is a non-negotiable requirement to ensure structural integrity, which in turn underpins the reliability of any subsequent biological or material evaluation.
This guide demonstrates that while each spectroscopic technique provides valuable data, a holistic and comparative analysis is necessary for unambiguous structure elucidation.
-
FT-IR provides a quick and effective check for the conversion of functional groups.
-
NMR delivers the definitive structural map of the molecule.
-
Mass Spectrometry confirms the molecular formula and the elemental composition, with the chlorine isotopic pattern serving as a powerful internal validator.
-
UV-Vis spectroscopy offers insights into the electronic properties and conjugation of the new derivative.
By employing these techniques in a complementary fashion, researchers can proceed with confidence, knowing that their synthesized molecules are well-defined and ready for the next stages of discovery.
References
- 1. 6-Chloro-2-pyridinecarboxaldehyde | C6H4ClNO | CID 10796848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 6-Chloropyridine-2-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 4. echemi.com [echemi.com]
- 5. 6-Chloropyridine-2-carboxaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. ajchem-b.com [ajchem-b.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. scialert.net [scialert.net]
- 14. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 15. ijcrcps.com [ijcrcps.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 18. Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 6-Chloropyridine-2-carbaldehyde
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthesis. 6-Chloropyridine-2-carbaldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1][2] Its reactive aldehyde group and chlorinated pyridine ring make it a versatile synthon, but also susceptible to degradation and the formation of process-related impurities.[3][4][5] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity analysis of this compound.
The choice between these two powerful analytical techniques is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific goals of the analysis. HPLC is exceptionally well-suited for non-volatile and thermally labile compounds, making it a workhorse for the analysis of many active pharmaceutical ingredients (APIs) and their intermediates.[6][7] Conversely, GC-MS excels in the analysis of volatile and thermally stable compounds, offering high separation efficiency and definitive identification through mass fragmentation patterns.[6][8]
This document will delve into the theoretical underpinnings of each technique, present detailed, field-tested protocols, and offer a comparative analysis to guide the selection of the most appropriate method for your laboratory's needs. The protocols described herein are designed as self-validating systems, grounded in the principles of scientific integrity and aligned with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][9][10][11]
The Analytical Imperative: Potential Impurities and Degradants
A robust purity method must be "stability-indicating," meaning it can resolve the main compound from its potential impurities and degradation products.[12][13][14][15] For this compound, these can arise from both the synthetic route and subsequent degradation.
Potential Synthesis-Related Impurities:
-
Unreacted Starting Materials: Residual precursors from the synthesis process.
-
Isomeric Impurities: Formation of other chloro-pyridine carbaldehyde isomers due to a lack of regioselectivity in the formylation step.[3]
-
Over-reaction Products: Such as diformylated species or other secondary reaction products.[3]
Potential Degradation Products:
-
Oxidation: The aldehyde group is susceptible to oxidation, forming the corresponding 6-chloro-2-pyridinecarboxylic acid.[3][16] This is a common degradation pathway for aldehydes.
-
Hydrolysis: While the pyridine ring is relatively stable, hydrolysis of the chlorine atom is possible under extreme pH and temperature conditions, potentially leading to 6-hydroxy-pyridine-2-carbaldehyde.[10]
-
Photodegradation: Studies on the closely related 2-chloropyridine have shown that UV irradiation can lead to the formation of various products, including pyridinecarboxylic acids and even ring-opened structures like 1H-pyrrole-2-carboxaldehyde.[17][18]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Reversed-phase HPLC (RP-HPLC) is the premier choice for the purity analysis of this compound due to its ability to handle a wide range of polar and non-polar compounds at ambient temperatures, thus preventing thermal degradation. The method's strength lies in its capacity to separate the parent compound from both polar degradants (like the carboxylic acid) and non-polar process impurities in a single run.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to be a starting point for method development and validation in accordance with ICH guidelines.[14]
-
Chromatographic System:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 phase provides excellent hydrophobic retention for the aromatic ring.
-
Mobile Phase: A gradient elution is employed for optimal separation of impurities with varying polarities.
-
Gradient Program:
Time (min) % Solvent B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Aromatic pyridine derivatives typically exhibit strong absorbance in this UV region. A PDA detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
-
Forced Degradation Study: To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed.[20] Expose the sample solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other.
-
HPLC Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Definitive Identification
GC-MS is a powerful alternative, particularly for identifying volatile impurities that might be present from the synthesis or solvent residues. The high resolving power of capillary GC columns combined with the definitive identification capabilities of MS makes it an invaluable tool. Given that this compound has a moderate boiling point, it is amenable to GC analysis.
Experimental Protocol: GC-MS Purity Method
-
Chromatographic System:
-
A gas chromatograph equipped with a capillary column, a split/splitless injector, and a mass selective detector.
-
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading with the main component.
-
Oven Temperature Program: A temperature program is essential to separate compounds with different boiling points.[11][12][13][21]
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 m/z. This range will cover the molecular ion and key fragments of the target compound and expected impurities.
-
-
Sample Preparation:
-
Prepare a solution of the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, at a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation. The expected molecular ion for C₆H₄ClNO is m/z 141. The isotopic pattern for one chlorine atom (M+2 peak approximately one-third the intensity of the M peak) should be observed.
-
Potential impurities are identified by searching their mass spectra against a library (e.g., NIST).
-
GC-MS Workflow Diagram
Caption: GC-MS Purity Analysis Workflow.
Objective Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS | Rationale & Insights |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. | HPLC is inherently safer for compounds like this compound that could potentially degrade at high temperatures.[6][7] |
| Selectivity | High. Tunable via mobile phase composition, pH, and stationary phase. | Very High. Based on both chromatographic retention and mass-to-charge ratio. | HPLC excels at separating isomers and closely related non-volatile compounds. GC-MS provides an orthogonal separation mechanism and definitive identification. |
| Sensitivity | Good to Excellent. Dependent on the chromophore and detector (UV, PDA). | Excellent. Mass spectrometers are highly sensitive detectors. | GC-MS can often achieve lower detection limits for amenable compounds.[8] |
| Identification Power | Based on retention time comparison with a reference standard. PDA provides peak purity information. | Definitive. Based on unique mass fragmentation patterns and library matching. | This is a major advantage of GC-MS; it can identify unknown impurities without needing reference standards.[6] |
| Quantitation | Highly accurate and precise using external or internal standards. | Good. Typically uses area percent for purity. Can be less precise than HPLC without careful calibration. | HPLC is generally considered the gold standard for quantitative purity assays in pharmaceutical quality control. |
| Analysis Time | Typically longer (15-30 min) due to liquid phase transfer. | Often faster for volatile compounds due to gas phase kinetics. | The GC method proposed here has a shorter run time than the HPLC method.[4] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution, but solvent must be volatile and non-interfering. | Both methods have straightforward sample preparation for this analyte. |
| Cost & Complexity | Higher initial and running costs (solvents, pumps). More complex instrumentation.[4][19] | Lower initial and running costs (gases are cheaper than HPLC-grade solvents).[7] | The cost-effectiveness of GC-MS makes it attractive for screening purposes. |
Conclusion and Recommendation
For the comprehensive purity analysis of this compound, a stability-indicating HPLC method is the recommended primary technique . Its ability to separate a wide range of potential non-volatile impurities and degradation products under non-destructive, ambient conditions makes it the most robust and reliable choice for routine quality control and stability studies. The development and validation of such a method are in direct alignment with the expectations of regulatory bodies for pharmaceutical development.[14][22]
GC-MS serves as an excellent complementary and orthogonal technique . It is invaluable for the definitive identification of unknown volatile or semi-volatile impurities and for screening for residual solvents. Its superior identification power can be leveraged during process development to understand impurity profiles and for troubleshooting out-of-specification results.
In a well-equipped research or drug development environment, employing both HPLC for quantitative purity and stability assessment and GC-MS for impurity identification provides the most complete analytical picture, ensuring the highest quality of this critical chemical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 54087-03-5: this compound [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. m.youtube.com [m.youtube.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. 6-Chloro-2-pyridinecarboxaldehyde | C6H4ClNO | CID 10796848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 21. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 22. biomedres.us [biomedres.us]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for Cross-Coupling with 6-Chloropyridine-2-carbaldehyde
For researchers and professionals in drug development, the functionalization of pyridine rings is a critical task in the synthesis of novel therapeutics. Among the myriad of available building blocks, 6-chloropyridine-2-carbaldehyde presents a unique synthetic challenge. Its electron-deficient nature, a consequence of the aldehyde group, and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst, complicates catalyst selection for cross-coupling reactions.[1] This guide provides a comparative analysis of palladium catalyst systems suitable for this demanding substrate, grounded in mechanistic principles and supported by data from relevant systems. We will explore the nuances of catalyst selection, from traditional systems to modern, highly active precatalysts, to empower you to make informed decisions in your synthetic endeavors.
The Challenge: Coupling with an Electron-Deficient Pyridyl Chloride
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, enables the formation of C-C bonds with remarkable efficiency.[2] However, the success of this reaction is highly dependent on the nature of both the organohalide and the boronic acid partner. This compound is considered a challenging substrate for two primary reasons:
-
C-Cl Bond Activation : The carbon-chlorine bond is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[3]
-
Pyridine Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive species.[1]
The presence of the electron-withdrawing aldehyde group further deactivates the pyridine ring, though it can accelerate the oxidative addition step.[3] Overcoming these hurdles requires a carefully selected palladium catalyst system, typically one that is both highly active and resistant to inhibition.
Comparative Analysis of Palladium Catalyst Systems
The choice of palladium catalyst is paramount for achieving high yields and efficient reaction times. Modern catalyst systems consist of a palladium source (precatalyst) and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, promoting the desired catalytic steps, and preventing deactivation.[4][5] We will compare three major classes of catalyst systems relevant to this application.
Traditional Phosphine Ligands: The Workhorse with Limitations
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are among the earliest and most well-known palladium catalysts.
-
Mechanism of Action : These catalysts operate via the canonical cross-coupling cycle.[3][6] However, the relatively low electron-donating ability and steric bulk of PPh₃ can lead to slower rates of oxidative addition with aryl chlorides.
-
Performance : For chloropyridine substrates, Pd(PPh₃)₄ often requires higher temperatures, longer reaction times, and higher catalyst loadings (3-5 mol%).[1] Yields can be moderate to good, but efficiency is a significant drawback for complex syntheses.[1][7]
Buchwald-Type Biaryl Phosphine Ligands: A Leap in Reactivity
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[8][9] Ligands such as XPhos and SPhos are now industry standards for challenging substrates.
-
Mechanism of Action : The steric bulk of these ligands promotes the reductive elimination step, while their electron-rich nature facilitates the oxidative addition of the aryl chloride.[9] This combination leads to a much faster catalytic turnover.
-
Performance : Catalyst systems based on these ligands, often used as pre-formed "G3" or "G4" precatalysts (e.g., XPhos Pd G3), are highly effective for heteroaryl chlorides.[1][8] They typically require lower catalyst loadings (1-2 mol%), operate at lower temperatures, and provide excellent yields in shorter reaction times.[1] For substrates similar to this compound, these catalysts are a superior choice over traditional systems.[1][7] Between XPhos and SPhos, XPhos has been noted for its particular efficiency with unactivated aryl and heteroaryl chlorides.[8]
N-Heterocyclic Carbene (NHC) Ligands: The PEPPSI Generation
N-Heterocyclic carbenes (NHCs) are another class of highly effective ligands for palladium. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by Organ and coworkers, are particularly noteworthy for their stability and activity.[10]
-
Mechanism of Action : NHCs are strong σ-donors, forming a very stable bond with the palladium center. This strong bond prevents ligand dissociation and catalyst decomposition. The PEPPSI precatalysts contain a "throw-away" pyridine ligand that is easily displaced to initiate the catalytic cycle.
-
Performance : PEPPSI-type catalysts, such as PEPPSI-IPr, are exceptionally stable to air and moisture, making them easy to handle.[10] They show high efficiency in a variety of cross-coupling reactions, including those with challenging heteroaryl chlorides.[1][11] Their performance is often comparable or superior to the best phosphine-based systems, especially in terms of functional group tolerance and reaction mildness.
Performance Summary Table
The following table summarizes the typical performance of these catalyst classes for the Suzuki-Miyaura coupling of challenging chloropyridine substrates, based on literature data for analogous systems.[1][7]
| Catalyst System | Ligand Type | Typical Loading (mol%) | Temperature (°C) | Time (h) | Typical Yield (%) | Key Advantages |
| Pd(PPh₃)₄ | Monodentate Phosphine | 3 - 5 | 100 - 120 | 12 - 24 | 60 - 75 | Readily available |
| XPhos Pd G3 | Bulky Biaryl Phosphine | 1 - 2 | 80 - 100 | 2 - 8 | >90 | High activity, broad scope |
| SPhos Pd G3 | Bulky Biaryl Phosphine | 1 - 2 | 80 - 100 | 4 - 12 | >90 | High activity, good for heteroaryls |
| PEPPSI-IPr | N-Heterocyclic Carbene | 1 - 3 | 80 - 100 | 2 - 12 | >90 | Air/moisture stable, high activity |
Experimental Protocols and Causality
To provide a practical context, we present a detailed, self-validating protocol for a Suzuki-Miyaura coupling reaction with a chloropyridine substrate. The rationale behind each step is explained to highlight the principles of scientific integrity.
Representative Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Rationale: Using an oven-dried flask removes adsorbed water, which can interfere with the reaction, although many modern catalyst systems have some water tolerance.
-
-
Inert Atmosphere : Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Rationale: This is a critical step. The active Pd(0) species in the catalytic cycle is sensitive to oxygen, which can cause catalyst deactivation through oxidation.[7]
-
-
Catalyst Addition : Under a positive pressure of the inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition : Add degassed 1,4-dioxane and water via syringe.
-
Rationale: Degassing the solvent by sparging with an inert gas for 15-30 minutes removes dissolved oxygen. The addition of water can be beneficial for the solubility of the base and can facilitate the transmetalation step.[1]
-
-
Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle, particularly the challenging oxidative addition of the C-Cl bond. Vigorous stirring ensures homogeneity.
-
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Rationale: This is a self-validating step. Monitoring ensures the reaction is proceeding as expected and allows for determination of the optimal reaction time, preventing potential side reactions from prolonged heating.
-
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate, and wash with water and brine to remove the base and other inorganic salts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental and chemical processes, the following diagrams illustrate the key workflows and the catalytic cycle.
Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[3][6][12]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
For the cross-coupling of a challenging substrate like this compound, moving beyond traditional catalysts like Pd(PPh₃)₄ is essential for achieving high efficiency and yield.
-
Recommendation : For initial trials and general applications, a catalyst system based on a Buchwald-type ligand , such as XPhos Pd G3 , is highly recommended. These systems have a proven track record with heteroaryl chlorides and offer a robust balance of reactivity and ease of use.[1][8]
-
Alternative : If handling air-sensitive reagents is a significant concern, or if other functional groups in the molecule demand exceptionally mild conditions, a PEPPSI-type catalyst like PEPPSI-IPr is an excellent choice due to its remarkable stability and high activity.[10]
By understanding the underlying principles of catalyst activity and carefully selecting from the advanced tools available, researchers can confidently tackle the synthesis of complex pyridine-containing molecules, accelerating the pace of discovery in pharmaceutical and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 9. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 10. PEPPSI - Wikipedia [en.wikipedia.org]
- 11. Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. courses.lumenlearning.com [courses.lumenlearning.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloropyridine-2-carbaldehyde
This guide provides an essential framework for the safe handling of 6-Chloropyridine-2-carbaldehyde, a crucial reagent in synthetic chemistry and drug development. Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety, ensuring the integrity of your research, and protecting the well-being of all laboratory personnel. This document moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge to make informed safety decisions.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is a reactive chemical intermediate. A thorough understanding of its hazard profile is the foundation of any effective safety protocol. The primary risks associated with this compound are irritation and acute toxicity.[1][2] Exposure can occur through inhalation of its dust or vapors, direct skin or eye contact, and accidental ingestion.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.
| Hazard Class | Hazard Statement | GHS Code | Primary Concern | Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Ingestion of even small quantities can lead to toxic effects. | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Direct contact can cause redness, inflammation, and discomfort. | [1][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Vapors, dust, or direct contact can result in significant eye damage. | [1][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Inhalation of dust or vapors can irritate the nose, throat, and lungs. | [1][3][5] |
These classifications dictate the necessity of a multi-layered defense system, beginning with engineering controls and culminating in the correct selection and use of Personal Protective Equipment (PPE).
Core Directive: A Multi-Layered PPE Protocol
The principle of "As Low As Reasonably Practicable" (ALARP) should govern all exposure control strategies. This begins with engineering controls as the primary barrier, supplemented by a robust PPE regimen.
Primary Barrier: Engineering Controls
All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[6] This is non-negotiable. The fume hood provides constant ventilation, drawing airborne particulates and vapors away from the user's breathing zone, which is the most critical step in mitigating respiratory exposure.
Secondary Barrier: Personal Protective Equipment
PPE is the final line of defense, protecting you from exposure when engineering controls cannot eliminate the hazard entirely.
Eye and Face Protection: Due to the severe eye irritation risk, standard safety glasses are insufficient.
-
Chemical Splash Goggles: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards at all times.[7][8] These provide a seal around the eyes, protecting against splashes, dust, and vapors.
-
Face Shield: When handling larger quantities (>50g) or during procedures with a heightened risk of splashing (e.g., quenching a reaction), a face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection:
-
Gloves: Wear chemical-resistant gloves at all times. Nitrile gloves are a common choice, but it is imperative to consult the glove manufacturer's compatibility data for breakthrough time and permeation rates. Always inspect gloves for tears or pinholes before use.[8] Contaminated gloves should be removed and disposed of properly, followed by immediate hand washing.
-
Laboratory Coat/Gown: A flame-resistant lab coat or gown with long sleeves and a secure front closure is mandatory to protect skin and personal clothing from contamination.[7]
-
Footwear: Fully enclosed, non-perforated shoes are required. Open-toed shoes, sandals, or woven footwear offer no protection and are prohibited in the laboratory.
Respiratory Protection: While a fume hood is the primary control, respiratory protection may be necessary in specific situations.
-
Weighing Operations: If weighing the solid compound outside of a containment hood or glove box, a NIOSH-approved N95 particulate respirator is recommended to prevent inhalation of fine dust.[9][10]
-
Emergency Situations: In the event of a large spill or a failure of engineering controls, an air-purifying respirator with organic vapor cartridges may be required.[4][11] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA standard 29 CFR 1910.134.[4][11]
Procedural Workflow: Safe Handling from Bench to Waste
A systematic approach to handling ensures safety is integrated into every step of the experimental process.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles and gloves.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust.[7] If possible, use a containment balance enclosure.
-
Reaction Setup: Add the reagent to the reaction vessel slowly and in a controlled manner within the fume hood.
-
Decontamination: After the transfer is complete, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water.
Below is a workflow diagram illustrating the key decision points and safety measures for handling this compound.
Caption: Safe handling workflow for this compound.
Emergency Protocols
Spill Response:
-
Alert personnel in the immediate area and evacuate.
-
If the spill is large or outside the fume hood, contact your institution's emergency response team.
-
For small spills within a fume hood, ensure you are wearing appropriate PPE (including respiratory protection if necessary).
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[11][12]
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[6][7]
-
Decontaminate the area thoroughly.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Decontamination and Waste Disposal
Work Surfaces and Equipment: All glassware and equipment that have been in contact with this compound must be decontaminated. Rinse with a suitable solvent (such as acetone or ethanol) in a fume hood, collecting the rinsate as hazardous waste. Then, wash thoroughly with soap and water.
Waste Disposal: All waste, including contaminated PPE, absorbent materials from spills, and residual chemical, must be collected in a clearly labeled, sealed hazardous waste container.[11] Disposal must be carried out through your institution's environmental health and safety department, in strict accordance with all local, state, and federal regulations.[4] Never dispose of this chemical down the drain.
By integrating these expert-level protocols into your daily operations, you build a foundation of safety and scientific integrity. This guide serves as a critical resource to protect yourself, your colleagues, and the quality of your research.
References
- 1. 6-Chloro-2-pyridinecarboxaldehyde | C6H4ClNO | CID 10796848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pppmag.com [pppmag.com]
- 10. 6-クロロピリジン-3-カルボキシアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. Registration Dossier - ECHA [echa.europa.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
